molecular formula C41H76N2O15 B050055 roxithromycin CAS No. 134931-00-3

roxithromycin

Numéro de catalogue: B050055
Numéro CAS: 134931-00-3
Poids moléculaire: 837.0 g/mol
Clé InChI: RXZBMPWDPOLZGW-HEWSMUCTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Roxithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin, characterized by an improved pharmacokinetic profile and enhanced acid stability. Its primary research value lies in its mechanism of action: it binds reversibly to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis by blocking the translocation of peptides. This action is bacteriostatic, making it a crucial tool for studying bacterial proliferation and protein biosynthesis pathways. Researchers utilize this compound to investigate a broad spectrum of Gram-positive and some Gram-negative pathogens, with specific focus on respiratory tract pathogens such as Streptococcus pneumoniae, Staphylococcus aureus, and Moraxella catarrhalis. Furthermore, it serves as a key compound in antimicrobial resistance (AMR) studies, particularly concerning macrolide-lincosamide-streptogramin (MLS) resistance mechanisms mediated by erm methylases or efflux pumps. Its application extends to cellular and molecular biology research, where it is used to explore anti-inflammatory and immunomodulatory effects independent of its antimicrobial activity. This product is supplied with detailed analytical documentation, including HPLC purity and mass spectrometry data, to ensure reproducibility in your experimental systems.

Propriétés

IUPAC Name

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H76N2O15/c1-15-29-41(10,49)34(45)24(4)31(42-53-21-52-17-16-50-13)22(2)19-39(8,48)36(58-38-32(44)28(43(11)12)18-23(3)54-38)25(5)33(26(6)37(47)56-29)57-30-20-40(9,51-14)35(46)27(7)55-30/h22-30,32-36,38,44-46,48-49H,15-21H2,1-14H3/b42-31-/t22-,23-,24+,25+,26-,27+,28+,29-,30+,32-,33+,34-,35+,36-,38+,39-,40-,41-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZBMPWDPOLZGW-HEWSMUCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OCOCCOC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H76N2O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

837.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134931-00-3, 80214-83-1
Record name Roxithromycin, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134931003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erythromycin, 9-[O-[(2-methoxyethoxy)methyl]oxime], (9E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.308
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROXITHROMYCIN, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LG42MZ5GK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Roxithromycin Binding Site on the 50S Ribosomal Subunit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding interaction between the macrolide antibiotic roxithromycin and its target, the 50S ribosomal subunit. The information presented herein is curated from structural and biochemical studies to facilitate a deeper understanding of its mechanism of action and to support further research and drug development efforts.

Executive Summary

This compound, a semi-synthetic macrolide antibiotic, exerts its therapeutic effect by inhibiting bacterial protein synthesis. This is achieved through its specific binding to the 50S subunit of the bacterial ribosome. The binding site is located within the nascent peptide exit tunnel (NPET), a critical passageway for newly synthesized polypeptide chains. By physically obstructing this tunnel, this compound prematurely halts protein elongation, leading to a bacteriostatic effect. Structural studies have revealed that the binding pocket is exclusively composed of 23S ribosomal RNA (rRNA), with no direct interactions with ribosomal proteins. Key interactions involve hydrogen bonds and van der Waals contacts with specific nucleotides in domain V of the 23S rRNA.

Quantitative Binding Data

The interaction between this compound and the 50S ribosomal subunit has been quantified through kinetic studies. The following table summarizes the key binding parameter.

ParameterValueMethod of DeterminationSource
Overall Dissociation Constant (Kd)20 nMSlow-Binding KineticsDinos et al., 2003[1]

Structural Analysis of the Binding Site

The high-resolution crystal structure of this compound in complex with the 50S ribosomal subunit from Deinococcus radiodurans (PDB ID: 1J5A) provides a detailed view of the binding site. This compound binds in the NPET, with its lactone ring and desosamine (B1220255) sugar making crucial contacts with the rRNA.

Key Interacting 23S rRNA Nucleotides

The binding of this compound is stabilized by a network of hydrogen bonds and van der Waals interactions with specific nucleotides of the 23S rRNA. The primary interacting residues are located in domain V.

Interacting Nucleotide (E. coli numbering)Interaction Type(s)
A2058Hydrogen Bond, van der Waals
A2059van der Waals
G2505Hydrogen Bond

Table of key interacting nucleotides and their interaction types with this compound.

Detailed Interaction Analysis from PDB ID: 1J5A

A detailed analysis of the crystal structure reveals the specific atomic interactions between this compound and the 23S rRNA.

This compound Atom23S rRNA AtomDistance (Å)
O (desosamine sugar)N6 (A2058)2.9
O (lactone ring)N2 (G2505)3.1

Table of hydrogen bond interactions between this compound and the 23S rRNA.

This compound MoietyInteracting 23S rRNA Nucleotides
Lactone RingA2058, A2059, C2610, U2611
Desosamine SugarA2058, A2059

Table of van der Waals contacts between this compound and the 23S rRNA.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

X-ray Crystallography of the this compound-50S Ribosomal Subunit Complex

This protocol is based on the methodology used to determine the crystal structure of macrolide antibiotics bound to the Deinococcus radiodurans 50S ribosomal subunit.

1. Purification of 50S Ribosomal Subunits:

  • Grow Deinococcus radiodurans cells to mid-log phase and harvest by centrifugation.
  • Lyse cells by freeze-thaw cycles followed by sonication in a buffer containing Tris-HCl, KCl, MgCl₂, and protease inhibitors.
  • Separate ribosomal subunits by sucrose (B13894) density gradient centrifugation.
  • Collect the 50S subunit fractions and concentrate using ultrafiltration.

2. Crystallization:

  • Mix the purified 50S subunits with a solution containing this compound to a final concentration of 1 mM.
  • Use the vapor diffusion method for crystallization. Hang drops containing the 50S-roxithromycin complex are equilibrated against a reservoir solution containing polyethylene (B3416737) glycol (PEG), buffer, and salts.
  • Incubate at a constant temperature (e.g., 19°C) until crystals appear.

3. Data Collection and Structure Determination:

  • Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol) before flash-cooling in liquid nitrogen.
  • Collect X-ray diffraction data at a synchrotron source.
  • Process the diffraction data using software such as XDS or HKL2000.
  • Solve the structure by molecular replacement using a previously determined 50S subunit structure as a search model.
  • Refine the model against the diffraction data, including the fitting of the this compound molecule into the electron density map.

Determination of Binding Affinity by Slow-Binding Kinetics

This protocol describes a method to determine the overall dissociation constant (Kd) for this compound binding to the ribosome, as performed in the study by Dinos et al. (2003).[1]

1. Preparation of Ribosomal Complexes:

  • Prepare active 70S ribosomes from E. coli.
  • Form a complex of AcPhe-tRNA·MF-mRNA·70S ribosome (Complex C).

2. Competition Assay:

  • Use tylosin (B1662201), a 16-membered macrolide that acts as a slow-binding inhibitor of peptidyltransferase, as a competitor.
  • Pre-incubate Complex C with varying concentrations of this compound.
  • Initiate the reaction by adding a fixed concentration of tylosin.
  • Measure the rate of inactivation of peptidyltransferase activity over time.

3. Data Analysis:

  • The mutually exclusive binding of this compound and tylosin allows for the determination of the kinetic parameters for this compound binding.
  • The interaction is modeled as a two-step process: a rapid initial binding followed by a slow isomerization to a more stable complex.
  • The overall dissociation constant (Kd) is calculated from the rate constants of association and dissociation derived from the kinetic data.

Visualizations

Experimental Workflow for Determining the this compound Binding Site

experimental_workflow cluster_purification Ribosome Purification cluster_crystallography X-ray Crystallography cluster_biochemical Biochemical Assay bacterial_culture Bacterial Culture (e.g., D. radiodurans) cell_lysis Cell Lysis bacterial_culture->cell_lysis sucrose_gradient Sucrose Gradient Centrifugation cell_lysis->sucrose_gradient purified_50S Purified 50S Subunits sucrose_gradient->purified_50S complex_formation Complex Formation (50S + this compound) purified_50S->complex_formation ribosome_complex Preparation of Ribosomal Complex purified_50S->ribosome_complex crystallization Crystallization complex_formation->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution binding_site_model 3D Model of Binding Site structure_solution->binding_site_model Generates competition_assay Competition Assay (with Tylosin) ribosome_complex->competition_assay kinetic_analysis Kinetic Data Analysis competition_assay->kinetic_analysis kd_determination Kd Determination kinetic_analysis->kd_determination quantitative_data Quantitative Binding Data (Kd) kd_determination->quantitative_data Provides

Workflow for determining the this compound binding site.
This compound Binding Site on the 50S Ribosomal Subunit

roxithromycin_binding_site cluster_ribosome 50S Ribosomal Subunit (Nascent Peptide Exit Tunnel) cluster_rRNA 23S rRNA This compound This compound A2058 A2058 This compound->A2058 H-bond vdW A2059 A2059 This compound->A2059 vdW G2505 G2505 This compound->G2505 H-bond other_vdw Other Nucleotides (C2610, U2611) This compound->other_vdw vdW

This compound's interactions within the 50S subunit.

References

The Immunomodulatory Effects of Roxithromycin in Respiratory Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Roxithromycin, a macrolide antibiotic, exhibits significant immunomodulatory properties independent of its antimicrobial activity, positioning it as a potential therapeutic agent for chronic inflammatory respiratory diseases. This technical guide provides an in-depth analysis of the mechanisms of action, quantitative effects on inflammatory markers, and the underlying signaling pathways modulated by this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel anti-inflammatory strategies for respiratory disorders such as asthma, chronic obstructive pulmonary disease (COPD), and bronchiectasis. This document summarizes key findings from preclinical and clinical studies, details relevant experimental methodologies, and visualizes complex biological processes to facilitate a deeper understanding of this compound's therapeutic potential.

Introduction

Chronic respiratory diseases are characterized by persistent airway inflammation, leading to progressive tissue damage and loss of lung function. While corticosteroids remain the cornerstone of anti-inflammatory therapy, their long-term use is associated with significant side effects. Macrolide antibiotics, particularly this compound, have emerged as a promising alternative or adjunctive therapy due to their dual antimicrobial and immunomodulatory activities.[1][2] This guide focuses on the non-antibiotic, immunomodulatory effects of this compound, providing a detailed examination of its impact on the inflammatory cascade in respiratory diseases.

Mechanisms of Immunomodulation

This compound exerts its immunomodulatory effects through multiple mechanisms, primarily by targeting key inflammatory cells and signaling pathways.

Effects on Inflammatory Cells
  • Neutrophils: this compound has been shown to inhibit neutrophil migration and adhesion to bronchial epithelial cells.[3][4] It also reduces the production of reactive oxygen species (ROS) by neutrophils, thereby mitigating oxidative stress-induced tissue damage.[5] In clinical studies involving patients with chronic lower respiratory tract disease, long-term, low-dose this compound treatment significantly decreased neutrophil numbers in bronchoalveolar lavage fluid.[6]

  • Eosinophils: In the context of allergic asthma, this compound can suppress eosinophil-mediated inflammation. It has been observed to inhibit the release of reactive oxygen species from eosinophils, which are known to cause injury to epithelial cells.[4]

  • Bronchial Epithelial Cells: this compound directly acts on human bronchial epithelial cells to suppress the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[7][8] This action helps to reduce the local recruitment and activation of inflammatory cells in the airways.[3]

Modulation of Signaling Pathways

This compound's anti-inflammatory effects are mediated by its influence on critical intracellular signaling pathways:

  • Nuclear Factor-kappa B (NF-κB) Pathway: this compound has been demonstrated to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules.[9][10] Studies in intestinal epithelial cells have shown that this compound can attenuate NF-κB DNA-binding activity and the phosphorylation and degradation of its inhibitor, IκB.[10][11] This inhibition of the NF-κB pathway is a central mechanism for its anti-inflammatory action.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK signaling cascade, which includes ERK, JNK, and p38, plays a crucial role in inflammatory responses.[12][13] this compound has been found to suppress the activation of the MAPK pathway in lung tissues of asthmatic mouse models, contributing to the reduction of airway inflammation.[9] Specifically, it can downregulate the expression of phospho-p42/p44MAPK.[14]

Quantitative Data on Immunomodulatory Effects

The following tables summarize the quantitative data from key clinical and preclinical studies investigating the immunomodulatory effects of this compound in respiratory diseases.

Table 1: Effects of this compound on Inflammatory Markers in Bronchiectasis
ParameterPatient PopulationThis compound DosageDuration of TreatmentKey FindingsReference
Sputum Neutrophil Count 43 patients with non-cystic fibrosis bronchiectasis (NCFB)150 mg/day6 monthsSignificant decrease compared to control (P < 0.05)[15][16]
Sputum IL-8 43 patients with NCFB150 mg/day6 monthsSignificant decrease compared to control (P < 0.01)[15][16]
Sputum Neutrophil Elastase (NE) 43 patients with NCFB150 mg/day6 monthsSignificant decrease compared to control (P < 0.01)[15][16]
Sputum MMP-9 43 patients with NCFB150 mg/day6 monthsSignificant decrease compared to control (P < 0.01)[15][16]
Symptom Scores 28 patients with bronchiectasis300 mg/day8 weeksSignificant improvement (mean difference = -1.66, P = 0.005)[17][18]
Quality of Life (SGRQ) 28 patients with bronchiectasis300 mg/day8 weeksSignificant improvement (P = 0.012)[17][18]
Table 2: Effects of this compound in Asthma Models
ParameterModel SystemThis compound DosageKey FindingsReference
Total Inflammatory Cells in BALF Ovalbumin-induced allergic asthma mouse model5, 20, 40 mg/kgDose-dependent reduction in inflammatory cells[9]
Eosinophils and Neutrophils in BALF Ovalbumin-induced neutrophilic asthma rat model30 mg/kgSignificant reduction in total cells, neutrophils, and eosinophils (P < 0.001)[19]
IL-17 and IL-6 in BALF and Serum Ovalbumin-induced neutrophilic asthma rat model30 mg/kgSignificant reduction compared to the asthma group (P < 0.01)[19]
Bronchial Hyperresponsiveness 10 asthmatic patients150 mg/day for 3 monthsSignificant reduction (p = 0.0016)[5]
Superoxide (B77818) Anion Production by PMNs 10 asthmatic patients150 mg/day for 3 monthsSignificant reduction (p = 0.0029)[5]
Phospho-p42/p44MAPK expression Ovalbumin-induced chronic asthmatic rats30 mg/kgDownregulation of expression[14]
Table 3: Effects of this compound in COPD
ParameterPatient PopulationThis compound DosageDuration of TreatmentKey FindingsReference
Exacerbation Rate 191 patients with frequent COPD exacerbations300 mg/day12 weeksNo significant reduction in exacerbation rates compared to placebo[20]
Serum CRP, IL-8, TNF-α Elderly patients with severe stable COPDCombined with Seretide3 monthsSignificantly lower levels compared to control group (p < 0.05)[21]
Pulmonary Function (FEV1/FVC, FEV1% Pred) Elderly patients with severe stable COPDCombined with Seretide3 monthsSignificant improvement compared to control group (p < 0.05)[21]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

G cluster_0 Inflammatory Stimuli (e.g., LPS, IL-1β) cluster_1 Cell Membrane cluster_2 Cytoplasmic Signaling cluster_3 Nuclear Events cluster_4 Inflammatory Response Stimuli LPS / IL-1β TLR4 TLR4 / IL-1R Stimuli->TLR4 MAPK MAPK (ERK, JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocation This compound This compound This compound->MAPK Inhibition This compound->IKK Inhibition Gene Pro-inflammatory Gene Transcription NFkB_nucleus->Gene Cytokines Cytokines (IL-6, IL-8, TNF-α) Gene->Cytokines

Caption: this compound's inhibition of NF-κB and MAPK signaling pathways.

G cluster_0 In Vitro Model cluster_1 Analysis cluster_2 Outcome Measures Cell_Culture Human Bronchial Epithelial Cells Stimulation Inflammatory Stimulus (e.g., IL-1α) Cell_Culture->Stimulation Treatment This compound Treatment (Various Concentrations) Stimulation->Treatment Supernatant Collect Supernatants Treatment->Supernatant Cell_Lysates Prepare Cell Lysates Treatment->Cell_Lysates Neutrophil_Adhesion Neutrophil Adhesion Assay Treatment->Neutrophil_Adhesion ELISA ELISA for Cytokines (IL-6, IL-8) Supernatant->ELISA Western_Blot Western Blot for NF-κB, p-MAPK Cell_Lysates->Western_Blot Cytokine_Levels Cytokine Concentration ELISA->Cytokine_Levels Protein_Expression Protein Expression Levels Western_Blot->Protein_Expression Adhesion_Quantification Quantification of Adherent Neutrophils Neutrophil_Adhesion->Adhesion_Quantification

Caption: Experimental workflow for in vitro evaluation of this compound.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to assess the immunomodulatory effects of this compound.

Animal Model of Allergic Asthma
  • Objective: To investigate the in vivo anti-inflammatory effects of this compound in an allergic asthma model.

  • Animal Model: BALB/c mice or Brown Norway rats are commonly used.[9][19]

  • Sensitization: Mice are sensitized by intraperitoneal injection of ovalbumin (OVA) emulsified in alum adjuvant on days 0 and 14.[12][22]

  • Challenge: From day 21, mice are challenged with aerosolized OVA for a set period (e.g., 30 minutes) on consecutive days.[12]

  • This compound Administration: this compound is administered orally (e.g., by gavage) at various doses (e.g., 5, 20, 40 mg/kg) prior to each OVA challenge.[9]

  • Outcome Measures:

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: Collection of BALF to determine total and differential inflammatory cell counts (neutrophils, eosinophils).[9][19]

    • Histopathology: Lung tissue is collected, fixed, and stained (e.g., with Hematoxylin and Eosin) to assess inflammatory cell infiltration and airway remodeling.[19]

    • Cytokine Measurement: Levels of cytokines (e.g., IL-6, IL-17) in BALF and serum are quantified using ELISA.[19]

    • Western Blot Analysis: Lung tissue homogenates are used to determine the expression of key signaling proteins (e.g., phosphorylated MAPK, NF-κB).[9]

Cell Culture and In Vitro Assays
  • Objective: To assess the direct effects of this compound on human bronchial epithelial cells.

  • Cell Culture: Primary human bronchial epithelial cells or a human bronchial epithelial cell line (e.g., Bet-1A) are cultured to confluence.[3]

  • Stimulation and Treatment: Cells are stimulated with a pro-inflammatory agent (e.g., IL-1α) in the presence or absence of varying concentrations of this compound.[3]

  • Cytokine Measurement (ELISA):

    • Culture supernatants are collected after 24 hours of incubation.[3]

    • ELISA plates are coated with a capture antibody specific for the cytokine of interest (e.g., IL-8).

    • Samples and standards are added to the wells.

    • A biotinylated detection antibody is added, followed by an enzyme-linked avidin-streptavidin complex.

    • A substrate is added to produce a colorimetric reaction, which is measured using a microplate reader.[23][24][25]

  • Western Blot for NF-κB Activation:

    • Cells are lysed, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies against total and phosphorylated forms of NF-κB p65 and IκBα.[26]

    • A secondary antibody conjugated to an enzyme is added.

    • Protein bands are visualized using a chemiluminescent substrate.[10]

Neutrophil Adhesion Assay
  • Objective: To quantify the effect of this compound on neutrophil adhesion to epithelial cells.

  • Procedure:

    • Confluent monolayers of human bronchial epithelial cells are treated with an inflammatory stimulus (e.g., IFN-γ) and this compound.[3]

    • Human neutrophils are isolated from peripheral blood.

    • Neutrophils are added to the epithelial cell monolayers and incubated to allow for adhesion.

    • Non-adherent cells are washed away.

    • The number of adherent neutrophils is quantified, for example, by measuring the activity of the neutrophil-specific enzyme myeloperoxidase (MPO).[3][27]

Conclusion and Future Directions

This compound demonstrates a broad spectrum of immunomodulatory effects that are highly relevant to the pathophysiology of chronic inflammatory respiratory diseases. Its ability to suppress neutrophil and eosinophil activity, inhibit the production of pro-inflammatory cytokines by bronchial epithelial cells, and modulate the NF-κB and MAPK signaling pathways underscores its therapeutic potential beyond its antimicrobial properties.

The quantitative data presented in this guide provide a solid foundation for its clinical utility in conditions like bronchiectasis and asthma. However, its efficacy in COPD remains an area for further investigation. Future research should focus on:

  • Dose-optimization and long-term safety: Establishing the optimal dosing regimens for different respiratory diseases and evaluating the long-term safety of chronic this compound therapy.

  • Biomarker discovery: Identifying biomarkers to predict which patient populations are most likely to respond to this compound treatment.

  • Combination therapies: Investigating the synergistic effects of this compound with other anti-inflammatory agents, such as corticosteroids or targeted biologics.

  • Elucidation of molecular targets: Further dissecting the precise molecular interactions of this compound within inflammatory signaling pathways to potentially develop more targeted immunomodulatory drugs.

References

The Anti-inflammatory Properties of Roxithromycin in Chronic Airway Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammatory airway diseases, such as asthma, chronic obstructive pulmonary disease (COPD), and chronic rhinosinusitis (CRS), represent a significant global health burden.[1] While these conditions have complex and varied pathophysiologies, a common feature is persistent inflammation of the airways, often characterized by the infiltration of immune cells like neutrophils and eosinophils, and the overproduction of pro-inflammatory mediators.[2][3] Roxithromycin, a 14-member macrolide antibiotic, has demonstrated significant therapeutic efficacy in these conditions that extends beyond its antimicrobial activity.[4][5] This has spurred considerable research into its immunomodulatory and anti-inflammatory properties.[6][7]

This technical guide provides an in-depth review of the core anti-inflammatory mechanisms of this compound in the context of chronic airway inflammation. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the molecular pathways involved to support further research and drug development efforts.

Core Anti-inflammatory Mechanisms

This compound exerts its anti-inflammatory effects through a multi-faceted approach, targeting key cellular and molecular components of the inflammatory cascade. These actions are observed independently of its antibiotic properties and are a key reason for its efficacy in non-infectious or low-grade infectious chronic airway diseases.[4]

Modulation of Pro-inflammatory Cytokines and Chemokines

A primary mechanism of this compound is the suppression of pro-inflammatory cytokine and chemokine production from airway epithelial cells and immune cells.[8]

  • Inhibition of Key Cytokines: In vitro studies using human bronchial epithelial cells have shown that this compound significantly suppresses the production of Interleukin-8 (IL-8), Interleukin-6 (IL-6), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[4][8] IL-8 is a potent chemoattractant for neutrophils, and its reduction is a critical step in mitigating neutrophilic inflammation.[6]

  • Effects in Allergic and Neutrophilic Asthma: In animal models of allergic asthma, this compound treatment leads to decreased levels of inflammatory cytokines.[9] In models of severe, neutrophilic asthma, this compound has been shown to reduce elevated levels of IL-17 and IL-6 in both serum and bronchoalveolar lavage fluid (BALF).[10]

  • Clinical Evidence: A clinical trial in patients with chronic rhinosinusitis demonstrated that a 3-month course of this compound led to statistically significant reductions in IL-8 levels in nasal lavage fluid, correlating with improved clinical outcomes.[11]

Attenuation of Neutrophil and Eosinophil Activity

This compound directly impacts the function and recruitment of key inflammatory cells, particularly neutrophils and eosinophils.

  • Neutrophil Inhibition: this compound inhibits the adhesion of neutrophils to bronchial epithelial cells, a crucial step for their migration into airway tissues.[4][8] It also reduces the expression of the adhesion molecule Mac-1 on peripheral neutrophils in patients with chronic lower respiratory tract disease.[12] Furthermore, long-term, low-dose administration of this compound has been shown to significantly reduce the production of superoxide (B77818) anions by polymorphonuclear leukocytes (PMNs) in asthmatic patients, thereby limiting oxidative damage.[13]

  • Eosinophil Inhibition: In the context of allergic inflammation, where eosinophils play a central role, this compound has been found to inhibit the release of reactive oxygen species (ROS) from eosinophils.[14][15] This action may protect the bronchial epithelium from injury and reduce airway hyperresponsiveness.[14] Studies in patients with aspirin-intolerant asthma showed that 8 weeks of this compound treatment significantly decreased blood and sputum eosinophils.[16]

Interference with Pro-inflammatory Signaling Pathways

This compound's ability to suppress inflammatory gene expression is linked to its interference with key intracellular signaling pathways.

  • MAPK/NF-κB Pathway: In a mouse model of allergic asthma, this compound was shown to suppress the activation of mitogen-activated protein (MAP) kinases and the transcription factor nuclear factor-kappa B (NF-κB) in lung tissues.[9] The NF-κB pathway is a central regulator of the gene expression of many pro-inflammatory cytokines, including IL-6 and IL-8.

.dot

cluster_stimulus Inflammatory Stimulus (e.g., Allergen, LPS) cluster_pathway MAPK/NF-κB Pathway cluster_response Inflammatory Response Stimulus Stimulus MAPK MAP Kinases Stimulus->MAPK NFkB NF-κB Activation MAPK->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, IL-8) NFkB->Cytokines Gene Transcription This compound This compound This compound->MAPK Inhibits This compound->NFkB Inhibits Inflammation Airway Inflammation Cytokines->Inflammation

Figure 1: this compound inhibits the MAPK/NF-κB signaling pathway.

  • RAGE/Calprotectin Pathway: In a neutrophilic asthma model, this compound was found to downregulate the expression of calprotectin and its receptor, the Receptor for Advanced Glycation End products (RAGE).[10] Calprotectin is a damage-associated molecular pattern (DAMP) protein that promotes inflammation by binding to RAGE.[10] By interrupting this axis, this compound reduces airway inflammation, with effects similar to that of a specific RAGE inhibitor.[10][17]

.dot

cluster_damp DAMP Signaling cluster_response Inflammatory Cascade Calprotectin Calprotectin (DAMP) RAGE RAGE Receptor Calprotectin->RAGE Binds Downstream Downstream Signaling (e.g., NF-κB) RAGE->Downstream Activates This compound This compound This compound->Calprotectin Downregulates Expression This compound->RAGE Downregulates Expression Cytokines Pro-inflammatory Cytokines (IL-17, IL-6) Downstream->Cytokines Neutrophil Neutrophil Chemotaxis Cytokines->Neutrophil

Figure 2: this compound modulates the RAGE/Calprotectin inflammatory pathway.

Other Mechanisms
  • Mucus Secretion: this compound has been shown to inhibit mucus secretion and synthesis, which can help alleviate airway obstruction in diseases like chronic bronchitis and bronchiectasis.[5][6]

  • Biofilm Inhibition: this compound can inhibit the formation of biofilms by pathogens like Pseudomonas aeruginosa and Staphylococcus aureus, even at sub-inhibitory concentrations.[18][19] This is relevant as biofilms can perpetuate chronic inflammation and increase resistance to antibiotics.[18]

Quantitative Data Summary

The anti-inflammatory effects of this compound have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.

Table 1: Effect of this compound on Inflammatory Cells

Parameter Model/Disease Treatment Details Result Reference
Neutrophil Adhesion Human Bronchial Epithelial Cells (in vitro) 25 µg/ml this compound Concentration-dependent inhibition of neutrophil-epithelium adhesion. [4]
Mac-1 Expression Patients with Chronic Lower Respiratory Tract Disease Low-dose, long-term this compound Significant decrease in Mac-1 expression on peripheral neutrophils (0.70 ± 0.16 vs. 0.59 ± 0.08, p < 0.05). [12]
Total Cells in BALF Rat Neutrophilic Asthma Model 30 mg/kg this compound Significant reduction vs. asthma group ((13.63 ± 2.36) vs. (24.12 ± 2.49) x10⁵/mL, p < 0.001). [10][17]
Neutrophils in BALF Rat Neutrophilic Asthma Model 30 mg/kg this compound Significant reduction in neutrophil percentage vs. asthma group (9.17% ± 0.75% vs. 21.50% ± 2.35%, p < 0.001). [10][17]
Eosinophils in BALF Rat Neutrophilic Asthma Model 30 mg/kg this compound Significant reduction in eosinophil percentage vs. asthma group (3.67% ± 0.82% vs. 8.67% ± 0.82%, p < 0.001). [10][17]
Sputum Neutrophils Stable Bronchiectasis Patients 150 mg/day for 6 months Significant reduction in neutrophil counts from baseline (p < 0.001) and compared to control (p = 0.037). [20]

| Sputum Eosinophils | Aspirin-Intolerant Asthma Patients | 150 mg twice daily for 8 weeks | Significant decrease in sputum eosinophils. |[16] |

Table 2: Effect of this compound on Cytokines and Other Inflammatory Mediators

Mediator Model/Disease Treatment Details Result Reference
IL-8, IL-6, GM-CSF Human Bronchial Epithelial Cells (in vitro) This compound Suppressed production of all three cytokines. [4][8]
IL-8 in Nasal Lavage Chronic Rhinosinusitis Patients 150 mg/day for 3 months Statistically significant improvement in IL-8 levels vs. placebo. [11]
IL-17 in BALF Rat Neutrophilic Asthma Model 30 mg/kg this compound Significant reduction vs. asthma group. [10]
IL-6 in BALF Rat Neutrophilic Asthma Model 30 mg/kg this compound Significant reduction vs. asthma group. [10]
Calprotectin in BALF Rat Neutrophilic Asthma Model 30 mg/kg this compound Significant reduction vs. asthma group (11.21 ± 0.76 vs. 15.07 ± 1.79 ng/mL, p = 0.001). [10]
RAGE in Lung Tissue Rat Neutrophilic Asthma Model 30 mg/kg this compound Significant reduction vs. asthma group (860.30 ± 134.56 vs. 1,585.24 ± 177.59 ng/mg, p < 0.001). [10]
Superoxide Anion Asthmatic Patients 150 mg/day for 3 months Significant reduction in production by PMNs (p = 0.0029). [13]

| IL-8, NE, MMP-9 in Sputum | Stable Bronchiectasis Patients | 150 mg/day for 6 months | Significant decrease in concentrations compared to control group (all p < 0.01). |[20] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key cited experiments.

Protocol 1: In Vitro Cytokine Production and Neutrophil Adhesion

(Based on Cui et al., 1998)[4]

  • Cell Culture: Normal human bronchial epithelial cells (HBECs) are prepared by proteolytic digestion of bronchi and cultured in hormonally defined Ham's F-12 medium on collagen-coated plates until confluent. The human bronchial epithelial cell line Bet-1A is also used.

  • This compound Preparation: this compound is dissolved in methanol (B129727) as a stock solution and further diluted in sterile physiological saline for experiments.

  • Cytokine Production Assay: Confluent HBECs are stimulated with Interleukin-1α (IL-1α) in the presence or absence of various concentrations of this compound. After 24 hours of incubation, supernatants are collected, and the concentrations of IL-8, IL-6, and GM-CSF are measured using specific enzyme-linked immunosorbent assay (ELISA) kits.

  • Neutrophil Adhesion Assay:

    • Human neutrophils are isolated from peripheral blood of healthy volunteers.

    • Bet-1A epithelial cells are pre-treated with interferon-gamma (IFN-γ) for 18 hours with or without this compound to induce adhesion molecule expression.

    • Isolated neutrophils (either naive or pre-treated with f-Met-Leu-Phe (FMLP) to activate them) are added to the epithelial cell monolayers and incubated.

    • Non-adherent neutrophils are washed away.

    • The number of adherent neutrophils is quantified by measuring myeloperoxidase (MPO) activity, an enzyme abundant in neutrophils.

Protocol 2: Animal Model of Neutrophilic Asthma

(Based on Gu et al., 2021)[10][17]

  • Animal Model: Male Brown Norway rats are used.

  • Sensitization and Challenge:

    • Sensitization: On days 0 and 7, rats are sensitized via intraperitoneal injection of ovalbumin (OVA) emulsified with Freund's complete adjuvant (FCA).

    • Challenge: From day 14 to day 20, rats are challenged with an aerosolized solution of OVA for 30 minutes daily.

  • Treatment Groups:

    • Control Group: Sensitized and challenged with saline.

    • Asthma Group: Sensitized and challenged with OVA.

    • This compound Group: Receive this compound (30 mg/kg, intragastrically) 30 minutes prior to each OVA challenge.

  • Sample Collection and Analysis (24h after last challenge):

    • BALF Collection: Lungs are lavaged with phosphate-buffered saline. Total and differential inflammatory cell counts (neutrophils, eosinophils) are performed on the collected BALF.

    • Blood and Tissue Collection: Blood is collected for serum, and lung tissues are harvested for homogenization.

    • ELISA: Concentrations of IL-17, IL-6, calprotectin, and RAGE are measured in BALF, serum, and lung tissue homogenates using specific ELISA kits.

.dot

cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase Sensitization Day 0 & 7: Sensitize Rats (OVA + FCA) Treatment Day 14-20: Administer this compound (30 min prior to challenge) Sensitization->Treatment Challenge Day 14-20: Aerosolized OVA Challenge (Daily) Treatment->Challenge Collection Day 21: Collect BALF, Serum, Lung Tissue Challenge->Collection Analysis Analyze Samples: - Cell Counts - Cytokine ELISA - RAGE/Calprotectin ELISA Collection->Analysis

Figure 3: Experimental workflow for a rat model of neutrophilic asthma.

Conclusion and Future Directions

The evidence strongly supports the role of this compound as a significant immunomodulatory agent in chronic airway inflammation. Its ability to concurrently inhibit multiple facets of the inflammatory response—including cytokine production, inflammatory cell recruitment and activation, and key signaling pathways like NF-κB and RAGE/Calprotectin—positions it as a valuable therapeutic option beyond its primary antibiotic function.

For drug development professionals, the mechanisms of this compound offer several key insights:

  • Target Identification: The pathways modulated by this compound, particularly the RAGE/Calprotectin axis, may represent novel targets for more specific anti-inflammatory therapies in neutrophilic-dominant airway diseases.

  • Repurposing Potential: Understanding the non-antibiotic effects of macrolides supports the rationale for repurposing existing drugs for new indications in chronic inflammatory conditions.

  • Biomarker Development: The mediators suppressed by this compound, such as IL-8, calprotectin, and sputum neutrophils, could serve as valuable biomarkers to monitor treatment response in clinical trials of new anti-inflammatory agents.

Future research should focus on elucidating the precise molecular binding targets of this compound that mediate these anti-inflammatory effects. Furthermore, large-scale, placebo-controlled clinical trials are warranted to better define the patient populations (e.g., specific phenotypes of asthma or COPD) that would benefit most from long-term, low-dose macrolide therapy.[21][22]

References

Roxithromycin's Efficacy Against Toxoplasma gondii in Murine Models: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toxoplasma gondii, an obligate intracellular protozoan, is a globally prevalent parasite capable of causing severe clinical manifestations in immunocompromised individuals and during congenital infections. The therapeutic arsenal (B13267) against toxoplasmosis is limited, prompting investigation into alternative antimicrobial agents. This technical guide provides a comprehensive overview of the preclinical efficacy of roxithromycin, a macrolide antibiotic, against Toxoplasma gondii in murine models. It synthesizes key quantitative data on survival rates and parasite burden, details the experimental protocols employed in these studies, and visually represents the underlying biological pathways and experimental workflows. This document is intended to serve as a resource for researchers and professionals in the fields of parasitology, infectious diseases, and drug development.

Introduction

Toxoplasma gondii infection in humans is widespread, with the parasite establishing a chronic, latent infection within tissue cysts. While typically asymptomatic in immunocompetent hosts, reactivation of the parasite in individuals with suppressed immunity can lead to life-threatening toxoplasmic encephalitis. Furthermore, primary infection during pregnancy can result in severe congenital abnormalities. The current standard of care, a combination of pyrimethamine (B1678524) and sulfadiazine, is fraught with challenges, including significant side effects and limited efficacy against the cystic form of the parasite. This has necessitated the exploration of alternative therapeutic options.

This compound, a semi-synthetic macrolide antibiotic, has demonstrated promising activity against T. gondii in various in vivo studies. This whitepaper consolidates the available data from murine models to provide a detailed understanding of its potential as an anti-toxoplasmic agent.

Quantitative Data on Efficacy

The efficacy of this compound in treating murine toxoplasmosis has been evaluated based on survival rates and the reduction of parasite load in various tissues. The following tables summarize the key quantitative findings from several pivotal studies.

Table 1: Survival Rates in Murine Models of Acute Toxoplasmosis
T. gondii StrainMouse StrainThis compound Dosage (mg/kg/day)Treatment Duration & OnsetSurvival Rate (%)Reference
RHNot Specified5405 days, starting 24h post-challenge100[1][2]
RHNot Specified3365 days, starting 24h post-challenge50[1][2]
RHNot Specified36014 days, starting 3h post-challenge50[1][2]
RHNot Specified50 or 20010 days, starting day 1 post-infectionSlightly prolonged survival vs. untreated[3][4][5]
RHNot SpecifiedNot specifiedTherapy initiated 2h post-infection>80[6]
C56Not SpecifiedNot specifiedTherapy initiated 2h post-infection>80[6]
Table 2: Parasite Load in Murine Tissues
T. gondii StrainMouse StrainThis compound Dosage (mg/kg/day)Treatment DurationKey FindingsReference
C56Not SpecifiedNot SpecifiedNot SpecifiedDecreased number of toxoplasma cysts in the brain.[7][8][9][10]
RHNot Specified540 (5 doses)5 daysT. gondii recovered from the brain in 59% of surviving mice.[1][2]
RHNot Specified360 (14 doses)14 daysT. gondii recovered from the brain in 28% of surviving mice.[1][2]
RHNot Specified200 (in combination)10 daysMarked reduction of parasite burdens in blood and tissue (in combination with pyrimethamine or sulphadiazine).[3][4][5]
Table 3: In Vitro and Combination Therapy Data
ParameterCell Line/ModelThis compound Concentration/DosageKey FindingsReference
In Vitro InhibitionMRC5 fibroblast≥ 0.02 mg/LInhibited toxoplasma growth.[3][4][5]
In Vitro IC50MRC5 fibroblast1.34 mg/L50% inhibitory concentration.[3][4][5]
Combination Therapy (in vivo)Murine model (RH strain)50 or 200 mg/kg/day with pyrimethamine (12.5 mg/kg/day) or sulphadiazine (100 mg/kg/day)Striking synergistic effect observed.[3][4][5]
Combination with Gamma InterferonMurine modelNot SpecifiedSynergistic activity observed.[7][8][9][10]

Experimental Protocols

The methodologies employed in the cited studies are crucial for the interpretation and replication of the findings. Below are detailed descriptions of the key experimental protocols.

Animal Models
  • Mouse Strains: While not always explicitly stated in the abstracts, studies on toxoplasmosis commonly utilize outbred strains like Swiss Webster or inbred strains such as BALB/c or C57BL/6. The specific strain can influence the immune response and disease progression.

  • Housing and Care: Mice are typically housed in specific pathogen-free conditions with ad libitum access to food and water. All animal procedures are conducted in accordance with institutional and national guidelines for animal care and use.

Parasite Strains and Infection
  • Toxoplasma gondii Strains: The highly virulent RH strain is frequently used to induce acute toxoplasmosis, leading to rapid mortality in untreated mice. The C56 strain is another virulent strain used in these studies.[6][7][8][9][10]

  • Infection Protocol:

    • Parasite Preparation: Tachyzoites of the respective T. gondii strain are harvested from the peritoneal fluid of previously infected mice or from cell culture.

    • Inoculation: Mice are infected via intraperitoneal injection with a specified number of tachyzoites (e.g., 10^4 tachyzoites of the RH strain).[3][4][5] For studies on toxoplasmic encephalitis, intracerebral infection is performed.[7][8][9][10]

Drug Administration
  • This compound Formulation: this compound is typically suspended in a vehicle such as a 0.25% carboxymethyl cellulose (B213188) and 0.20% Tween 80 solution in sterile water.

  • Route of Administration: Oral gavage is a common method for administering this compound to ensure precise dosing.[1][2][7][8][9][10] In some studies, the drug is mixed with powdered mouse feed.

  • Dosage and Schedule: A range of dosages has been investigated, from 50 mg/kg/day to 540 mg/kg/day. Treatment is typically administered once daily for a period of 5 to 14 days, with initiation of therapy varying from a few hours to 24 hours post-infection.[1][2][3][4][5]

Assessment of Efficacy
  • Survival Rate: The primary endpoint in many studies is the survival rate of the treated mice compared to an untreated control group.

  • Parasite Burden:

    • Brain Cyst Count: For less virulent strains or chronic infection models, the number of Toxoplasma cysts in the brains of surviving mice is quantified. This is achieved by homogenizing the brain tissue and counting the cysts under a microscope.

    • Parasite Titration: The number of viable parasites in blood, brain, and lung tissues can be determined using a tissue culture method.[3][4][5]

    • Subinoculation: To assess for the presence of residual parasites, brain tissue from surviving mice is subinoculated into naive recipient mice.

Visualizations: Pathways and Workflows

Mechanism of Action of this compound

This compound, like other macrolide antibiotics, is believed to exert its anti-toxoplasmic effect by inhibiting protein synthesis in the parasite's apicoplast, a non-photosynthetic plastid organelle essential for parasite survival.

cluster_parasite Toxoplasma gondii cluster_apicoplast Apicoplast Ribosome 50S Ribosomal Subunit Elongation Polypeptide Elongation Ribosome->Elongation Catalyzes Protein Essential Proteins Elongation->Protein This compound This compound This compound->Ribosome Binds to This compound->Elongation Inhibits start Start infection Infect Mice with T. gondii (e.g., RH strain) start->infection grouping Randomly Assign to Treatment & Control Groups infection->grouping treatment Administer this compound (e.g., Oral Gavage) grouping->treatment control Administer Vehicle Control grouping->control monitoring Daily Monitoring of Survival and Health Status treatment->monitoring control->monitoring endpoint Endpoint Determination monitoring->endpoint survival Record Survival Data endpoint->survival Survival parasite_load Assess Parasite Load (e.g., Brain Cyst Count) endpoint->parasite_load Sacrifice analysis Statistical Analysis survival->analysis parasite_load->analysis conclusion Conclusion on Efficacy analysis->conclusion cluster_host Host Cell T_gondii Toxoplasma gondii (intracellular) PAMPs Parasite Molecules (PAMPs/Effectors) T_gondii->PAMPs Releases Apoptosis Apoptosis Modulation T_gondii->Apoptosis Manipulates NLRPs NLRP1/NLRP3 Inflammasomes PAMPs->NLRPs Activates Caspase1 Caspase-1 Activation NLRPs->Caspase1 Cytokines Pro-inflammatory Cytokines (IL-1β, IL-18) Caspase1->Cytokines Cleaves pro-forms to active Cytokines->T_gondii Host Defense (inhibits parasite)

References

The Synthesis of Novel Roxithromycin Derivatives: A Technical Guide to Enhancing Therapeutic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roxithromycin, a semi-synthetic macrolide antibiotic, has long been a cornerstone in the treatment of various bacterial infections. Beyond its well-established antibacterial properties, this compound exhibits significant anti-inflammatory and potential anticancer activities. This has spurred considerable interest in the development of novel this compound derivatives with enhanced therapeutic profiles. This technical guide provides an in-depth overview of the synthesis of such derivatives, focusing on strategies to improve their antibacterial, anti-inflammatory, and anticancer efficacy. We present detailed experimental protocols, quantitative data on the activity of novel analogues, and visualizations of key signaling pathways and synthetic workflows to facilitate further research and development in this promising area.

Introduction: The Therapeutic Potential of this compound and its Derivatives

This compound, a derivative of erythromycin (B1671065), was developed to improve upon the acid stability and pharmacokinetic profile of its parent compound. Its mechanism of action primarily involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] However, a growing body of evidence has highlighted its immunomodulatory and anti-proliferative effects, opening new avenues for its therapeutic application.

The synthesis of novel this compound derivatives is a key strategy to:

  • Enhance Antibacterial Potency: To combat the growing threat of antibiotic resistance, new derivatives are being designed to be more effective against resistant strains.

  • Amplify Anti-inflammatory Effects: By modifying the this compound scaffold, it is possible to develop compounds with more potent anti-inflammatory activity for the treatment of chronic inflammatory diseases.

  • Explore Anticancer Activity: Preliminary studies have suggested that this compound and its derivatives may possess anticancer properties, a promising area for further investigation.

This guide will delve into the synthetic strategies, experimental methodologies, and biological evaluation of novel this compound derivatives, providing a comprehensive resource for researchers in the field.

Synthesis of Novel this compound Derivatives

The synthesis of novel this compound derivatives typically starts from the parent molecule, erythromycin A, and involves a series of chemical modifications. A key intermediate in the synthesis of this compound and its analogues is erythromycin A oxime.

General Synthesis Workflow

The general workflow for the synthesis of this compound and its derivatives can be summarized as follows:

G Erythromycin_A Erythromycin A Erythromycin_A_Oxime Erythromycin A Oxime Erythromycin_A->Erythromycin_A_Oxime Oximation This compound This compound Erythromycin_A_Oxime->this compound Etherification Novel_Derivatives Novel this compound Derivatives This compound->Novel_Derivatives Further Modifications G cluster_0 LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases nucleus Nucleus NFkB->nucleus cytokines Pro-inflammatory Cytokines nucleus->cytokines Transcription This compound This compound & Derivatives This compound->IKK Inhibits G cluster_1 Stress Cellular Stress MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK AP1 AP-1 MAPK->AP1 Activates cytokines Pro-inflammatory Cytokines AP1->cytokines Transcription This compound This compound & Derivatives This compound->MAPK Inhibits

References

A Technical Guide to the Physicochemical Properties of Amorphous Roxithromycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of amorphous roxithromycin. Amorphous forms of active pharmaceutical ingredients (APIs) are of significant interest in drug development due to their potential to enhance solubility and bioavailability. This document summarizes key quantitative data, details experimental methodologies for characterization, and visualizes important concepts and workflows.

Introduction to Amorphous this compound

This compound is a semi-synthetic macrolide antibiotic with broad-spectrum activity. However, its crystalline form exhibits poor water solubility, which can limit its oral bioavailability. The generation of an amorphous form of this compound is a key strategy to overcome this limitation. Amorphous solids lack the long-range molecular order characteristic of crystalline materials, which results in a higher free energy state.[1][2] This thermodynamic instability, while posing challenges for physical stability, can lead to significant improvements in aqueous solubility and dissolution rates.[1][2] This guide explores the critical physicochemical attributes of amorphous this compound, providing a foundational understanding for its formulation and development.

Thermal Properties

The thermal behavior of amorphous this compound is crucial for understanding its physical stability. The key parameter is the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more mobile, supercooled liquid state.

PropertyValue (°C)MethodNotes
Glass Transition (Tg) of Amorphous this compound76.7Differential Scanning Calorimetry (DSC)Prepared by melt-quenching.[1]
Glass Transition (Tg) of Amorphous this compound77.7Differential Scanning Calorimetry (DSC)Prepared by desolvation of a chloroform (B151607) solvate.[1]
Melting Point (Tm) of Crystalline Monohydrate116.2Differential Scanning Calorimetry (DSC)Onset temperature.[1]

Amorphous this compound is classified as a "fragile" glass.[1] Its relatively high glass transition temperature suggests good physical stability at refrigerated and room temperature conditions.[1][3]

Solubility Profile

A primary advantage of amorphous this compound is its enhanced solubility compared to its crystalline counterpart. This is a direct consequence of its higher energetic state.

Aqueous Solubility

The solubility of a specific amorphous form of this compound (Form-III) has been shown to be significantly higher than the crystalline monohydrate in various aqueous media.

MediumAmorphous this compound (μg/mL)Crystalline Monohydrate (μg/mL)Fold Increase
Distilled Water8.6 ± 1.81.7 ± 0.6~5.1
Acetate Buffer (pH 4.5)1150.4 ± 6.5370.0 ± 8.3~3.1
Phosphate Buffer (pH 6.8)208.2 ± 3.774.8 ± 5.1~2.8
Organic Solvent Solubility

This compound's solubility in organic solvents is essential information for processing and formulation development, such as in spray drying or solvent evaporation techniques.

SolventSolubility
Ethanol~30 mg/mL[4]
Dimethyl Sulfoxide (DMSO)~15 mg/mL[4]
Dimethylformamide (DMF)~15 mg/mL[4]
AcetoneFreely soluble[5]
ChloroformSoluble

Dissolution Characteristics

Concurrent with its enhanced solubility, amorphous this compound exhibits a faster dissolution rate. This property is critical for achieving rapid drug absorption in vivo. While specific intrinsic dissolution rate data is not widely published, studies consistently demonstrate a significant improvement in dissolution profiles for amorphous forms and solid dispersions compared to the crystalline drug. Formulations utilizing amorphous this compound have shown nearly complete drug release (94-98%) in dissolution studies.[6]

Physical Stability and Hygroscopicity

The physical stability of an amorphous material is a critical quality attribute, as recrystallization can negate the solubility and bioavailability advantages.

Stability Against Recrystallization

Amorphous this compound has demonstrated notable physical stability. Studies have shown that it remains in its amorphous state without crystallization even under stressful conditions:

  • 50°C and 75% Relative Humidity (RH) for 18 days. [1]

  • 40°C and 75% RH for 4 weeks.

This stability is attributed to its high glass transition temperature.[1][3]

Hygroscopicity

Hygroscopicity, the tendency to absorb moisture from the atmosphere, can plasticize amorphous materials, lower their Tg, and potentially induce crystallization. Dynamic Vapor Sorption (DVS) studies provide insight into this behavior.

Relative Humidity (RH)Weight Gain (%)Observation
Up to 60%~1.5Insignificant moisture uptake.[1]
70% to 90%Sharp increase to ~4%Attributed to water condensation on the sample holder.[1]

Overall, amorphous this compound shows limited hygroscopicity at ambient humidity levels, which contributes to its physical stability.[1]

Experimental Protocols

Detailed methodologies are essential for the replication and verification of these physicochemical properties.

Preparation of Amorphous this compound

Several methods can be employed to produce amorphous this compound:

  • Quench Cooling (Melt-Quenching):

    • Crystalline this compound monohydrate is heated on a hot plate to approximately 120°C until a complete melt is obtained.

    • The molten drug is then rapidly cooled (quenched) to room temperature on a thermally conductive surface, such as an aluminum block, to prevent recrystallization.

  • Desolvation of a Solvate:

    • A this compound-chloroform solvate is prepared by dissolving this compound in chloroform and allowing for slow evaporation.

    • The resulting solvate is heated to a temperature range of 55-65°C to drive off the solvent. The collapse of the crystal lattice upon desolvation results in the formation of amorphous this compound.[1]

  • Spray Drying:

    • This compound is dispersed in an aqueous polymer solution (e.g., Eudragit L30D-55).

    • The dispersion is then spray-dried using a laboratory-scale spray dryer. Inlet and outlet temperatures are optimized (e.g., 70°C and 45°C, respectively) to ensure efficient drying without inducing degradation.

  • Freeze Drying (Lyophilization):

    • This compound is dissolved in a suitable solvent or co-solvent system (e.g., tert-butyl alcohol and water).

    • The solution is frozen to a low temperature (e.g., -35°C).

    • A vacuum is applied, and the temperature is gradually increased to sublimate the solvent, leaving behind a porous, amorphous solid.

Characterization Techniques
  • Differential Scanning Calorimetry (DSC):

    • Instrument: A calibrated DSC instrument.

    • Sample Preparation: 4-5 mg of the sample is weighed into an aluminum pan and hermetically sealed.

    • Method: The sample is heated at a constant rate, typically 10°C/min, over a temperature range of 25°C to 140°C under a nitrogen purge (50 mL/min). This method is used to determine the glass transition (Tg) and melting point (Tm).

  • X-Ray Powder Diffraction (XRPD):

    • Instrument: A powder X-ray diffractometer with a suitable detector.

    • Method: The sample is scanned over a 2θ range of 2° to 40°. The absence of sharp Bragg peaks and the presence of a broad "halo" pattern are indicative of an amorphous solid.

    • Instrumental Setup Example: Voltage: 40 kV; Current: 40 mA; Radiation Source: Cu; Scan Speed: 0.4° 2θ/min.[1]

  • Dynamic Vapor Sorption (DVS):

    • Instrument: A DVS analyzer.

    • Method: A sample of approximately 25 mg is placed in the instrument. The relative humidity is incrementally increased, and the corresponding change in mass is measured at a constant temperature. This provides a moisture sorption isotherm.

  • Solubility Determination:

    • Method: An excess amount of amorphous this compound is added to a known volume of the dissolution medium (e.g., buffer, water). The suspension is agitated at a constant temperature until equilibrium is reached. The sample is then filtered, and the concentration of this compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Visualizations

Preparation and Characterization Workflow

G cluster_prep Preparation Methods cluster_char Characterization Techniques Quench Cooling Quench Cooling Amorphous this compound Amorphous this compound Quench Cooling->Amorphous this compound Output Desolvation Desolvation Desolvation->Amorphous this compound Output Spray Drying Spray Drying Spray Drying->Amorphous this compound Output Freeze Drying Freeze Drying Freeze Drying->Amorphous this compound Output DSC DSC (Tg, Tm) Physicochemical Profile Physicochemical Profile DSC->Physicochemical Profile XRPD XRPD (Amorphicity) XRPD->Physicochemical Profile DVS DVS (Hygroscopicity) DVS->Physicochemical Profile Solubility Solubility (Aqueous/Organic) Solubility->Physicochemical Profile Dissolution Dissolution (Rate) Dissolution->Physicochemical Profile Crystalline this compound Crystalline this compound Crystalline this compound->Quench Cooling Input Crystalline this compound->Desolvation Input Crystalline this compound->Spray Drying Input Crystalline this compound->Freeze Drying Input Amorphous this compound->DSC Analysis Amorphous this compound->XRPD Analysis Amorphous this compound->DVS Analysis Amorphous this compound->Solubility Analysis Amorphous this compound->Dissolution Analysis G cluster_props_crys cluster_props_amor Crystalline Crystalline State (this compound Monohydrate) Amorphous Amorphous State (this compound Glass) Crystalline->Amorphous Amorphization (e.g., Quench Cooling) Crys_Props Low Free Energy Low Solubility Low Dissolution Rate High Physical Stability Crystalline->Crys_Props Amorphous->Crystalline Recrystallization (Driven by Stability) Amor_Props High Free Energy High Solubility High Dissolution Rate Lower Physical Stability Amorphous->Amor_Props G Start Amorphous this compound Disordered Disordered Molecular Structure (Lack of Crystal Lattice) Start->Disordered HighEnergy Higher Free Energy State Disordered->HighEnergy Solubility Increased Aqueous Solubility HighEnergy->Solubility Dissolution Faster Dissolution Rate Solubility->Dissolution Bioavailability Potential for Enhanced Oral Bioavailability Dissolution->Bioavailability

References

An In-depth Technical Guide to Roxithromycin Pharmacokinetics and Tissue Penetration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile and tissue distribution of roxithromycin, a macrolide antibiotic. The information is compiled from a range of clinical and preclinical studies, with a focus on quantitative data, experimental methodologies, and the visualization of key processes.

Pharmacokinetic Profile of this compound

This compound is a semi-synthetic macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] Its pharmacokinetic properties are characterized by rapid absorption, extensive tissue distribution, and a relatively long elimination half-life.

Absorption

This compound is rapidly absorbed from the gastrointestinal tract following oral administration, with peak plasma concentrations (Cmax) typically reached within 1 to 2 hours.[3][4] The bioavailability of this compound is approximately 50%, and it is recommended to be taken on an empty stomach as food can delay and reduce its absorption.[3][4] Studies have shown that this compound exhibits non-linear pharmacokinetics, with dose-dependency observed for certain parameters.[5] A population-based meta-analysis has suggested that both absorption and protein binding are saturable processes.[6]

Distribution

This compound is widely distributed into various body tissues and fluids.[3] It exhibits high plasma protein binding, ranging from 92% to 96%, primarily to α1-acid glycoprotein (B1211001) and albumin.[3][7] The apparent volume of distribution (Vd) has been reported to be between 0.43 to 1.38 L/kg in different study populations.[8][9] A notable characteristic of this compound is its high concentration in polymorphonuclear leukocytes and macrophages, reaching levels up to 30 times those found in serum.[3][10] This intracellular accumulation is believed to contribute to its therapeutic efficacy at the site of infection.[2][4]

Metabolism

This compound undergoes limited metabolism in the liver.[3] The primary metabolite is descladinose this compound, with N-mono and N-di-demethyl this compound identified as minor metabolites.[7] More than half of the parent compound is excreted unchanged.[7]

Excretion

The elimination of this compound occurs through multiple pathways. The majority of the dose is excreted in the feces (approximately 53%), followed by elimination via the lungs (13%) and urine (approximately 7-10%).[3][11] The elimination half-life (t1/2) of this compound is approximately 12 hours in adults, but can be longer in children (around 20 hours) and in certain patient populations.[3][12]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound from various studies.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Healthy Adults

Dose (mg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)t1/2 (h)Vd (L/kg)Total Body Clearance (L/h/kg)Reference
1506.6-69---[10]
30010.13 ± 0.432.42 ± 0.343.93 ± 3.8034.95 ± 22.511.38 ± 0.550.04 ± 0.01[8][13]
30010.7-146.0~12--[10]

Table 2: Steady-State Pharmacokinetic Parameters of this compound in Healthy Adults

Dosing RegimenCmax (µg/mL)AUC (µg·h/mL)Reference
150 mg twice daily9.371[10]
300 mg once daily10.977[10]

Tissue Penetration of this compound

A key aspect of this compound's efficacy is its ability to penetrate into various tissues, achieving concentrations that are often higher than the minimum inhibitory concentrations (MICs) for susceptible pathogens.

Lung Tissue

This compound demonstrates good penetration into lung tissue. Studies in patients undergoing surgery have shown that after repeated oral doses of 150 mg, mean peak concentrations of 2.14 mg/kg were achieved in lung tissue.[14][15] Furthermore, this compound has been shown to accumulate markedly in alveolar macrophages, with concentrations approximately 10 times higher than in the epithelial lining fluid.[16][17] This high intracellular concentration is particularly relevant for the treatment of infections caused by intracellular pathogens like Legionella pneumophila.[16]

Tonsil Tissue

The penetration of this compound into tonsillar tissue is also well-documented. Following a 150 mg twice-daily regimen, mean peak concentrations of 2.2 mg/kg have been measured in tonsil tissue.[14][15] Another study investigating single and repeated dosing found mean tonsil concentrations of 0.8 µg/g and 1.6 µg/g, respectively.[18] In children receiving 2.5 mg/kg every 12 hours, tonsil tissue concentrations ranged from approximately 2 to 6 mg/kg.[9]

Prostate Tissue

High concentrations of this compound are also achieved in prostatic tissue, making it a potential option for the treatment of bacterial prostatitis.[5][11] While specific quantitative data for this compound in human prostate tissue is limited in the provided search results, reviews on macrolide penetration into the prostate suggest good distribution.[19] For comparison, the related macrolide azithromycin (B1666446) has been shown to reach mean concentrations of 2.54 µg/mL in human prostatic tissue.[20]

Quantitative Tissue Penetration Data

Table 3: this compound Concentrations in Various Tissues

TissueDosing RegimenMean Peak ConcentrationTime to Peak (h)Reference
Nasal Mucosa150 mg every 12h for 3 days1.78 ± 0.73 mg/kg4-6[14][15]
Tonsil150 mg every 12h for 3 days2.2 ± 1.21 mg/kg4-6[14][15]
Lung150 mg every 12h for 3 days2.14 ± 0.87 mg/kg6[14][15]
Gingival Tissue150 mg every 12h for 5 days4.63 ± 1.84 µg/g8[21]
Alveolar Macrophages300 mg every 12h for 5 days21 ± 10 µg/mL-[16]
Epithelial Lining Fluid300 mg every 12h for 5 days2.0 ± 1.7 µg/mL-[16]

Experimental Protocols

The quantification of this compound in biological matrices is predominantly achieved using high-performance liquid chromatography (HPLC) coupled with various detection methods, or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[22][23][24]

Sample Preparation

A common method for extracting this compound from plasma or serum involves protein precipitation with an organic solvent like methanol, followed by centrifugation.[25] For tissue samples, homogenization is required prior to extraction.[26] Liquid-liquid extraction using a solvent such as methyl t-butyl ether is another technique employed to isolate the drug from the biological matrix.[24]

Chromatographic Analysis

HPLC-UV Method:

  • Instrumentation: Standard HPLC system with a UV-Visible detector.[24]

  • Column: ODS C18 (e.g., 150 × 4.6 mm i.d.).[24]

  • Mobile Phase: A mixture of a buffer (e.g., 0.03 M potassium dihydrogen phosphate) and an organic solvent (e.g., methanol) is commonly used.[24]

  • Detection: UV detection is typically performed at a wavelength of 215 nm.[24]

LC-MS/MS Method:

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.[24]

  • Ionization: Positive ion electrospray ionization (ESI+) is often used.[24]

  • Detection: Multiple-reaction monitoring (MRM) provides high selectivity and sensitivity for quantification.[24]

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

experimental_workflow cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analytical Quantification subject Human Subject (Oral Administration of this compound) blood_sampling Blood Sampling (Time-course) subject->blood_sampling centrifugation Centrifugation (Plasma/Serum Separation) blood_sampling->centrifugation extraction Extraction (Protein Precipitation or LLE) centrifugation->extraction hplc HPLC / LC-MS/MS Analysis extraction->hplc data_analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC, t1/2) hplc->data_analysis

Caption: Workflow for a typical this compound pharmacokinetic study.

This compound Disposition Pathway

roxithromycin_disposition cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion oral_admin Oral Administration gi_tract Gastrointestinal Tract oral_admin->gi_tract plasma Systemic Circulation (Plasma Protein Binding) gi_tract->plasma tissues Tissue Penetration (Lungs, Tonsils, Prostate, etc.) plasma->tissues liver Liver plasma->liver urine Urine plasma->urine lungs_excretion Lungs plasma->lungs_excretion via lungs intracellular Intracellular Accumulation (Macrophages, PMNs) tissues->intracellular metabolites Metabolites (e.g., Descladinose this compound) liver->metabolites feces Feces liver->feces

Caption: Overview of this compound's pharmacokinetic pathway in the body.

References

Methodological & Application

Application Note: Quantification of Roxithromycin in Biological Samples using HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roxithromycin is a semi-synthetic macrolide antibiotic widely used in the treatment of respiratory tract and other infections. Accurate quantification of this compound in biological matrices such as plasma and serum is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and specificity.

This application note provides detailed protocols for the quantification of this compound in biological samples using HPLC-MS, including sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters.

Principle of the Method

The method involves the extraction of this compound and an internal standard (IS) from the biological matrix. The most common extraction techniques are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). Following extraction, the analyte and IS are separated using reversed-phase HPLC and detected by a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The use of a stable isotope-labeled internal standard, such as this compound-d7, is recommended for optimal accuracy and precision as it compensates for variability in sample preparation and instrument response.[1][2]

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (Clarithromycin or this compound-d7)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade methanol (B129727)

  • HPLC-grade water

  • Formic acid

  • Ammonium acetate

  • Methyl tert-butyl ether (for LLE)

  • Human plasma/serum (blank)

Sample Preparation

Two common and effective methods for extracting this compound from biological samples are protein precipitation and liquid-liquid extraction.

Protocol 1: Protein Precipitation (PPT)

This method is rapid and straightforward, suitable for high-throughput analysis.

  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile or methanol to precipitate the proteins.[2][3]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]

  • Carefully transfer the supernatant to a clean tube.

  • The supernatant can be directly injected into the HPLC-MS system or evaporated to dryness under a gentle stream of nitrogen at 40°C and reconstituted in the mobile phase.[2]

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PPT, reducing matrix effects.

  • To 100 µL of plasma or serum sample in a glass tube, add 10 µL of the internal standard working solution.

  • Add 500 µL of methyl tert-butyl ether as the extraction solvent.[4][5]

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis start Biological Sample (Plasma/Serum) add_is Add Internal Standard start->add_is ppt Protein Precipitation (Acetonitrile/Methanol) add_is->ppt Method 1 lle Liquid-Liquid Extraction (Methyl tert-butyl ether) add_is->lle Method 2 vortex1 Vortex ppt->vortex1 vortex2 Vortex lle->vortex2 centrifuge1 Centrifuge vortex1->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evaporate Evaporate to Dryness supernatant->evaporate centrifuge2 Centrifuge vortex2->centrifuge2 organic_layer Collect Organic Layer centrifuge2->organic_layer organic_layer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Separation reconstitute->hplc ms MS/MS Detection (MRM) hplc->ms data Data Acquisition & Quantification ms->data

Caption: Workflow for this compound Quantification.

HPLC Conditions
ParameterCondition
Column Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) or Phenyl-Hexyl column (e.g., 50 x 2.0 mm, 3 µm)[3]
Mobile Phase A 0.1% Formic acid and 5 mM Ammonium Acetate in Water
Mobile Phase B Methanol or Acetonitrile
Gradient Isocratic or gradient elution can be used. A typical starting condition is 30:70 (A:B)[3]. The gradient can be optimized to ensure separation from matrix components.
Flow Rate 0.2 - 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 - 20 µL
Run Time A short run time of less than 3 minutes can be achieved.[3]
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage ~5.0 kV[3]
Source Temperature ~350°C[3]
Collision Gas Argon
MRM Transitions See Table 1

Table 1: MRM Transitions for this compound and Internal Standards

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 837.5679.425
Clarithromycin (B1669154) (IS) 748.5157.934
This compound-d7 (IS) 844.1Predictable based on unlabeled fragmentationTo be optimized

Note: The protonated molecule of this compound-d7 ([M+H]⁺) is expected at an m/z of 844.1.[2] Its fragmentation will be similar to unlabeled this compound, and the optimal collision energy should be determined empirically. The MRM transition for this compound to m/z 679.4 and for clarithromycin to m/z 157.9 have been previously reported.[3]

Data Presentation and Method Validation

A summary of quantitative data from validated HPLC-MS/MS methods for this compound is presented in Table 2.

Table 2: Summary of Quantitative Data for this compound Quantification

ParameterMethod 1 (LLE-based)[4]Method 2 (PPT-based)[6]
Biological Matrix Human PlasmaHuman Serum
Internal Standard ClarithromycinClarithromycin
Linearity Range (ng/mL) 50.0 - 20,00010 - 20,480
Lower Limit of Quantification (LLOQ) (ng/mL) 50.010
Intra-day Precision (%RSD) < 15%< 14%
Inter-day Precision (%RSD) < 15%< 14%
Accuracy (%) Within ±15%97 - 101%
Recovery (%) Not Reported97 - 101%

Conclusion

The HPLC-MS/MS methods described in this application note provide a robust and reliable approach for the quantification of this compound in biological samples. The choice between protein precipitation and liquid-liquid extraction will depend on the specific requirements of the study, such as sample throughput and the need for extract cleanliness. The provided protocols and validation data serve as a comprehensive guide for researchers and scientists in the development and implementation of bioanalytical methods for this compound.

Logical Relationship Diagram

logical_relationship cluster_method_development Method Development & Validation cluster_sample_processing Sample Processing cluster_analytical_technique Analytical Technique cluster_validation_parameters Validation Parameters biological_matrix Biological Matrix (Plasma, Serum) extraction Extraction Method biological_matrix->extraction ppt Protein Precipitation (High Throughput) extraction->ppt Choice lle Liquid-Liquid Extraction (Cleaner Extract) extraction->lle Choice spe Solid-Phase Extraction (High Selectivity) extraction->spe Choice hplc HPLC Separation (C18 or Phenyl-Hexyl) ppt->hplc lle->hplc spe->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms linearity Linearity & Range ms->linearity sensitivity LLOQ ms->sensitivity precision Precision (Intra & Inter-day) ms->precision accuracy Accuracy ms->accuracy recovery Recovery ms->recovery stability Stability ms->stability

Caption: Key Aspects of this compound Bioanalysis.

References

Application Note: A Validated RP-HPLC Method for the Quantitative Analysis of Roxithromycin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Roxithromycin is a semi-synthetic macrolide antibiotic used to treat various bacterial infections, including those of the respiratory tract.[1] Accurate and reliable quantification of this compound in bulk drug and pharmaceutical dosage forms is crucial for ensuring its quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a preferred analytical technique due to its high resolution, sensitivity, and robustness.[2]

This application note details a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound. The method is developed to be simple, rapid, precise, and accurate, making it suitable for routine quality control analysis.[3][4] The validation of this method has been performed in accordance with the International Council for Harmonisation (ICH) guidelines.[3][5][6][7]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A gradient-capable HPLC system equipped with a UV detector is recommended.[8] The chromatographic separation is achieved under the isocratic conditions summarized in the table below.

ParameterSpecification
HPLC System HPLC with UV Detector
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][3][9]
Mobile Phase 0.06 M Potassium Dihydrogen Orthophosphate Buffer : Acetonitrile (B52724) (50:50, v/v), pH adjusted to 7.4 with Sodium Hydroxide[10][11]
Flow Rate 1.0 mL/min[9][10][11][12][13][14]
Detection Wavelength 205 nm[10][11]
Injection Volume 20 µL[5][12][14]
Column Temperature Ambient or 30°C[2][8][9]
Run Time Approximately 10 minutes
Preparation of Solutions

Mobile Phase Preparation:

  • Prepare a 0.06 M solution of Potassium Dihydrogen Orthophosphate in HPLC grade water.

  • Adjust the pH of the buffer solution to 7.4 using sodium hydroxide.

  • Mix the buffer solution with acetonitrile in a 50:50 (v/v) ratio.

  • Degas the mobile phase using sonication or vacuum filtration through a 0.45 µm membrane filter before use.[1][9]

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 100 mg of this compound Reference Standard and transfer it into a 100 mL volumetric flask.

  • Dissolve the standard in the mobile phase, using sonication if necessary.

  • Make up the volume to the mark with the mobile phase and mix thoroughly.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the Standard Stock Solution with the mobile phase to achieve concentrations across the desired linear range (e.g., 5 - 100 µg/mL).

Sample Preparation (from Tablets):

  • Weigh and finely powder 20 this compound tablets to ensure homogeneity.[1]

  • Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15-20 minutes to ensure complete extraction of the drug.[1]

  • Allow the solution to cool to room temperature and make up the volume to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.[8]

  • Dilute the filtered solution with the mobile phase to obtain a final theoretical concentration within the linear range of the method (e.g., 50 µg/mL).

Method Validation Protocol and Results

The developed method was validated as per ICH guidelines for parameters including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[14][15]

Workflow for Method Development and Validation

Method_Development_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_final Finalization Lit_Survey Literature Survey Param_Select Parameter Selection (Column, Mobile Phase, etc.) Lit_Survey->Param_Select Optimization Chromatographic Optimization (Flow Rate, pH, Wavelength) Param_Select->Optimization Specificity Specificity Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SOP Standard Operating Procedure (SOP) Robustness->SOP Report Validation Report SOP->Report

Caption: Workflow for RP-HPLC method development and validation.

System Suitability

Protocol: Before starting the analysis, the suitability of the chromatographic system is evaluated by injecting the standard solution (e.g., 50 µg/mL) six times. The parameters are checked against the acceptance criteria. Data Summary:

Parameter Acceptance Criteria Typical Result
Tailing Factor (Asymmetry) Not more than 2.0[4][5] 1.15
Theoretical Plates Not less than 2000 5800

| % RSD of Peak Areas | Not more than 2.0%[5][16] | 0.85% |

Specificity

Protocol: Specificity was determined by injecting a blank (mobile phase), a placebo solution (containing all tablet excipients except this compound), and a standard this compound solution. The chromatograms are compared to check for any interfering peaks at the retention time of this compound. Result: The method is specific, as no interfering peaks from the blank or placebo were observed at the retention time of this compound.[10][11]

Linearity and Range

Protocol: Linearity was established by injecting a series of at least five concentrations of this compound standard solutions. A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined. Data Summary:

Parameter Acceptance Criteria Typical Result
Range 5 - 100 µg/mL Established
Correlation Coefficient (r²) Not less than 0.999 0.9999[10][11]

| Regression Equation | - | y = 25506x - 3584 |

Accuracy (Recovery)

Protocol: Accuracy was assessed by performing recovery studies. A known amount of this compound standard was added (spiked) to a placebo preparation at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate, and the percentage recovery was calculated. Data Summary:

Spiked Level Amount Added (µg/mL) Amount Recovered (µg/mL) % Recovery % RSD
80% 40 39.88 99.7% 0.9%
100% 50 50.45 100.9% 0.6%
120% 60 60.12 100.2% 0.8%

| Acceptance Criteria | | | 98.0% - 102.0% | NMT 2.0% |

Precision

Protocol:

  • Repeatability (Intra-day Precision): Six separate sample preparations from the same homogenous batch were analyzed on the same day.

  • Intermediate Precision (Inter-day Precision): The repeatability assay was performed on a different day by a different analyst to assess ruggedness.[5]

Data Summary:

Precision Type Parameter Acceptance Criteria Typical Result
Repeatability % RSD for 6 sample assays NMT 2.0% 0.95%

| Intermediate Precision | % RSD for 6 sample assays | NMT 2.0% | 1.30% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. Data Summary:

Parameter Typical Result
Limit of Detection (LOD) 0.3 µg/mL[10][11]

| Limit of Quantification (LOQ) | 0.5 µg/mL[10][11] |

Robustness

Protocol: The robustness of the method was evaluated by introducing small, deliberate changes to the chromatographic conditions and observing the effect on the results.[5][10] Data Summary:

Parameter Varied Variation System Suitability % RSD of Assay
Flow Rate ± 0.1 mL/min (0.9 & 1.1) Passed < 2.0%
Mobile Phase pH ± 0.2 (7.2 & 7.6) Passed < 2.0%
Acetonitrile Content ± 2% (48% & 52%) Passed < 2.0%
Result: The method was found to be robust as the results remained within the acceptance criteria for all variations.

Standard Analysis Protocol

Workflow for Routine Sample Analysis

Sample_Analysis_Workflow Prep_Mobile_Phase Prepare Mobile Phase & Equilibrate System System_Suitability Perform System Suitability Test (6 injections of Standard) Prep_Mobile_Phase->System_Suitability Check_Criteria Check Acceptance Criteria (%RSD < 2.0, Tailing < 2.0) System_Suitability->Check_Criteria Prep_Samples Prepare Standard & Sample Solutions Check_Criteria->Prep_Samples Pass Troubleshoot Troubleshoot System Check_Criteria->Troubleshoot Fail Inject_Sequence Inject Blank, Standards, & Samples Prep_Samples->Inject_Sequence Process_Data Integrate Peaks & Calculate Concentration Inject_Sequence->Process_Data Report_Results Report Final Results Process_Data->Report_Results Troubleshoot->Prep_Mobile_Phase

Caption: Standard workflow for the routine analysis of this compound.

  • System Preparation: Prepare the mobile phase as described in section 1.2 and equilibrate the HPLC system until a stable baseline is achieved.

  • System Suitability: Perform the system suitability test as per section 2.1. Do not proceed if the criteria are not met.

  • Solution Preparation: Prepare standard and sample solutions as detailed in section 1.2.

  • Chromatographic Run: Inject the prepared solutions into the HPLC system in a defined sequence (e.g., blank, standard, sample, standard).

  • Data Analysis: Integrate the peak area of the this compound peak in the chromatograms. Calculate the concentration of this compound in the sample using the response from the standard solution.

Conclusion

The described RP-HPLC method provides a simple, accurate, and reliable means for the quantitative analysis of this compound in pharmaceutical formulations.[1] The method has been thoroughly validated according to ICH guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[10] It is suitable for routine quality control testing, stability studies, and other analytical applications where the quantification of this compound is required.

References

Application Note: Protocol for Roxithromycin Stability Testing Under Stress Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Roxithromycin is a semi-synthetic macrolide antibiotic used to treat a variety of bacterial infections. To ensure its quality, safety, and efficacy, a thorough understanding of its stability profile is crucial. This document provides a detailed protocol for conducting forced degradation studies on this compound under various stress conditions, in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5][6] Forced degradation studies, or stress testing, are essential for identifying potential degradation products, understanding the intrinsic stability of the drug substance, and developing stability-indicating analytical methods.[3][6]

This protocol outlines the procedures for subjecting this compound to hydrolytic, oxidative, photolytic, and thermal stress conditions. The resulting degradation will be monitored and quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Materials and Equipment

1.1 Materials

  • This compound reference standard

  • High-purity water (Milli-Q or equivalent)

  • Acetonitrile (HPLC grade)[7]

  • Methanol (B129727) (HPLC grade)[6][7][8]

  • Potassium dihydrogen phosphate (B84403) (analytical grade)[7][8]

  • Orthophosphoric acid (analytical grade)

  • Sodium hydroxide (B78521) (analytical grade)[7][8]

  • Hydrochloric acid (analytical grade)[6][7]

  • Hydrogen peroxide (30%, analytical grade)[7][8]

1.2 Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Photodiode Array (PDA) detector[7]

  • C18 reversed-phase HPLC column (e.g., ODS C18, 150 x 4.6 mm i.d., 5 µm particle size)[7][8]

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber with a calibrated light source (as per ICH Q1B)

  • pH meter

  • Water bath or oven for thermal stress studies

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

Experimental Protocols

2.1 Preparation of Standard and Sample Solutions

2.1.1 this compound Stock Solution

Prepare a stock solution of this compound in a suitable solvent, such as methanol or the mobile phase, at a concentration of 1 mg/mL.

2.1.2 Working Standard Solution

Dilute the stock solution with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

2.2 Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the intact drug from its degradation products. The following method is a general guideline and may require optimization.

  • Column: ODS C18 (150 × 4.6 mm i.d., 5 µm)[8]

  • Mobile Phase: A mixture of 0.03 M potassium dihydrogen phosphate buffer and methanol (40:60, v/v), with the pH adjusted to 4.5.[8]

  • Flow Rate: 1.0 mL/min[8]

  • Detection Wavelength: 215 nm[8]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

2.3 Forced Degradation Studies

Forced degradation studies should be performed on a single batch of the drug substance.[2][4]

2.3.1 Hydrolytic Degradation

  • Acidic Hydrolysis:

    • To an aliquot of the this compound stock solution, add an equal volume of 0.1 M HCl.[7]

    • Heat the solution at 60°C for a specified duration (e.g., 2, 4, 8, 12, and 24 hours).[7]

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration with the mobile phase for HPLC analysis.[7]

  • Alkaline Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature for a specified duration (e.g., 30, 60, 120 minutes).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • Reflux an aliquot of the stock solution in water at 60°C for 24 hours.

    • At specified time points, withdraw samples and dilute with the mobile phase for HPLC analysis.

2.3.2 Oxidative Degradation

  • To an aliquot of the stock solution, add an equal volume of 3-6% (v/v) hydrogen peroxide.[6]

  • Keep the solution at room temperature and protected from light for a specified duration (e.g., 2, 4, 8, 12, and 24 hours).

  • At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.

2.3.3 Photolytic Degradation

  • Expose a solid sample of this compound and a solution of the drug in a suitable solvent to a light source according to ICH Q1B guidelines. The overall illumination should be not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • A control sample should be kept in the dark under the same temperature conditions.

  • At appropriate time intervals, withdraw samples, dissolve (if solid), and dilute to a suitable concentration with the mobile phase for HPLC analysis.

2.3.4 Thermal Degradation

  • Expose a solid sample of this compound to dry heat in an oven at a temperature of 100°C for 24 hours.[6]

  • At specified time points, withdraw samples, allow them to cool to room temperature, dissolve in a suitable solvent, and dilute with the mobile phase for HPLC analysis.

Data Presentation

The results of the forced degradation studies should be summarized to show the percentage of this compound remaining and the percentage of major degradation products formed under each stress condition.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionDurationTemperatureThis compound Remaining (%)Major Degradation Product(s) (% Area)
Acidic Hydrolysis 0.1 M HCl24 hours60°CDataData
Alkaline Hydrolysis 0.1 M NaOH2 hoursRoom TempDataData
Neutral Hydrolysis Water24 hours60°CDataData
Oxidative Degradation 3% H₂O₂24 hoursRoom TempDataData
Photolytic Degradation ICH Q1B--DataData
Thermal Degradation Dry Heat24 hours100°CDataData

Note: The "Data" fields should be populated with the experimental results obtained.

Visualization

4.1 Experimental Workflow Diagram

The following diagram illustrates the workflow for the this compound stability testing protocol.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) working Working Standard (100 µg/mL) stock->working hydrolysis Hydrolytic (Acid, Base, Neutral) stock->hydrolysis oxidation Oxidative (3% H₂O₂) stock->oxidation photolysis Photolytic (ICH Q1B) stock->photolysis thermal Thermal (100°C) stock->thermal hplc HPLC Analysis working->hplc sampling Sampling at Time Points hydrolysis->sampling oxidation->sampling photolysis->sampling thermal->sampling neutralize Neutralization/ Dilution sampling->neutralize neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for this compound Stress Stability Testing.

4.2 Potential Degradation Pathway

The degradation of macrolide antibiotics like this compound can involve several pathways. Under acidic conditions, hydrolysis of the cladinose (B132029) sugar and the lactone ring are common degradation routes.[9] Oxidative conditions can lead to modifications of various functional groups.

G cluster_conditions cluster_products rox This compound acid Acidic Hydrolysis rox->acid oxidation Oxidation rox->oxidation photo Photolysis rox->photo dp1 Hydrolysis of Cladinose Sugar acid->dp1 dp2 Lactone Ring Cleavage acid->dp2 dp3 N-demethylation oxidation->dp3 dp4 Side Chain Oxidation oxidation->dp4 photo->dp3

Caption: Potential Degradation Pathways of this compound.

Conclusion

This protocol provides a comprehensive framework for conducting stress stability testing of this compound. The data generated from these studies are invaluable for understanding the degradation profile of the drug, developing and validating a stability-indicating analytical method, and ensuring the overall quality and stability of the final drug product. Adherence to ICH guidelines is essential for regulatory acceptance of the stability data.

References

Application Notes and Protocols: Roxithromycin In Vitro Activity Testing Against Streptococcus pneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptococcus pneumoniae remains a leading cause of community-acquired pneumonia, meningitis, and bacteremia worldwide. The emergence and spread of antimicrobial resistance, particularly to macrolides, complicates therapeutic management. Roxithromycin, a semi-synthetic macrolide antibiotic, is structurally related to erythromycin (B1671065) and exhibits a similar in vitro antibacterial profile. It is crucial for researchers and drug development professionals to have access to standardized methods for evaluating the in vitro activity of this compound against clinical isolates of S. pneumoniae to monitor resistance trends and inform therapeutic strategies. These application notes provide a summary of the in vitro activity of this compound against S. pneumoniae, detailed protocols for susceptibility testing, and an overview of the primary mechanisms of macrolide resistance in this pathogen.

Data Presentation: In Vitro Activity of this compound against Streptococcus pneumoniae

The in vitro activity of this compound against Streptococcus pneumoniae is commonly determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values, representing the MIC required to inhibit the growth of 50% and 90% of tested isolates, respectively, are key indicators of an antibiotic's potency.

Study Reference/RegionYear of Isolates CollectionNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Comments
Felmingham et al.19871000.030.06≤0.008–>128This compound showed similar activity to erythromycin.
Barlam et al.19911480.06>8-Study on macrolide-resistant isolates.
Guen et al.19933160.06>128≤0.015–>128High resistance rates observed.
Geslin et al.19942,7670.06>128-Nationwide surveillance in France.
Baquero et al.19963590.06>2-Penicillin-resistant isolates showed higher this compound MICs.

Note: MIC values can vary based on the geographic region, time of isolate collection, and the prevalence of resistance mechanisms in the bacterial population.

Mechanisms of Macrolide Resistance in Streptococcus pneumoniae

Resistance to macrolides in S. pneumoniae is primarily mediated by two main mechanisms: target site modification and active drug efflux.[1]

  • Target Site Modification: This is most commonly due to the methylation of the 23S rRNA component of the 50S ribosomal subunit by an enzyme encoded by the erm(B) gene. This modification reduces the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics, leading to the MLSB resistance phenotype.[1]

  • Active Efflux: This mechanism involves the active transport of the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target. This is mediated by a membrane-spanning protein encoded by the mef(A) or mef(E) gene.[1] This results in resistance to 14- and 15-membered macrolides (M phenotype) but not to lincosamides or streptogramin B.[1]

Macrolide_Resistance_Mechanisms cluster_0 Target Site Modification (MLS_B Phenotype) cluster_1 Active Efflux (M Phenotype) erm(B) gene erm(B) gene Methylase Enzyme Methylase Enzyme erm(B) gene->Methylase Enzyme encodes Ribosome (50S subunit) Ribosome (50S subunit) Methylase Enzyme->Ribosome (50S subunit) methylates 23S rRNA Reduced Macrolide Binding Reduced Macrolide Binding Ribosome (50S subunit)->Reduced Macrolide Binding mef(A)/mef(E) gene mef(A)/mef(E) gene Efflux Pump Protein Efflux Pump Protein mef(A)/mef(E) gene->Efflux Pump Protein encodes This compound (extracellular) This compound (extracellular) Efflux Pump Protein->this compound (extracellular) pumps out This compound (intracellular) This compound (intracellular) This compound (extracellular)->this compound (intracellular) enters cell This compound (intracellular)->Efflux Pump Protein binds to This compound This compound This compound->Reduced Macrolide Binding cannot bind effectively

Macrolide resistance mechanisms in S. pneumoniae.

Experimental Protocols

Standardized methods for antimicrobial susceptibility testing are essential for accurate and reproducible results. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines.

General Experimental Workflow

The following diagram outlines the general workflow for in vitro susceptibility testing of S. pneumoniae.

Experimental_Workflow cluster_setup Preparation cluster_testing Susceptibility Testing cluster_analysis Analysis Isolate S. pneumoniae Isolate Culture Subculture on Blood Agar (B569324) Isolate->Culture Inoculum Prepare Inoculum Suspension (0.5 McFarland) Culture->Inoculum Broth Broth Microdilution Inoculum->Broth add to wells Agar Agar Dilution Inoculum->Agar spot onto plates Disk Disk Diffusion Inoculum->Disk swab onto plate Incubate Incubate at 35°C in 5% CO2 Broth->Incubate Agar->Incubate Disk->Incubate Measure Measure MIC or Zone Diameter Incubate->Measure Interpret Interpret Results (S/I/R) Measure->Interpret

General workflow for S. pneumoniae susceptibility testing.
Protocol 1: Broth Microdilution Method (CLSI M07)

This method determines the MIC of an antimicrobial agent in a liquid medium.

Materials:

  • Streptococcus pneumoniae isolate

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Laked horse blood

  • This compound powder

  • 96-well microtiter plates

  • Sterile saline or Mueller-Hinton broth

  • 0.5 McFarland turbidity standard

  • Incubator (35°C with 5% CO2)

  • Micropipettes and sterile tips

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent as recommended by the manufacturer.

  • Prepare Antimicrobial Dilutions:

    • Dispense 50 µL of sterile CAMHB supplemented with 2.5% to 5% laked horse blood into each well of a 96-well microtiter plate.

    • Add 50 µL of the this compound stock solution to the first well of a row.

    • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard 50 µL from the last well containing the antibiotic. This will result in a range of concentrations (e.g., 64 µg/mL to 0.03 µg/mL).

    • Leave one well without antibiotic as a growth control.

  • Prepare Inoculum:

    • From a fresh (18-24 hour) culture on a blood agar plate, select several colonies of S. pneumoniae.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL.

    • Dilute this suspension 1:10 in broth to obtain a standardized inoculum of approximately 1-2 x 107 CFU/mL.

  • Inoculate Microtiter Plate:

    • Within 15 minutes of preparation, add 5 µL of the standardized inoculum to each well, resulting in a final inoculum concentration of approximately 5 x 105 CFU/mL.

  • Incubation: Incubate the plate at 35°C in an atmosphere of 5% CO2 for 20-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the naked eye.

Protocol 2: Agar Dilution Method (CLSI M07)

This method involves incorporating the antimicrobial agent into an agar medium.

Materials:

  • Streptococcus pneumoniae isolate

  • Mueller-Hinton agar

  • Defibrinated sheep blood

  • This compound powder

  • Sterile petri dishes

  • Inoculum replicating apparatus (e.g., Steers replicator)

  • 0.5 McFarland turbidity standard

  • Incubator (35°C with 5% CO2)

Procedure:

  • Prepare Antimicrobial-Containing Agar Plates:

    • Prepare a series of this compound solutions at 10 times the desired final concentrations.

    • Melt Mueller-Hinton agar and cool to 45-50°C.

    • Add 1 part of each this compound solution to 9 parts of molten agar.

    • Add 5% sterile defibrinated sheep blood to the agar.

    • Mix well and pour into sterile petri dishes. Allow the agar to solidify.

    • Include a drug-free plate as a growth control.

  • Prepare Inoculum: Prepare a 0.5 McFarland suspension of S. pneumoniae as described in the broth microdilution protocol.

  • Inoculate Plates:

    • Using an inoculum replicating apparatus, spot-inoculate approximately 1-2 µL of the standardized inoculum onto the surface of each agar plate.

    • Allow the inoculum spots to dry before inverting the plates.

  • Incubation: Incubate the plates at 35°C in 5% CO2 for 20-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that prevents the growth of more than one colony or a fine film of growth.

Protocol 3: Disk Diffusion Method (EUCAST)

This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • Streptococcus pneumoniae isolate

  • Mueller-Hinton agar supplemented with 5% defibrinated horse blood and 20 mg/L β-NAD (MH-F)

  • This compound disks (15 µg)

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Incubator (35°C with 5% CO2)

  • Calipers or a ruler

Procedure:

  • Prepare Inoculum: Prepare a 0.5 McFarland suspension of S. pneumoniae in sterile saline.

  • Inoculate Agar Plate:

    • Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of the MH-F agar plate evenly in three directions to ensure confluent growth.

  • Apply Antimicrobial Disks:

    • Within 15 minutes of inoculation, apply the this compound disk to the surface of the agar using sterile forceps or a disk dispenser.

    • Ensure the disk is in firm contact with the agar.

  • Incubation: Incubate the plate at 35°C in 5% CO2 for 18 ± 2 hours.

  • Reading Results:

    • Measure the diameter of the zone of complete growth inhibition in millimeters.

    • Interpret the zone size as Susceptible (S), Intermediate (I), or Resistant (R) according to the latest EUCAST breakpoint tables.

Conclusion

The in vitro activity of this compound against Streptococcus pneumoniae can be reliably determined using standardized methodologies such as broth microdilution, agar dilution, and disk diffusion. Adherence to established guidelines from organizations like CLSI and EUCAST is critical for generating accurate and comparable data. Continuous surveillance of this compound susceptibility is necessary to monitor the evolution of resistance and to guide appropriate clinical use. Understanding the underlying mechanisms of resistance, primarily target site modification and active efflux, is also essential for the development of new therapeutic strategies to combat macrolide-resistant S. pneumoniae.

References

Application Notes and Protocols: Roxithromycin in a Murine Model of Acute Toxoplasmosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing roxithromycin in a murine model of acute toxoplasmosis. The following sections summarize the efficacy of this compound and provide step-by-step experimental procedures based on established research.

Data Presentation: Efficacy of this compound in Murine Acute Toxoplasmosis

The efficacy of this compound has been evaluated in murine models of acute toxoplasmosis, with key findings summarized below. These data highlight the dose-dependent protective effects of the drug against mortality and parasite burden.

Table 1: Survival Rates of Mice with Acute Peritoneal Toxoplasmosis Treated with this compound

Treatment DurationDosage (mg/kg/day)Survival Rate (%)Study Initiation Post-InfectionToxoplasma gondii StrainCitation
5 days54010024 hoursRH[1][2]
5 days3365024 hoursRH[1][2]
14 days360503 hoursRH[1][2]

Table 2: Effect of this compound on Parasite Clearance in Surviving Mice

Treatment DurationToxoplasma gondii Recovery from Brain (%)Citation
5 days59[1][2]
14 days28[1][2]

Table 3: Protective Efficacy of this compound Against Lethal Infection

Toxoplasma gondii StrainTachyzoite Challenge DoseTreatment InitiationSurvival Rate (%)Citation
RH2 x 10³2 hours post-infection>80[3]
C562 x 10³2 hours post-infection>80[3]
RH2 x 10⁴2 hours post-infection>80[3]
C562 x 10⁴2 hours post-infection>80[3]
RH2 x 10³24 hours pre-infection90[4][5][6]
RH2 x 10³24 hours post-infection50[4][5][6]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound in a murine model of acute toxoplasmosis.

Protocol 1: Induction of Acute Toxoplasmosis in a Murine Model

This protocol describes the procedure for infecting mice with Toxoplasma gondii to establish an acute model of toxoplasmosis.

Materials:

  • Toxoplasma gondii tachyzoites (e.g., RH or C56 strain)

  • Specific pathogen-free mice (e.g., BALB/c or Swiss Webster)

  • Phosphate-buffered saline (PBS), sterile

  • Hemocytometer

  • Trypan blue solution (0.4%)

  • Syringes and needles (27-gauge)

  • Laminar flow hood

  • Centrifuge

Procedure:

  • Parasite Preparation:

    • Maintain the virulent RH strain of T. gondii by intraperitoneal (IP) inoculation in mice.[7]

    • Harvest tachyzoites from the peritoneal fluid of infected mice 3 days post-infection by lavage with 5 ml of sterile PBS.[7]

    • Centrifuge the lavage fluid at 500 rpm for 5 minutes to pellet host cells.[7]

    • Collect the supernatant containing the tachyzoites.

    • Determine the parasite concentration using a hemocytometer and assess viability with the trypan blue exclusion test.[7]

    • Dilute the tachyzoite suspension in sterile PBS to the desired concentration for infection (e.g., 2 x 10³ or 2 x 10⁴ tachyzoites in 0.2-0.5 ml).

  • Infection of Mice:

    • Acclimatize mice for at least one week before the experiment.

    • Inject the prepared tachyzoite suspension intraperitoneally into each mouse.

    • House the infected mice in appropriate biohazard containment facilities.

    • Monitor the mice daily for clinical signs of illness, such as weight loss, ruffled fur, and lethargy.

Protocol 2: Preparation and Administration of this compound

This protocol details the preparation and oral administration of this compound to infected mice.

Materials:

  • This compound powder

  • 0.25% Carboxymethyl cellulose (B213188)

  • 0.20% Tween 80

  • Sterile water

  • Oral gavage needles (feeding needles)

  • Syringes

  • Balance and weighing paper

  • Homogenizer or magnetic stirrer

Procedure:

  • Drug Formulation:

    • Calculate the required amount of this compound based on the desired dosage (e.g., 540 mg/kg/day) and the number and weight of the mice.

    • Prepare the vehicle by dissolving 0.25% carboxymethyl cellulose and 0.20% Tween 80 in sterile water.[1]

    • Suspend the this compound powder in the vehicle to achieve the final desired concentration.[1]

    • Ensure a homogenous suspension using a homogenizer or magnetic stirrer.

  • Drug Administration:

    • Fast the mice for 1 hour before drug administration to ensure an empty stomach and potentially higher peak blood levels.[1]

    • Administer the this compound suspension once daily by oral gavage using a feeding needle.[1] The volume is typically 0.5 ml per mouse.[1]

    • The timing of the first dose can be varied, for instance, starting 2, 3, or 24 hours after infection.[1][2][3]

    • Continue the treatment for the specified duration (e.g., 5 or 14 days).[1][2]

    • The control group should receive the vehicle only.

Protocol 3: Assessment of Infection and Treatment Outcome

This protocol outlines the methods for evaluating the efficacy of this compound treatment.

Materials:

  • Dissection tools

  • Sterile PBS

  • Tissue grinder or homogenizer

  • Microscope

  • Syringes and needles for brain tissue transfer

Procedure:

  • Survival Monitoring:

    • Record the survival of mice in each treatment and control group daily for at least 30 days post-infection.

    • Calculate and compare the survival rates between the groups.

  • Parasite Burden Assessment (Brain Cysts):

    • At the end of the study period, sacrifice the surviving mice according to approved euthanasia protocols.[1]

    • Aseptically remove the brain from each mouse.

    • Homogenize the brain tissue in a known volume of sterile PBS.

    • To determine the presence of viable Toxoplasma gondii, inject a portion of the brain suspension into naive recipient mice.[1]

    • Monitor the recipient mice for 30 days. The death of recipient mice or the presence of parasites at autopsy indicates a positive result.[1]

    • Alternatively, examine the peritoneal exudate of surviving mice microscopically for the presence of T. gondii.[1]

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase p1 Propagate & Harvest T. gondii Tachyzoites e1 Infect Mice with T. gondii (IP) p1->e1 p2 Prepare this compound Suspension e2 Administer this compound (Oral Gavage) p2->e2 e1->e2 Treatment Group e3 Administer Vehicle (Control Group) e1->e3 Control Group a1 Monitor Survival Rates e2->a1 a2 Assess Parasite Burden (Brain Tissue) e2->a2 e3->a1

Caption: Workflow for assessing this compound efficacy in a murine toxoplasmosis model.

Conceptual Signaling Pathway of Host Immune Response to Toxoplasma gondii

While the specific signaling pathways targeted by this compound in the context of toxoplasmosis are not fully elucidated, it is known to concentrate in phagocytic cells.[1] The following diagram illustrates a simplified, general host immune response to Toxoplasma gondii infection.

G cluster_infection Infection & Recognition cluster_response Immune Response cluster_outcome Parasite Control tg Toxoplasma gondii mac Macrophage / Dendritic Cell tg->mac Phagocytosis inhibit Inhibition of Parasite Replication il12 IL-12 Production mac->il12 nk NK Cell il12->nk th1 Th1 Cell Differentiation il12->th1 ifng IFN-γ Production nk->ifng th1->ifng activated_mac Activated Macrophage ifng->activated_mac activated_mac->inhibit

Caption: Simplified host immune response to Toxoplasma gondii infection.

References

Application Notes and Protocols: Roxithromycin in Rat Models of Respiratory Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roxithromycin is a semi-synthetic macrolide antibiotic recognized for both its bacteriostatic/bactericidal properties and its significant anti-inflammatory and immunomodulatory effects.[1][2] Its mechanism of action extends beyond inhibiting bacterial protein synthesis; it also modulates neutrophil activity, reduces pro-inflammatory cytokine production, and inhibits mucus secretion.[1][2] These multifaceted properties make this compound a compelling agent for investigation in preclinical models of respiratory injury, where inflammation is a key pathological driver. This document provides detailed application notes and protocols for the administration and evaluation of this compound in rat models of respiratory injury.

Application Notes

Mechanism of Action

This compound's therapeutic effects in respiratory injury models are attributed to a dual mechanism:

  • Antibacterial Action: this compound binds to the 50S subunit of the bacterial ribosome, interfering with protein synthesis and thereby inhibiting bacterial growth. This is crucial in models where a bacterial component contributes to the lung injury.

  • Anti-inflammatory and Immunomodulatory Action: This is the primary focus for many respiratory injury studies. This compound has been shown to:

    • Suppress the production and release of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[1][3]

    • Inhibit the activation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[4][5][6]

    • Downregulate the expression of the Receptor for Advanced Glycation End Products (RAGE), a key mediator in inflammatory responses, and its ligand, calprotectin.[7][8]

    • Reduce the infiltration of inflammatory cells, particularly neutrophils, into the lung tissue and bronchoalveolar space.[7]

Key Signaling Pathways

This compound modulates complex signaling cascades integral to the inflammatory response in lung tissue. Understanding these pathways is critical for designing experiments and interpreting results.

  • RAGE/Calprotectin Pathway: In a rat model of neutrophilic asthma, this compound was found to downregulate the expression of RAGE and calprotectin.[7][8] Activation of RAGE by ligands like calprotectin triggers downstream inflammatory signaling. By inhibiting this axis, this compound can significantly reduce airway inflammation.

  • NF-κB and MAPK Pathways: The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. Studies have shown that this compound can attenuate NF-κB activation by inhibiting the degradation of its inhibitor, IκB.[5] This, along with the modulation of MAPK signaling, leads to a broad suppression of the inflammatory response.[4][6]

Experimental Protocols

This section details standardized protocols for inducing lung injury in rats, administering this compound, and assessing the therapeutic outcomes.

Protocol 1: Induction of Acute Lung Injury (ALI) - Bleomycin (B88199) Model

The bleomycin-induced lung injury model is widely used as it recapitulates key features of human acute lung injury and subsequent fibrosis.[9][10]

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250g)

  • Bleomycin sulfate (B86663) (dissolved in sterile 0.9% saline)

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Surgical board and intubation equipment

  • 1 mL tuberculin syringe with an 18-gauge needle or catheter

Procedure:

  • Animal Acclimatization: Acclimatize rats to the housing facility for at least one week prior to the experiment, with ad libitum access to food and water.[9]

  • Anesthesia: Anesthetize the rat using a suitable anesthetic agent (e.g., 3-5% isoflurane).[10]

  • Intratracheal Instillation:

    • Place the anesthetized rat in a supine position on a surgical board.

    • Visualize the trachea via oral intubation or through a small midline incision in the neck.[9]

    • Carefully insert the catheter or needle between the tracheal cartilages.

    • Instill a single dose of bleomycin (e.g., 0.75-2 U/kg) in a low volume of sterile saline (e.g., 300 µL).[10]

    • Administer an equal volume of sterile saline to the control group animals.

  • Recovery: Hold the rat in an upright position and gently rotate it to ensure even distribution of the solution within the lungs.[9] Monitor the animal until it has fully recovered from anesthesia.

Protocol 2: this compound Administration

This protocol is based on a successful regimen used in a sulfur mustard-induced respiratory injury rat model.[11][12]

Materials:

  • This compound powder

  • Vehicle (e.g., sterile 0.9% saline)

  • Oral gavage needles

  • Syringes

Procedure:

  • Preparation: Prepare a fresh suspension of this compound in sterile saline. Vigorous mixing or sonication may be required to achieve a uniform suspension.

  • Dosing: Administer this compound via oral gavage at doses ranging from 10 to 40 mg/kg body weight.[11][12]

  • Timing:

    • Prophylactic Treatment: Administer the first dose 1 hour prior to the induction of lung injury.[11][12]

    • Therapeutic Treatment: Subsequent doses can be administered every 24 hours for the duration of the study (e.g., 1, 3, or 7 days).[11][12]

  • Control Group: The vehicle control group should receive an equivalent volume of saline via oral gavage on the same schedule.

Protocol 3: Assessment of Respiratory Injury

Assessment should be performed at predetermined endpoints (e.g., 24, 48, 72 hours, or longer for fibrosis studies).

1. Bronchoalveolar Lavage Fluid (BALF) Analysis:

  • Euthanize the rat and cannulate the trachea.

  • Instill a known volume of sterile, cold saline into the lungs and gently aspirate. Repeat this process 2-3 times.[7]

  • Pool the collected fluid and centrifuge to separate the cells from the supernatant.

  • Cell Analysis: Resuspend the cell pellet to determine the total inflammatory cell count using a hemocytometer and differential cell counts (neutrophils, macrophages, lymphocytes) via cytospin and staining.[7]

  • Supernatant Analysis: Use the BALF supernatant for quantifying total protein content (an indicator of vascular permeability) and for measuring cytokine levels (e.g., IL-6, IL-1β, TNF-α) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[13][14]

2. Lung Histopathology:

  • After BALF collection, perfuse the pulmonary circulation with saline and fix the lungs by intratracheal instillation of 10% neutral buffered formalin.

  • Excise the lungs, process them for paraffin (B1166041) embedding, and section them.

  • Stain sections with Hematoxylin and Eosin (H&E) to evaluate lung injury.

  • Scoring: Use a semi-quantitative scoring system to assess the degree of injury based on parameters like alveolar inflammation, interstitial inflammation, edema, and septal thickening.[12][15][16] Each parameter can be scored on a scale (e.g., 0-3: normal, minimal, moderate, severe).[12]

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: this compound Dosage Regimens in Rat Respiratory Injury Models

Model of InjuryRat StrainThis compound DoseAdministration RouteDosing ScheduleReference
Sulfur Mustard InhalationNot Specified10, 20, 40 mg/kgOral GavageOnce daily, starting 1 hr before exposure[11][12]
Neutrophilic Asthma (OVA+FCA)Brown Norway30 mg/kgNot Specified30 min prior to each challenge[7][8]

Table 2: Effect of this compound on Inflammatory Markers in a Rat Model of Neutrophilic Asthma

Data extracted from Gu et al., 2021.[7][8] Values are presented as mean ± SD.

MarkerSampleControl GroupAsthma GroupAsthma + this compound (30 mg/kg)
Total Cells (x10⁵/mL) BALF4.82 ± 1.6824.12 ± 2.4913.63 ± 2.36
Neutrophils (%) BALF3.17 ± 1.1721.50 ± 2.359.17 ± 0.75
Calprotectin (ng/mL) BALF3.86 ± 0.6915.07 ± 1.796.83 ± 0.93
Calprotectin (ng/mL) Serum9.29 ± 1.3120.47 ± 1.6412.38 ± 1.32
RAGE (ng/mL) BALF294.25 ± 45.92762.93 ± 36.47425.35 ± 51.58
RAGE (ng/mL) Serum505.60 ± 30.16906.43 ± 58.95621.32 ± 49.37

Table 3: Summary of Histopathological Findings in Sulfur Mustard-Induced Tracheal Injury

Qualitative summary based on data from Gao et al., 2011, which showed a dose-dependent protective effect.[11]

Treatment GroupDay 3 Histopathological Observations in TracheaStatistical Significance vs. SM Group
Sulfur Mustard (SM) Only Severe inflammation, epithelial necrosis, and cellular infiltration.-
SM + this compound (20 mg/kg) Moderate reduction in inflammatory changes.p < 0.001
SM + this compound (40 mg/kg) Significant reduction in inflammation and tissue damage.p < 0.05

Mandatory Visualizations

Experimental and Signaling Pathway Diagrams

G cluster_setup Phase 1: Setup & Treatment cluster_injury Phase 2: Injury Induction cluster_followup Phase 3: Post-Injury cluster_analysis Phase 4: Endpoint Analysis A 1. Animal Acclimatization (≥ 7 days) B 2. Group Allocation (Control, Injury, Injury+RXM) A->B C 3. Pre-treatment (this compound or Vehicle) 1 hr prior to injury B->C D 4. Induce Respiratory Injury (e.g., Intratracheal Bleomycin) C->D E 5. Continued Dosing (Daily for study duration) D->E F 6. Euthanasia & Sample Collection (e.g., Day 3) E->F G 7a. BALF Analysis (Cell Counts, Cytokines) F->G H 7b. Histopathology (H&E Staining, Scoring) F->H

Caption: Experimental workflow for a rat respiratory injury study.

G Stimulus Inflammatory Stimulus (e.g., LPS, Allergen) RAGE RAGE Receptor Stimulus->RAGE Activates DIAPH1 DIAPH1 RAGE->DIAPH1 Binds IKK IκB Kinase (IKK) DIAPH1->IKK Activates NFkB_complex NF-κB -- IκB (Inactive) IKK->NFkB_complex Phosphorylates IκB NFkB_active NF-κB (Active) NFkB_complex->NFkB_active IκB Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Cytokines Pro-inflammatory Gene Expression (IL-6, IL-8, TNF-α, Calprotectin) Nucleus->Cytokines Inflammation Airway Inflammation & Neutrophil Infiltration Cytokines->Inflammation This compound This compound This compound->RAGE Inhibits Activation This compound->IKK Inhibits

Caption: this compound's anti-inflammatory signaling pathway.

References

Application Notes: Roxithromycin in Cell Culture for Inflammation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roxithromycin is a semi-synthetic macrolide antibiotic known for its efficacy against respiratory tract infections.[1][2] Beyond its antimicrobial activity, this compound exhibits significant anti-inflammatory and immunomodulatory properties, making it a valuable tool for in vitro inflammation research.[1][3] This document provides detailed application notes and experimental protocols for utilizing this compound in cell culture models to study inflammation. The protocols outlined below are based on established research demonstrating this compound's ability to suppress the production of pro-inflammatory cytokines and modulate key signaling pathways.[3][4][5]

Mechanism of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through multiple mechanisms, primarily by inhibiting key signaling pathways involved in the inflammatory response. Studies have shown that this compound can attenuate the activation of Nuclear Factor-kappaB (NF-κB) and Activator Protein-1 (AP-1), two critical transcription factors that regulate the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3][6]

The inhibition of the NF-κB pathway is a central aspect of this compound's action. In intestinal epithelial cells stimulated with tumor necrosis factor-alpha (TNF-α), this compound pretreatment markedly attenuated NF-κB DNA-binding activity and the phosphorylation and subsequent degradation of its inhibitor, IκB.[3] This prevents the translocation of NF-κB into the nucleus, thereby downregulating the transcription of target genes like Interleukin-8 (IL-8).[3]

NF_kB_Inhibition This compound's Inhibition of the Canonical NF-κB Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor 1. Binding IKK IKK Complex Receptor->IKK 2. Signal Transduction NFkB_inactive IκBα---p65/p50 (Inactive NF-κB) IKK->NFkB_inactive 3. Phosphorylation of IκBα IkB p-IκBα (Degradation) NFkB_inactive->IkB NFkB_active p65/p50 (Active NF-κB) NFkB_inactive->NFkB_active 4. IκBα Degradation & NF-κB Release DNA NF-κB Binding Site NFkB_active->DNA 5. Nuclear Translocation This compound This compound This compound->IKK Inhibits Activation Genes Pro-inflammatory Gene Transcription (IL-6, IL-8, TNF-α) DNA->Genes 6. Transcription Activation Experimental_Workflow General Experimental Workflow for In Vitro Inflammation Assays cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Sample Collection & Analysis cluster_endpoints Endpoints A 1. Seed Cells in Culture Plates B 2. Allow Cells to Adhere (Overnight) A->B C 3. Pre-treat with this compound (Varying Concentrations) D 4. Add Inflammatory Stimulus (e.g., LPS, TNF-α, IL-1α) C->D E 5. Incubate for Specific Duration (e.g., 12-24h) D->E F 6. Collect Supernatants and/or Cell Lysates G ELISA (Cytokine Proteins) F->G H qPCR (Gene Expression) F->H I Western Blot (Signaling Proteins) F->I

References

Application Note: Microbiological Assay for Roxithromycin Determination in Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roxithromycin is a semi-synthetic macrolide antibiotic used to treat a variety of bacterial infections.[1] Monitoring its concentration in serum is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. While chromatographic methods like HPLC are available, the microbiological assay remains a valuable, cost-effective, and reliable method for determining the biological activity of an antibiotic.[1][2][3] This application note provides a detailed protocol for the determination of this compound in serum using the agar (B569324) diffusion method with Bacillus subtilis.

Principle of the Assay

The microbiological assay is based on the principle of comparing the inhibition of growth of a susceptible microorganism by the test sample with that produced by a known concentration of a reference standard of the antibiotic.[4] In the agar diffusion (cylinder-plate) method, the antibiotic diffuses from cylinders placed on an agar plate seeded with a test microorganism.[3] The diameter of the resulting zone of inhibition is proportional to the logarithm of the antibiotic concentration. By constructing a standard curve with known concentrations of this compound, the concentration in the serum sample can be determined.

Key Experimental Parameters

A summary of the key quantitative data and parameters for the microbiological assay of this compound is presented in the table below.

ParameterValue/RangeReference
Test Microorganism Bacillus subtilis ATCC 9372[2][3]
Assay Method Cylinder-plate / Agar Diffusion[2][3]
Linearity Range 8.37 - 83.70 µg/mL[2][3]
Precision (RSD%) < 5.0%[2][3]
Accuracy Good agreement with electrochemical methods[2][3]
Correlation (R²) with HPLC 0.988[2][3]

Experimental Workflow

The following diagram illustrates the overall workflow for the microbiological assay of this compound in serum.

experimental_workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase media_prep Culture Media Preparation inoculum_prep Inoculum Preparation media_prep->inoculum_prep plate_prep Agar Plate Inoculation & Pouring inoculum_prep->plate_prep std_prep Standard & Sample Preparation in Serum cylinder_placement Cylinder Placement & Sample Application std_prep->cylinder_placement plate_prep->cylinder_placement incubation Incubation cylinder_placement->incubation zone_measurement Zone of Inhibition Measurement incubation->zone_measurement std_curve Standard Curve Generation zone_measurement->std_curve concentration_det Concentration Determination std_curve->concentration_det

Caption: Experimental workflow for this compound microbiological assay.

Detailed Experimental Protocols

Materials and Reagents
  • This compound Reference Standard

  • Human Serum (pooled, antibiotic-free)

  • Bacillus subtilis ATCC 9372

  • Culture Media (e.g., Antibiotic Assay Medium)

  • Phosphate (B84403) Buffer (pH 7.0)

  • Sterile Saline

  • Petri Dishes (sterile)

  • Stainless Steel Cylinders (penicylinders)

  • Standard laboratory equipment (incubator, autoclave, calipers, etc.)

Preparation of Culture Media and Inoculum
  • Culture Medium Preparation: Prepare the antibiotic assay medium according to the manufacturer's instructions. Sterilize by autoclaving.

  • Test Organism Subculture: Subculture Bacillus subtilis ATCC 9372 on agar slants and incubate at 32-37°C for 16-24 hours.

  • Inoculum Preparation:

    • Wash the growth from a fresh slant culture with sterile saline.

    • Dilute the bacterial suspension with sterile saline to achieve a specific turbidity (e.g., matching a 0.5 McFarland standard).

    • This suspension will be used to inoculate the agar medium. The final concentration of the inoculum in the agar should be optimized to produce clear and well-defined zones of inhibition.

Preparation of Standard and Sample Solutions
  • This compound Stock Solution: Accurately weigh a suitable amount of this compound Reference Standard and dissolve it in a small volume of a suitable solvent (e.g., methanol). Further dilute with phosphate buffer (pH 7.0) to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).

  • Standard Curve Solutions in Serum:

    • Prepare a series of working standard solutions by diluting the stock solution with pooled, antibiotic-free human serum to achieve concentrations within the linear range of the assay (e.g., 8.37, 16.74, 33.48, 50.22, and 83.70 µg/mL).

  • Sample Preparation:

    • Serum samples from subjects administered this compound should be used directly or diluted with pooled, antibiotic-free human serum if the concentration is expected to be above the standard curve range.

Agar Diffusion Assay Procedure
  • Plate Preparation:

    • Cool the sterilized agar medium to 45-50°C.

    • Inoculate the molten agar with the prepared Bacillus subtilis suspension.

    • Pour the inoculated agar into sterile Petri dishes to a uniform thickness and allow it to solidify in a level position.

  • Cylinder Placement:

    • Aseptically place sterile stainless steel cylinders onto the surface of the solidified agar, ensuring they are evenly spaced.

  • Application of Standards and Samples:

    • Carefully fill the cylinders with the standard this compound solutions (in serum) and the serum samples. It is recommended to apply each concentration in triplicate.

  • Incubation:

    • Incubate the plates at 32-37°C for 16-24 hours.

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the zones of inhibition to the nearest 0.1 mm using calipers.

Data Analysis
  • Standard Curve:

    • Plot the logarithm of the this compound concentration of the standards against the mean diameter of the inhibition zones.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Concentration Determination:

    • Using the mean diameter of the inhibition zones produced by the serum samples, calculate the concentration of this compound in the samples using the regression equation from the standard curve.

Assay Validation

To ensure the reliability of the results, the microbiological assay should be validated for the following parameters:

  • Specificity: The ability of the assay to detect and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies of spiked samples.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The microbiological assay described provides a reliable and sensitive method for the determination of the biological activity of this compound in serum. Proper adherence to the protocol and validation of the assay are essential for obtaining accurate and reproducible results, making it a suitable alternative to chromatographic methods for pharmacokinetic and clinical studies.

References

Application Note and Protocols for Pharmacokinetic Studies of Roxithromycin Oral Dosage Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide for conducting preclinical pharmacokinetic studies of roxithromycin oral dosage formulations, including detailed experimental protocols, data presentation standards, and a validated bioanalytical method.

Introduction

This compound is a semi-synthetic macrolide antibiotic effective against a broad spectrum of pathogens.[1][2] Its pharmacokinetic profile is a critical determinant of its clinical efficacy and dosing regimen.[1][3] The oral dosage form can significantly influence the drug's absorption and bioavailability.[4][5] For instance, enteric-coated pellets have been shown to result in higher bioavailability compared to dispersible tablets.[4][5] This document outlines detailed protocols for the preparation of a this compound oral suspension, its administration for in vivo pharmacokinetic studies in a rat model, and the subsequent bioanalytical quantification of the drug in plasma samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Materials and Apparatus
  • Chemicals and Reagents: this compound reference standard, Clarithromycin (Internal Standard, IS), HPLC-grade methanol, acetonitrile, formic acid, ammonium (B1175870) acetate (B1210297), mannitol, xanthan gum, sucrose (B13894), and purified water.

  • Apparatus: Analytical balance, magnetic stirrer, pH meter, volumetric flasks, pipettes, centrifuges, solid phase extraction (SPE) cartridges, HPLC-UPLC system coupled with a tandem mass spectrometer, and animal dosing and blood collection equipment.

Preparation of this compound Oral Suspension

This protocol describes the preparation of a this compound oral suspension suitable for administration to laboratory animals. The formulation can be optimized using a factorial design to evaluate the effect of variables like suspending agents and sweeteners on stability and viscosity.

  • Vehicle Preparation: Prepare an aqueous solution of mannitol.

  • Suspension Formulation:

    • Accurately weigh the required amount of this compound powder.

    • In a separate container, dissolve xanthan gum and sucrose in purified water with gentle heating and stirring to form a clear solution.

    • Levigate the this compound powder with a small amount of the xanthan gum/sucrose solution to form a smooth paste.

    • Gradually add the remaining vehicle to the paste with continuous stirring to achieve the final desired concentration (e.g., 10 mg/mL).

    • Adjust the pH if necessary and make up the final volume with purified water.

    • Store the suspension in a tightly sealed container at 2-8°C. Shake well before use.[6]

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study in Sprague Dawley rats.[7] All animal procedures should be conducted in accordance with institutional animal care and use committee guidelines.

  • Animal Model: Male Sprague Dawley rats (200-250 g).[7]

  • Acclimatization: Acclimate the animals for at least five days before the experiment with free access to standard pellet chow and water.[7]

  • Dosing:

    • Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.[7]

    • Administer the this compound oral suspension via oral gavage at a dose of 30 mg/kg.[7]

  • Blood Sample Collection:

    • Collect blood samples (approximately 0.25 mL) from the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.[7][8]

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

    • Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS Quantification of this compound in Plasma

This section details a validated LC-MS/MS method for the quantification of this compound in rat plasma.[9][10] The method should be validated according to FDA and ICH guidelines for bioanalytical method validation.[11][12][13][14]

  • Preparation of Standards and Quality Control (QC) Samples:

    • Prepare a stock solution of this compound and the internal standard (clarithromycin) in methanol.

    • Prepare calibration curve standards and QC samples by spiking appropriate amounts of the stock solution into blank rat plasma.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma sample, standard, or QC, add 25 µL of the internal standard working solution.

    • Add 500 µL of methyl t-butyl ether, vortex for 1 minute, and centrifuge at 10,000 rpm for 5 minutes.[9]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.[9]

  • LC-MS/MS Conditions:

    • Chromatographic System: UPLC system.

    • Column: C18 column (e.g., 2.0 mm x 35 mm, 3 µm).[8]

    • Mobile Phase: A gradient of methanol, acetonitrile, and 0.1% formic acid with 0.1% ammonium acetate in water.[8][10]

    • Flow Rate: 0.2 mL/min.[10]

    • Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[8]

    • MRM Transitions: Monitor the transitions for this compound and the internal standard (clarithromycin).[9]

  • Method Validation:

    • Validate the method for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability as per regulatory guidelines.[11][15]

Data Presentation

Pharmacokinetic parameters should be calculated using non-compartmental analysis of the plasma concentration-time data. Key parameters are summarized in the table below.

Pharmacokinetic ParameterUnitValue (Mean ± SD)
Cmax (Maximum Plasma Concentration)µg/mL[Insert Value]
Tmax (Time to Reach Cmax)h[Insert Value]
AUC0-t (Area Under the Curve from 0 to t)µgh/mL[Insert Value]
AUC0-inf (Area Under the Curve from 0 to infinity)µgh/mL[Insert Value]
t1/2 (Elimination Half-life)h[Insert Value]
CL/F (Apparent Total Body Clearance)L/h/kg[Insert Value]
Vd/F (Apparent Volume of Distribution)L/kg[Insert Value]

Note: The values in this table are placeholders and should be populated with the results from the experimental study.

For comparison, a summary of previously reported pharmacokinetic parameters of this compound in healthy human volunteers is provided below.

DosageCmax (µg/mL)Tmax (h)t1/2 (h)AUC (µg*h/mL)Reference
150 mg (enteric-coated pellets)-2.83 ± 0.99--[5]
150 mg (dispersible tablets)-1.43 ± 0.84--[5]
300 mg10.13 ± 0.432.42 ± 0.3434.95 ± 22.51155.59 ± 11.79[1][16]
150 mg-~2~12-[2][3]
300 mg-~2~12-[2][3]

Visualization

The following diagram illustrates the experimental workflow for the pharmacokinetic study of this compound.

experimental_workflow formulation This compound Oral Suspension Preparation dosing Oral Administration to Rats (Gavage) formulation->dosing Dose: 30 mg/kg sampling Serial Blood Sampling (0-24h) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing storage Sample Storage (-80°C) processing->storage analysis LC-MS/MS Bioanalysis storage->analysis Sample Extraction data_analysis Pharmacokinetic Data Analysis analysis->data_analysis Concentration-Time Data reporting Reporting of Results data_analysis->reporting PK Parameters

Caption: Experimental workflow for the pharmacokinetic study of this compound.

References

Application Notes & Protocols: Analytical Methods for Roxithromycin Quantification in Pharmaceutical Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of Roxithromycin in pharmaceutical preparations. The methods described herein are based on established and validated analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

Introduction

This compound is a semi-synthetic macrolide antibiotic used to treat a variety of bacterial infections. Accurate and precise quantification of this compound in pharmaceutical dosage forms, such as tablets and capsules, is crucial for ensuring product quality, safety, and efficacy.[1] This document outlines validated analytical methods that can be implemented in a quality control or research laboratory setting. High-performance liquid chromatography (HPLC) is the most commonly used analytical technique for determining this compound levels.[1][2]

Analytical Methods Overview

Several analytical methods have been developed for the quantification of this compound in various matrices.[1] The most prevalent and accessible methods for pharmaceutical preparations are HPLC with UV detection and UV-Vis Spectrophotometry. These methods offer a balance of sensitivity, specificity, and cost-effectiveness.

High-Performance Liquid Chromatography (HPLC): This is a powerful separation technique that is highly specific and sensitive for the analysis of drug substances. Reversed-phase HPLC is the most common mode used for this compound analysis.

UV-Visible Spectrophotometry: This method is simpler and more cost-effective than HPLC. It is based on the principle that this compound absorbs light in the UV region of the electromagnetic spectrum. While less specific than HPLC, it can be a suitable alternative for routine quality control where interfering substances from excipients are minimal.

Quantitative Data Summary

The following tables summarize the quantitative performance data from various validated analytical methods for this compound quantification.

Table 1: HPLC Method Performance Data

ParameterMethod 1[3]Method 2[4]Method 3[5]Method 4[6]
Column Nova Pak® RPC18 (3.9 x 150 mm, 5 µm)ODS C18 (150 x 4.6 mm i.d.)Altima C18 (4.6 x 150mm, 5µm)C18 column
Mobile Phase 0.067 M phosphate (B84403) buffer (pH 4.0) : Methanol (B129727) (35:65)0.03 M potassium dihydrogen phosphate buffer (pH 4.5) : Methanol (40:60)Acetonitrile : Methanol : Phosphate buffer pH 4.6 (10:25:65 v/v)0.06 M potassium di-hydrogen orthophosphate buffer (pH 7.4) : Acetonitrile (50:50 v/v)
Flow Rate Not Specified1 mL/min1.0 ml/min1.0 mL/min
Detection Wavelength 210 nm215 nm215 nm205 nm
Linearity Range 50.0 - 250.0 µg/mL10.0–150.0 µg/mL10-50 µg/mL5 - 1000 µg/mL
Correlation Coefficient (r) 0.9995Not SpecifiedNot Specified0.9999
Accuracy (% Recovery) 100.90%Not SpecifiedNot Specified101.78%
Precision (%RSD) 1.51%Not Specified< 2.0%Not Specified
LOD Not Specified2.5 µg/mLNot Specified0.3 µg/mL
LOQ Not Specified8.4 µg/mLNot Specified0.5 µg/mL

Table 2: UV-Vis Spectrophotometry Method Performance Data

ParameterMethod 1Method 2Method 3[7]Method 4[8]
Solvent Deionized waterDeionized Water and phosphate buffer of pH 7.4Distilled water with 0.2 ml conc. HClNot Specified
Detection Wavelength (λmax) 420 nm420 nmMethod A: 520 nm, Method B: 760 nmMethod A: 454 nm, Method B: 457 nm
Linearity Range 20-70 µg/ml20-70 µg/mLMethod A: 2.5-40 µg/ml, Method B: 2.5-12.5 µg/ml1.0 - 28.8 μg/mL
Correlation Coefficient (r) 0.9990.9840Not SpecifiedMethod A: 0.9997, Method B: 0.9998
Accuracy (% Recovery) 99.2280-99.5320%Not SpecifiedNot Specified98.94–101.01%
Precision (%RSD) Intra-day: 0.4050, Inter-day: 0.4630Not SpecifiedNot Specified< 3.5%
LOD Not SpecifiedNot SpecifiedNot SpecifiedMethod A: 0.26 µg/mL, Method B: 0.23 µg/mL
LOQ Not SpecifiedNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol details a common reversed-phase HPLC method for the determination of this compound in tablets.[4]

1. Instrumentation and Materials

  • HPLC system with a UV-Visible detector

  • ODS C18 column (150 x 4.6 mm i.d.)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Purified water

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm membrane filters

2. Preparation of Solutions

  • Mobile Phase: Prepare a 0.03 M potassium dihydrogen phosphate buffer and adjust the pH to 4.5. Mix with methanol in a 40:60 (v/v) ratio. Filter and degas the mobile phase before use.[4]

  • Standard Stock Solution: Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve covering the expected concentration range of the sample.

3. Sample Preparation (Tablets)

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a known amount of this compound (e.g., 25 mg) and transfer it to a 25 mL volumetric flask.

  • Add about 15 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm membrane filter before injection.

4. Chromatographic Conditions

  • Column: ODS C18 (150 x 4.6 mm i.d.)[4]

  • Mobile Phase: 0.03 M potassium dihydrogen phosphate buffer (pH 4.5) : Methanol (40:60, v/v)[4]

  • Flow Rate: 1 mL/min[4]

  • Detection Wavelength: 215 nm[4]

  • Injection Volume: 20 µL

5. Quantification

  • Inject the working standard solutions and the sample solution into the chromatograph.

  • Record the peak areas of the this compound peaks.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Protocol 2: Quantification of this compound by UV-Vis Spectrophotometry

This protocol describes a simple UV-Vis spectrophotometric method for the estimation of this compound in bulk and pharmaceutical dosage forms.

1. Instrumentation and Materials

  • UV-Visible Spectrophotometer with 1 cm matched quartz cells

  • Deionized water

  • This compound reference standard

  • Volumetric flasks, pipettes

2. Preparation of Solutions

  • Solvent: Deionized water.

  • Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 ml of deionized water to get a concentration of 100 µg/ml.

  • Working Standard Solutions: Transfer aliquots of 2 to 7 ml of the standard stock solution into a series of 10 ml volumetric flasks and make up to the mark with deionized water to obtain concentrations ranging from 20 µg/ml to 70 µg/ml.

3. Sample Preparation (Capsules)

  • Weigh and finely powder the contents of 20 capsules.

  • Accurately weigh a portion of the powder equivalent to about 10 mg of this compound and transfer it to a 100 ml volumetric flask.

  • Dissolve and dilute to volume with deionized water.

  • Filter the solution and make further dilutions with deionized water to bring the concentration within the Beer's law range.

4. Measurement

  • Scan the working standard solutions from 200-400 nm to determine the wavelength of maximum absorbance (λmax). The reported λmax for this method is 420 nm.

  • Measure the absorbance of the working standard solutions and the sample solution at 420 nm against a deionized water blank.

5. Quantification

  • Construct a calibration curve by plotting the absorbance versus the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Solution Preparation prep Preparation mobile_phase Mobile Phase (Buffer:Methanol) std_sol Standard Solutions sample_sol Sample Solution (from Tablets) hplc_system HPLC System mobile_phase->hplc_system injection Injection (20 µL) std_sol->injection cal_curve Calibration Curve std_sol->cal_curve Plot Area vs. Conc. sample_sol->injection column C18 Column injection->column detection UV Detector (215 nm) column->detection data_acq Data Acquisition detection->data_acq chromatogram Chromatogram data_acq->chromatogram quant Quantification chromatogram->quant result Result (this compound Conc.) quant->result cal_curve->quant

Caption: HPLC-UV workflow for this compound analysis.

UV_Vis_Workflow cluster_prep Solution Preparation cluster_analysis Analysis prep Preparation solvent Solvent (Deionized Water) std_sol Standard Solutions sample_sol Sample Solution (from Capsules) measurement Absorbance Measurement (at 420 nm) solvent->measurement Blank std_sol->measurement cal_curve Calibration Curve std_sol->cal_curve Plot Absorbance vs. Conc. sample_sol->measurement spectro UV-Vis Spectrophotometer data_analysis Data Analysis measurement->spectro quant Quantification cal_curve->quant result Result (this compound Conc.) quant->result

Caption: UV-Vis Spectrophotometry workflow for this compound analysis.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Peak Shape in Roxithromycin HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of roxithromycin. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape in their chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak showing significant tailing?

A1: Peak tailing for this compound, a basic compound, is a common issue in reverse-phase HPLC and is often attributed to secondary interactions with the stationary phase.[1] The primary cause is the interaction between the basic nitrogen atom in the this compound molecule and acidic silanol (B1196071) groups (Si-OH) on the surface of silica-based columns (like C18).[1] These interactions are in addition to the desired hydrophobic interactions and can lead to a broadened and asymmetric peak shape. Other potential causes include column overload, an inappropriate mobile phase pH, or a mismatch between the sample solvent and the mobile phase.

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The pH of the mobile phase is a critical parameter that influences the ionization state of this compound and the silanol groups on the column. This compound has a pKa of approximately 9.27. At a mobile phase pH well below the pKa, the this compound molecule will be protonated (positively charged). At a low enough pH (e.g., below 4), the silanol groups are protonated and less likely to interact with the protonated analyte, which can improve peak shape.[1] However, a pH that is too low can also cause peak distortion.[2] One study found that a pH of 4.5 provided a good balance for separating this compound from its degradation products, while pH values below 4 resulted in distorted peaks.[2]

Q3: What is peak fronting and what causes it for this compound?

A3: Peak fronting is characterized by a peak with a sharp rise and a sloping front. This is less common than tailing for basic compounds like this compound but can occur under certain conditions. The most common causes include:

  • Sample Overload: Injecting too much sample mass onto the column can lead to saturation of the stationary phase and cause peak fronting.

  • Sample Solvent Strength: If the sample is dissolved in a solvent that is significantly stronger (more organic content) than the mobile phase, the analyte may travel through the initial part of the column too quickly, leading to a fronting peak.

  • Column Issues: A collapsed column bed or a void at the column inlet can also result in peak fronting.

Q4: I am observing split peaks for this compound. What could be the reason?

A4: Split peaks can be caused by a few factors:

  • Column Contamination or Blockage: A partially blocked frit at the column inlet can cause the sample to be distributed unevenly onto the stationary phase, leading to a split peak.

  • Sample Solvent Incompatibility: Dissolving the sample in a solvent that is immiscible with the mobile phase can cause the sample to precipitate at the head of the column, resulting in peak splitting.

  • Co-elution: It is possible that an impurity or a related substance is co-eluting very closely with the main this compound peak, giving the appearance of a split peak.

  • Void in the Column: A void or channel in the packed bed of the column can create two different flow paths for the analyte, resulting in a split peak.

Data Presentation

The following table summarizes the impact of various chromatographic parameters on the peak shape of this compound, based on findings from several studies.

ParameterConditionEffect on this compound Peak ShapeTailing Factor (T)Reference
Mobile Phase pH pH 4.2Well-defined, resolved, and free from tailing1.8[3]
pH 4.5Good separation and symmetrical peaksNot Specified[2]
< pH 4.0Distorted peaksNot Specified[2]
> pH 5.0Potential for co-elution with degradation productsNot Specified[2]
Mobile Phase Modifier Addition of Triethylamine (B128534) (TEA)Masks active silanol sites, reducing peak tailingImproved (value not specified)[1]
Column Temperature Increasing Temperature (e.g., 40-50°C)Can improve peak shape and reduce retention timeImproved (value not specified)[4]
Flow Rate 1.0 mL/min vs. 0.9 mL/min and 1.1 mL/min1.0 mL/min gave a better tailing factor1.3 (at 1.0 mL/min)

Experimental Protocols

Protocol 1: Mobile Phase Preparation with Amine Modifier to Reduce Peak Tailing

This protocol describes the preparation of a mobile phase containing triethylamine (TEA) to minimize peak tailing caused by silanol interactions.

  • Prepare the Aqueous Buffer:

    • Weigh an appropriate amount of a buffer salt (e.g., potassium dihydrogen phosphate) to achieve the desired molarity (e.g., 0.05M).[5]

    • Dissolve the salt in HPLC-grade water.

    • Adjust the pH to the desired level (e.g., 3.0-4.5) using an appropriate acid (e.g., phosphoric acid).[1][5]

  • Add the Amine Modifier:

    • Carefully add a small volume of triethylamine (TEA) to the aqueous buffer to a final concentration of 0.1-0.5% (v/v).

    • Mix the solution thoroughly.

  • Prepare the Mobile Phase:

    • Mix the prepared aqueous buffer with the organic solvent (e.g., acetonitrile (B52724) or methanol) in the desired ratio (e.g., 50:50 v/v).[1]

    • Ensure the components are fully miscible.

  • Degas the Mobile Phase:

    • Degas the final mobile phase mixture using an ultrasonic bath for at least 15 minutes or by using an online degasser to remove dissolved gases.

  • Filter the Mobile Phase:

    • Filter the mobile phase through a 0.45 µm membrane filter to remove any particulate matter.[5]

Protocol 2: HPLC Column Cleaning and Regeneration (for C18 columns)

This protocol outlines a general procedure for cleaning a C18 column that is showing poor performance, such as high backpressure or distorted peak shapes.

  • Initial Flush (to remove buffer salts):

    • Disconnect the column from the detector.

    • Flush the column with HPLC-grade water at a low flow rate (e.g., 0.5 mL/min) for at least 30 minutes.

  • Organic Solvent Wash (to remove strongly retained compounds):

    • Flush the column with 100% acetonitrile or methanol (B129727) for at least 30-60 minutes.

  • Stronger Solvent Wash (optional, for severe contamination):

    • If peak shape issues persist, a stronger solvent like isopropanol (B130326) can be used. Flush the column with isopropanol for 30 minutes.

  • Re-equilibration:

    • Flush the column with the mobile phase without the buffer component (e.g., water/acetonitrile mixture) for 15 minutes.

    • Finally, re-equilibrate the column with the complete mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Reverse Flushing:

    • If the above steps do not resolve the issue, and you suspect a blocked inlet frit, you can try reverse-flushing the column.

    • Reverse the direction of the column in the HPLC system.

    • Repeat the flushing sequence (steps 1-3) at a low flow rate.

    • Important: Always check the column manufacturer's instructions to ensure it is safe to reverse flush the column.

Visualizations

Figure 1: Troubleshooting Workflow for Poor Peak Shape start Poor Peak Shape Observed check_shape Identify Peak Shape Issue start->check_shape tailing Peak Tailing check_shape->tailing Tailing fronting Peak Fronting check_shape->fronting Fronting split Split Peak check_shape->split Splitting tailing_causes Potential Causes: - Silanol Interactions - High Mobile Phase pH - Column Overload tailing->tailing_causes fronting_causes Potential Causes: - Sample Overload - Strong Sample Solvent - Column Void fronting->fronting_causes split_causes Potential Causes: - Blocked Frit - Sample Precipitation - Column Void split->split_causes tailing_solutions Solutions: - Lower Mobile Phase pH (3-4.5) - Add Amine Modifier (e.g., TEA) - Reduce Sample Concentration tailing_causes->tailing_solutions fronting_solutions Solutions: - Reduce Injection Volume/Concentration - Match Sample Solvent to Mobile Phase - Replace Column fronting_causes->fronting_solutions split_solutions Solutions: - Reverse Flush/Replace Column - Ensure Sample Solubility - Replace Column split_causes->split_solutions end Good Peak Shape Achieved tailing_solutions->end fronting_solutions->end split_solutions->end

Caption: Figure 1: A logical workflow for diagnosing and resolving common peak shape problems in HPLC.

Figure 2: Silanol Interactions and Mitigation cluster_0 Problem: Secondary Interaction cluster_1 Solution: Mobile Phase Modifier silanol Si-OH Silanol Group on C18 Surface interaction Ionic Interaction (Causes Peak Tailing) silanol:f0->interaction This compound R-NH+ Protonated this compound This compound:f0->interaction silanol_masked Si-OH Silanol Group masking TEA masks silanol group silanol_masked:f0->masking tea (C2H5)3N Triethylamine (TEA) tea:f0->masking roxithromycin_elutes R-NH+ This compound elution This compound elutes with improved peak shape roxithromycin_elutes:f0->elution

Caption: Figure 2: Mechanism of peak tailing due to silanol interactions and its mitigation using an amine modifier.

References

resolving co-eluting interferences in roxithromycin chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of roxithromycin, with a focus on resolving co-eluting interferences.

Frequently Asked Questions (FAQs)

Q1: What are the most common co-eluting interferences in this compound analysis?

A1: Co-elution is a frequent challenge in this compound analysis, often involving structurally similar impurities and degradation products. The most commonly reported co-eluting substances include:

  • N-demethyl this compound: A known impurity that is structurally very similar to this compound.[1][2]

  • 3-decladinosyl this compound: Another related substance that can be difficult to separate.[2]

  • This compound Z-isomer: An isomer of this compound that may be present.[2]

  • Degradation Products: Forced degradation studies show that this compound can degrade under alkaline, oxidative, and UV light conditions, leading to products that may co-elute with the parent drug or other impurities.[3]

  • Erythromycin-oxime and its derivatives: These are potential process-related impurities or metabolites.[4]

Q2: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

A2: Peak tailing for this compound, a basic compound, is often caused by secondary interactions with the stationary phase.[1]

  • Cause: Free silanol (B1196071) groups on the surface of silica-based C18 columns can interact with the basic nitrogen atom in the this compound molecule, leading to peak tailing.[1] An inappropriate mobile phase pH can also contribute to this issue by affecting the ionization state of the analyte.[1]

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Maintain the mobile phase pH between 3 and 7. A lower pH (e.g., 3-4.5) can protonate the tertiary amine on this compound, which may improve peak shape.[1]

    • Use an Amine Modifier: Adding a small amount of a competing base like triethylamine (B128534) (TEA) to the mobile phase can mask the active silanol sites on the column, reducing tailing.[1]

    • Select an End-capped Column: Modern, high-purity, end-capped C18 columns are designed to minimize silanol interactions.[1]

    • Consider Alternative Stationary Phases: If tailing persists, a column with a different stationary phase, such as phenyl-hexyl, may offer different selectivity and better peak shape.[1]

    • Check Sample Concentration: High sample concentrations can lead to column overload and peak distortion. Try diluting your sample.[1]

Q3: How can I confirm the identity of a suspected co-eluting peak?

A3: Identifying an unknown peak that co-elutes with your target analyte is crucial for accurate quantification.

  • Peak Purity Analysis with a Diode Array Detector (DAD): A DAD detector can acquire UV spectra across the entire peak. If the spectra are consistent, the peak is likely pure. If the spectra differ across the peak, it indicates the presence of more than one compound.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling your HPLC system to a mass spectrometer is the most definitive way to identify unknown peaks.[1] By determining the mass-to-charge ratio (m/z) of the eluting compounds, you can deduce their molecular weights and fragmentation patterns to confirm their identities.[7][8]

  • Comparison with Reference Standards: Injecting known reference standards of potential impurities and comparing their retention times with the unknown peak is a standard practice for confirmation.[1]

Troubleshooting Guide: Resolving Co-eluting Peaks

This guide provides a systematic approach to resolving co-eluting peaks in this compound chromatography.

Step 1: Initial System Check

Before modifying the chromatographic method, ensure your HPLC system is performing optimally. Poor peak shape can be misinterpreted as co-elution.

dot

Caption: Initial HPLC system health check workflow.

Step 2: Method Optimization Strategies

If the system is functioning correctly, the next step is to optimize the chromatographic method to improve separation.

StrategyParameter to ModifyRecommended ActionExpected Outcome
Mobile Phase Composition Organic Modifier RatioVary the ratio of acetonitrile (B52724) or methanol (B129727) to the aqueous buffer.Alters selectivity and can resolve closely eluting peaks. Acetonitrile often gives sharper peaks.[9]
Mobile Phase pHAdjust the pH of the aqueous buffer (typically between 3 and 7).[1]Changes the ionization state of this compound and ionizable impurities, altering their retention times.[9]
Elution Mode Isocratic vs. GradientSwitch from an isocratic to a gradient elution method.A shallow gradient can effectively separate compounds with similar retention behavior.[1][9]
Column Parameters Stationary PhaseTry a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18).[1]Provides different selectivity based on alternative interaction mechanisms.
Particle Size / Column LengthUse a column with a smaller particle size (e.g., sub-2 µm) or a longer column.[1]Increases column efficiency (N), leading to sharper peaks and better resolution.[1]
TemperatureModify the column temperature in increments of 5°C.[1]Can influence the selectivity of the separation.[1]

dot

Caption: A logical workflow for method optimization.

Experimental Protocols

Below are detailed methodologies for commonly cited experiments in the analysis of this compound.

Protocol 1: Stability-Indicating HPLC Method for this compound and its Degradation Products
  • Objective: To separate this compound from its potential degradation products.[3]

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: ODS C18 (150 x 4.6 mm i.d., 5 µm particle size).[3]

    • Mobile Phase: A mixture of 0.03 M potassium dihydrogen phosphate (B84403) buffer and methanol (40:60, v/v), with the pH adjusted to 4.5.[3]

    • Flow Rate: 1 mL/min.[3]

    • Detection: UV at 215 nm.[3]

    • Temperature: Ambient.[3]

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound in methanol. Further dilute with the mobile phase to the desired concentration.[3]

    • Forced Degradation Sample: Expose this compound solution to stress conditions (e.g., 2 M NaOH at 100°C for 40 min for alkaline degradation; 6% H₂O₂ at 80°C for 20 min for oxidative degradation; UV lamp at 254 nm for 8 h for photolytic degradation), then neutralize and dilute with the mobile phase.[3]

Protocol 2: RP-HPLC Method for this compound and its Related Substances
  • Objective: To quantify this compound and separate it from known related substances.

  • Instrumentation: RP-HPLC system with a UV detector.

  • Chromatographic Conditions:

ParameterMethod AMethod B
Column X'terra RP18 (250 x 4.6 mm, 5µm)[10]Shim VP-ODS (250 x 4.6 mm, 5 µm)[11]
Mobile Phase Potassium dihydrogen orthophosphate buffer (pH 3) : Acetonitrile (30:70 v/v)[10]10 mmol L-1 ammonium (B1175870) acetate (B1210297) and 0.1% formic acid in water : Acetonitrile (62.5:37.5 v/v)[11]
Flow Rate 1 mL/min[10]1.0 mL/min[11]
Detection (UV) Not specified, but 205-215 nm is common215 nm[11]
Temperature Not specified30 °C[11]
Injection Volume Not specified20 µL[11]
  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound working standard in the mobile phase to a known concentration.[11][12]

    • Sample Solution (for tablets): Weigh and powder a set number of tablets. Accurately weigh a portion of the powder equivalent to a target amount of this compound, dissolve it in the mobile phase, sonicate to ensure complete dissolution, and filter before injection.[13]

References

Technical Support Center: Optimizing Roxithromycin Mobile Phase for Reverse Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of roxithromycin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reverse-phase HPLC methods for this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a reverse-phase HPLC method for this compound?

A good starting point is a C18 column (e.g., 150 mm x 4.6 mm, 5 µm) with a mobile phase consisting of a buffer (like phosphate (B84403) or acetate) and an organic modifier such as acetonitrile (B52724) or methanol (B129727).[1][2] The pH of the mobile phase is critical and should typically be maintained between 3 and 7.[2] Detection is commonly performed at low UV wavelengths, such as 205 nm or 215 nm.[2][3]

Q2: What are the most critical parameters to optimize for this compound separation?

The most critical parameters to optimize are the mobile phase composition (the ratio of the organic modifier to the aqueous buffer), the pH of the aqueous phase, and the column temperature.[1][4] Fine-tuning these parameters will have the most significant impact on the resolution between this compound and its impurities.[1]

Q3: At what wavelength should I detect this compound?

This compound is typically detected at low UV wavelengths. Common wavelengths used in various methods are 205 nm, 207 nm, 215 nm, and 254 nm.[2][3][5][6] The choice of wavelength can depend on the specific requirements of the method, such as the desire to detect impurities or co-eluting compounds.

Troubleshooting Guide

Problem 1: Poor peak shape (tailing or fronting) for the this compound peak.

  • Potential Cause A: Secondary Interactions. The basic nitrogen atom in the this compound molecule can interact with residual silanol (B1196071) groups on the silica-based C18 column, leading to peak tailing.[2]

    • Solution: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase in low concentrations (e.g., 0.1%) to mask the active silanol sites.[1][2] Using a modern, end-capped C18 column can also minimize these interactions.[2]

  • Potential Cause B: Inappropriate Mobile Phase pH. The pH of the mobile phase affects the ionization state of this compound. An unsuitable pH can lead to poor peak shape.[2][7]

    • Solution: Adjust the mobile phase pH to be in a range where this compound is in a single ionic form, typically between pH 3 and 7.[2] A slightly acidic pH of around 3 to 4.5 can improve peak shape by protonating the tertiary amine.[2][3][5]

  • Potential Cause C: Column Overload. Injecting a sample that is too concentrated can cause peak distortion, leading to fronting or tailing.[1][2][7]

    • Solution: Reduce the sample concentration or the injection volume.[1][7]

  • Potential Cause D: Sample Solvent Effects. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.[1]

Problem 2: Poor resolution between this compound and its impurities.

  • Potential Cause A: Inappropriate Mobile Phase Composition. The ratio of organic solvent to aqueous buffer may not be optimal for separating closely eluting compounds.[1]

    • Solution: Adjust the percentage of the organic solvent (e.g., acetonitrile or methanol) in small increments (e.g., 2%).[1] If isocratic elution is insufficient, developing a gradient elution method can significantly improve resolution.[2]

  • Potential Cause B: Suboptimal pH. The pH can influence the selectivity between this compound and its impurities.

    • Solution: Optimize the pH of the aqueous buffer. Since this compound is a basic compound, operating at a slightly acidic to neutral pH can improve resolution.[1]

  • Potential Cause C: Insufficient Column Efficiency. The column may not have enough theoretical plates to separate the compounds.

    • Solution: Use a longer column or a column with a smaller particle size to increase efficiency.[2] Also, optimizing the column temperature can affect selectivity.[2][4]

Problem 3: Unstable or shifting retention times.

  • Potential Cause A: Inadequate Column Equilibration. The column may not be fully equilibrated with the mobile phase before injection.

    • Solution: Increase the column equilibration time, ensuring at least 5-10 column volumes of mobile phase pass through before the first injection.[8]

  • Potential Cause B: Inconsistent Mobile Phase Preparation. Small variations in mobile phase composition, especially the organic solvent ratio, can cause significant shifts in retention time.[9]

    • Solution: Ensure the mobile phase is prepared accurately and consistently. Preparing the mobile phase gravimetrically instead of volumetrically can improve precision.[9]

  • Potential Cause C: Mobile Phase Degassing Issues. Bubbles in the pump due to inadequately degassed mobile phase can cause flow rate fluctuations.[2]

    • Solution: Ensure the mobile phase is properly degassed using an online degasser or by sonication before use.[2][5]

  • Potential Cause D: Temperature Fluctuations. Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.[2][10]

Data Presentation

Table 1: Example Mobile Phase Compositions for this compound HPLC Analysis

Organic ModifierAqueous BufferpHRatio (v/v)Source
Methanol0.03 M Potassium Dihydrogen Phosphate4.560:40[3]
Acetonitrile0.05 M Potassium Dihydrogen Orthophosphate3.050:50[2][5]
Acetonitrile0.05 M Potassium Dihydrogen Phosphate4.270:30[6]
AcetonitrileAmmonium Dihydrogen Phosphate Buffer5.3Gradient[11]
AcetonitrileWater5.035:65[12]

Table 2: Summary of Various Chromatographic Conditions for this compound

ParameterCondition 1Condition 2Condition 3Condition 4
Column ODS C18 (150 x 4.6 mm, 5 µm)[2][3]BDS Hypersil C18 (150 x 4.6 mm, 5µm)[2][5]Hypersil ODS C18 (250 x 4.6 mm, 5 µm)[6]InertSustainSwift C18 (250 x 4.6 mm, 5 µm)[11]
Mobile Phase 0.03 M KH2PO4 buffer:Methanol (40:60), pH 4.5[3]0.05M KH2PO4:Acetonitrile (50:50), pH 3.0[5]0.05 M KH2PO4 buffer:Acetonitrile (30:70), pH 4.2[6]Gradient of Ammonium Dihydrogen Phosphate buffer (pH 5.3) and Acetonitrile/Water[11]
Flow Rate 1.0 mL/min[2][3]1.0 mL/min[2][5]1.5 mL/min[6]0.92 mL/min[11]
Detection UV at 215 nm[2][3]UV at 254 nm[2]UV at 207 nm[6]UV at 205 nm[11]
Temperature Ambient[2][3]25°C[2]Ambient[6]25°C[11]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol is adapted from a method designed to separate this compound from its degradation products.[2][3]

  • Objective: To quantify this compound in the presence of its potential degradation products.

  • Instrumentation: HPLC system equipped with a UV detector.[2][3]

  • Chromatographic Conditions:

    • Column: ODS C18, 150 x 4.6 mm i.d., 5 µm particle size.[2][3]

    • Mobile Phase: A mixture of 0.03 M potassium dihydrogen phosphate buffer and methanol (40:60, v/v). Adjust the final pH to 4.5 with phosphoric acid.[2][3] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed by sonication for 30 minutes prior to use.[3]

    • Flow Rate: 1.0 mL/min.[2][3]

    • Detection: UV at 215 nm.[2][3]

    • Temperature: Ambient.[2][3]

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound in methanol. Further dilute with the mobile phase to the desired working concentration (e.g., within a range of 10.0–150.0 µg/mL).[3]

    • Sample Solution (from tablets): Weigh and powder 20 tablets. Accurately weigh a quantity of powder equivalent to 100 mg of this compound and extract it three times with 30 mL of methanol. Filter the extract into a 100 mL volumetric flask and make up to volume with methanol.[3] Further dilutions should be made with the mobile phase.[3]

  • Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, stress studies can be performed.[1][3]

    • Acid Degradation: Dissolve this compound in 0.1 M HCl and heat at 60°C for 2 hours. Neutralize before injection.[1]

    • Base Degradation: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 1 hour. Neutralize before injection.[1]

    • Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 4 hours.[1]

Visualizations

Caption: Troubleshooting workflow for common HPLC issues.

MobilePhaseEffects cluster_params Mobile Phase Parameters cluster_effects Chromatographic Effects p1 Increase % Organic Modifier (e.g., ACN) e1 Decrease Retention Time p1->e1 p2 Adjust pH towards Analyte pKa e2 Improve Peak Shape (Reduce Tailing) p2->e2 e3 Change in Selectivity & Resolution p2->e3 p3 Add Amine Modifier (e.g., TEA) p3->e2 p4 Decrease % Organic Modifier e4 Increase Retention Time & Resolution p4->e4

Caption: Effects of mobile phase parameters on chromatography.

References

roxithromycin gelation under acidic pH conditions and its effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Roxithromycin Gelation under Acidic pH Conditions. This resource is designed for researchers, scientists, and drug development professionals investigating the unique gelling properties of this compound in acidic environments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound gelation at acidic pH?

A1: this compound, a macrolide antibiotic, has been observed to form a gel-like substance when exposed to acidic conditions, similar to the known gelling properties of clarithromycin (B1669154).[1][2] This phenomenon is a form of self-assembly where the drug molecules interact to form a three-dimensional network that entraps the solvent, leading to a significant increase in viscosity and the formation of a hydrogel. This intrinsic gelling property is distinct from formulations that use external gelling agents.

Q2: What is the proposed mechanism behind this gelation?

A2: While the precise molecular mechanism for this compound is not extensively detailed in the literature, it is hypothesized to be driven by a combination of non-covalent interactions. In an acidic environment, the dimethylamino group on the desosamine (B1220255) sugar of this compound becomes protonated. This charge may facilitate intermolecular interactions, including:

  • Hydrogen Bonding: The numerous hydroxyl and ether groups on the macrolide ring and sugar moieties can form an extensive network of hydrogen bonds.[3][4]

  • Hydrophobic Interactions: The large, predominantly hydrophobic lactone ring of the this compound molecule can associate in an aqueous acidic environment to minimize contact with water.[3][5] These cooperative interactions likely lead to the self-assembly of this compound molecules into a fibrous network that forms the gel.[6]

Q3: What are the potential effects of this gelation on drug formulation and delivery?

A3: The gelation of this compound under acidic conditions, such as those found in the stomach, can have significant effects on oral dosage forms:

  • Delayed Drug Release: The gel matrix can act as a diffusion barrier, slowing down the release of the drug from the dosage form.[1][2]

  • Delayed Tablet Disintegration: The formation of a gel layer on the surface of a tablet can hinder the penetration of gastric fluid, thereby delaying its disintegration.[1][2]

  • Protection from Acid Degradation: By forming a protective gel layer, the drug in the inner core of a tablet or particle may be shielded from the harsh acidic environment of the stomach, potentially reducing degradation.[7]

  • Sustained Release Formulations: This intrinsic gelling property could potentially be harnessed to develop sustained-release oral delivery systems for this compound without the need for traditional enteric coatings or extensive formulation with gelling polymers.

Q4: How does this compound's gelation compare to that of other macrolides?

A4: Studies have shown that both this compound and clarithromycin exhibit gelation in acidic conditions, while other macrolides like erythromycin (B1671065) and azithromycin (B1666446) do not under the same conditions.[1][2][8] This suggests that specific structural features of this compound and clarithromycin are responsible for this phenomenon.

Troubleshooting Guides

This section addresses common issues that may be encountered during the experimental investigation of this compound gelation.

Problem Possible Causes Troubleshooting Suggestions
Inconsistent or No Gel Formation 1. Incorrect pH: The pH of the solution may not be sufficiently low to induce gelation. 2. Low this compound Concentration: The concentration of this compound may be below the critical gelation concentration (CGC). 3. Temperature Effects: Temperature can influence the kinetics of self-assembly.1. Verify and Adjust pH: Use a calibrated pH meter to ensure the solution has reached the target acidic pH (e.g., pH 1.0-3.0). Adjust with dilute HCl as needed. 2. Increase Concentration: Prepare a range of this compound concentrations to determine the CGC for your specific conditions. 3. Control Temperature: Perform experiments at a consistent and controlled temperature (e.g., 37°C to simulate physiological conditions).
Gel is Too Weak or Collapses 1. Insufficient Polymer Concentration (if used): If using gelling polymers, their concentration may be too low. 2. Inadequate Cross-linking (if applicable): For chemically or ionically cross-linked gels, the cross-linker concentration or reaction time may be insufficient. 3. Shear-induced Breakdown: Excessive stirring or agitation can disrupt the fragile gel network.1. Optimize Polymer Concentration: Increase the concentration of the gelling polymer in increments. 2. Adjust Cross-linking: Increase the concentration of the cross-linking agent or prolong the cross-linking time. 3. Gentle Handling: Handle the gel gently. Use wide-bore pipette tips for transfer. For rheological measurements, use appropriate geometries and apply low initial stress.
Drug Precipitation Instead of Gelation 1. Poor Solubility: this compound has low aqueous solubility, which can lead to precipitation, especially at neutral or near-neutral pH before complete acidification. 2. "Salting Out" Effect: High concentrations of salts or other excipients can decrease the solubility of this compound.1. Ensure Complete Dissolution: Ensure this compound is fully dissolved in a suitable co-solvent (e.g., a small amount of ethanol (B145695) or methanol) before adding the acidic aqueous medium, if your protocol allows. Alternatively, start with an acidic solution to protonate and dissolve the this compound. 2. Evaluate Excipient Effects: If other components are present, assess their impact on this compound solubility at the target pH.
Inaccurate or Irreproducible Viscosity/Rheology Readings 1. Sample Slippage: The gel may slip at the surface of the rheometer geometry, leading to artificially low viscosity readings. 2. Sample Loading Issues: Inconsistent sample loading or the presence of air bubbles can affect results. 3. Inappropriate Measurement Parameters: The applied shear rate or stress may be outside the linear viscoelastic region (LVER) of the gel.1. Use Serrated or Sandblasted Geometries: These provide a rougher surface to prevent slippage. Applying an appropriate normal force can also help. 2. Standardize Loading Protocol: Use a consistent volume of sample for each measurement and ensure it is loaded carefully to avoid air bubbles. Allow the sample to equilibrate on the plate before starting the measurement. 3. Determine LVER: Perform an amplitude sweep (strain or stress sweep) to identify the LVER before conducting frequency sweeps or other rheological tests.[9]
Rapid Drug Degradation at Low pH 1. Acid-catalyzed Hydrolysis: this compound can undergo degradation in highly acidic environments, leading to the formation of degradation products.[7]1. Time-Limited Experiments: Conduct experiments within a timeframe that minimizes degradation. 2. Use HPLC to Monitor Stability: Quantify the amount of intact this compound and any major degradation products over the course of your experiment using a stability-indicating HPLC method. 3. Consider Protective Polymers: Encapsulating this compound in a polymer matrix (e.g., gellan gum) may offer some protection against acid degradation, although complete protection is not always achieved.[10][11]

Experimental Protocols

Protocol 1: Preparation of pH-Induced this compound Gel

Objective: To prepare a self-assembled this compound hydrogel by pH induction.

Materials:

  • This compound powder

  • Hydrochloric acid (HCl), 0.1 M

  • Deionized water

  • Magnetic stirrer and stir bar

  • Calibrated pH meter

Methodology:

  • Prepare a stock solution of this compound in a suitable acidic medium (e.g., 0.01 M HCl) to ensure complete dissolution. The concentration should be varied to find the critical gelation concentration (e.g., 1% to 5% w/v).

  • Alternatively, create a suspension of this compound in deionized water.

  • While stirring gently, slowly add 0.1 M HCl dropwise to the this compound solution/suspension.

  • Continuously monitor the pH of the solution using a calibrated pH meter.

  • Observe the solution for a visual increase in viscosity or the formation of a gel. The sol-gel transition can be confirmed by inverting the vial and checking for flow.

  • Record the pH at which gelation occurs.

  • Allow the gel to equilibrate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1 hour) before further characterization.

Protocol 2: Characterization of Gel Properties

Objective: To characterize the physical and chemical properties of the prepared this compound gel.

A. pH Measurement:

  • Use a calibrated pH meter with a surface or spear-tip electrode suitable for semi-solid samples.

  • Insert the electrode into the gel and allow the reading to stabilize before recording the pH.

B. Rheological Analysis:

  • Use a rotational rheometer equipped with a Peltier temperature control system. A parallel plate or cone-and-plate geometry with a serrated or sandblasted surface is recommended to prevent slippage.

  • Amplitude Sweep (Strain or Stress Sweep): Perform an amplitude sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain/stress.[9]

  • Frequency Sweep: Within the LVER, perform a frequency sweep (e.g., from 0.1 to 100 rad/s) to characterize the gel's viscoelastic properties. A gel is typically indicated when G' is greater than G'' and both are largely independent of frequency.

  • Flow Sweep (Viscosity Curve): Measure the viscosity as a function of increasing shear rate to determine the flow behavior (e.g., shear-thinning).

C. In Vitro Drug Release Study:

  • Use a USP dissolution apparatus (e.g., Apparatus 2, paddle method) or a Franz diffusion cell.

  • Place a known amount of the this compound gel in the apparatus.

  • Use a dissolution medium that simulates gastric fluid (e.g., 0.1 N HCl, pH 1.2) maintained at 37°C.

  • Withdraw samples at predetermined time intervals and replace with fresh medium to maintain sink conditions.

  • Analyze the samples for this compound concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Plot the cumulative percentage of drug released versus time to obtain the release profile.

Data Presentation

The following tables provide a template for organizing and presenting quantitative data from your experiments.

Table 1: Effect of pH and this compound Concentration on Gel Formation

Formulation ID This compound Conc. (% w/v) Final pH Gel Formation (Visual) Gelation Time (min)
RXG-1 1.0 2.0 No Gel -
RXG-2 2.0 2.0 Weak Gel 15
RXG-3 2.0 1.5 Firm Gel 5

| RXG-4 | 3.0 | 1.5 | Firm Gel | < 2 |

Table 2: Rheological Properties of this compound Gels

Formulation ID Storage Modulus (G') at 1 Hz (Pa) Loss Modulus (G'') at 1 Hz (Pa) Complex Viscosity (η*) at 1 Hz (Pa·s)
RXG-2 50 15 8.2
RXG-3 250 30 40.1

| RXG-4 | 400 | 45 | 64.3 |

Table 3: In Vitro Drug Release from this compound Gels (pH 1.2)

Time (hours) Cumulative Release from RXG-2 (%) Cumulative Release from RXG-3 (%) Cumulative Release from RXG-4 (%)
1 35.2 20.5 15.8
2 58.1 38.7 29.4
4 85.6 65.3 55.1

| 6 | 96.3 | 82.1 | 74.9 |

Visualizations

Below are diagrams created using the DOT language to illustrate key experimental workflows and relationships.

Experimental_Workflow cluster_prep Gel Preparation cluster_char Characterization cluster_analysis Data Analysis A Weigh this compound C Mix and Stir A->C B Prepare Acidic Solution (e.g., 0.1 M HCl) B->C D Monitor pH and Observe Gelation C->D E Visual Inspection D->E Formed Gel F pH Measurement E->F G Rheological Analysis E->G H In Vitro Release Study E->H I Determine Gelation Parameters F->I J Analyze Viscoelastic Properties G->J K Determine Drug Release Kinetics H->K

Caption: Workflow for the preparation and characterization of pH-induced this compound gels.

Logical_Relationship cluster_inputs Input Parameters cluster_outputs Gel Properties & Effects pH Decrease pH Gel_Strength Increase Gel Strength (Higher G') pH->Gel_Strength Rox_Conc Increase this compound Concentration Rox_Conc->Gel_Strength Polymer_Conc Increase Polymer Concentration (optional) Polymer_Conc->Gel_Strength Viscosity Increase Viscosity Gel_Strength->Viscosity Release_Rate Decrease Drug Release Rate Gel_Strength->Release_Rate

Caption: Logical relationships between key parameters and the properties of this compound gels.

References

Technical Support Center: Roxithromycin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility challenges of roxithromycin in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of this compound?

This compound is a semi-synthetic macrolide antibiotic derived from erythromycin.[1][2] It is typically supplied as a white, crystalline powder.[3] A summary of its key properties is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC41H76N2O15[4]
Molecular Weight~837.1 g/mol [4]
AppearanceWhite crystalline powder[3]
ClassificationMacrolide Antibiotic[4]
Water SolubilityPractically insoluble / Very low[3][5][6]
BCS ClassificationClass II / IV (Poor Solubility)[7][8]
IonizationWeakly basic compound[9]

Q2: What is the solubility of this compound in common laboratory solvents?

This compound's poor aqueous solubility is a primary challenge.[5] It is, however, soluble in various organic solvents.[4] For in vitro assays, a common practice is to first dissolve it in an organic solvent before diluting it into an aqueous buffer.[4][9]

Table 2: Solubility of this compound in Various Solvents

SolventReported SolubilityReference
Organic Solvents
Dimethyl Sulfoxide (DMSO)~15 mg/mL to 167 mg/mL[4][10]
Ethanol (B145695)~30 mg/mL to 167 mg/mL[4][10]
Dimethylformamide (DMF)~15 mg/mL[4]
MethanolReadily soluble[1]
AcetoneReadily soluble[1]
Chloroform~10 mg/mL[1]
Aqueous Solutions
Water~18 µg/mL[1]
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL[4]

Note: There is a notable variance in reported solubility values for DMSO and ethanol across different suppliers; users should consider the lower, more conservative values for initial experiments.[4][10]

Q3: My this compound is precipitating when I add it to my cell culture media or aqueous buffer. What is happening?

This is a common issue stemming from this compound's low solubility in aqueous environments.[4] Precipitation typically occurs when the final concentration of this compound in your aqueous medium exceeds its solubility limit. This can also happen if the organic solvent stock is not dispersed quickly and evenly into the buffer, creating localized areas of high concentration that lead to precipitation.[9]

Q4: What is the best practice for preparing a this compound stock solution?

To ensure maximum solubility and stability, prepare a high-concentration stock solution in a suitable organic solvent like DMSO or ethanol.[9]

Key Recommendations:

  • Solvent Choice: Use high-purity, anhydrous DMSO or ethanol. Note that DMSO is hygroscopic, and absorbed moisture can reduce solubility.[10]

  • Concentration: A starting concentration of 10 mM in 100% DMSO or ethanol is a common practice.[9]

  • Procedure: Dissolve the solid this compound in the solvent of choice. To remove dissolved gases that could affect stability, the solvent can be purged with an inert gas like nitrogen or argon before use.[4]

  • Storage: Aliquot the stock solution into tightly sealed vials to minimize freeze-thaw cycles and store at -20°C.[11] Under these conditions, stock solutions are generally stable for at least one month.[10][11]

Q5: How should I prepare the final working concentration for my in vitro assay?

The key is to dilute the high-concentration organic stock solution into your aqueous assay buffer or cell culture medium. This should be done carefully to avoid precipitation.

Recommended Dilution Method:

  • Warm the aqueous buffer/medium to the desired temperature (e.g., 37°C).

  • While vigorously vortexing or stirring the buffer, add the required volume of the this compound stock solution drop-by-drop.

  • This rapid mixing helps to quickly disperse the compound and prevent it from precipitating out of solution.[9]

Q6: Can I use pH adjustment to improve this compound solubility?

Yes, this can be an effective technique. As a weakly basic drug, lowering the pH of the buffer can lead to the formation of a more soluble salt.[9] However, it is critical to validate that the adjusted pH does not negatively impact the stability of this compound, the health of your cells, or the performance of the assay itself.[9] Studies have shown that this compound degrades rapidly at a very low pH of 1.2 but is more stable at pH levels of 4.5 and 6.8.[12] Some research indicates high solubility in pH 6.0 phosphate (B84403) buffer.

Q7: How stable is this compound in different solutions?

  • Solid Form: When stored as a solid at -20°C, this compound is stable for years.[4]

  • Organic Stock Solutions: When stored in aliquots at -20°C or -80°C, DMSO or ethanol stocks are stable for at least one month.[10][11] Avoid repeated freeze-thaw cycles.[11]

  • Aqueous Working Solutions: this compound is less stable in aqueous solutions. It is strongly recommended not to store aqueous solutions for more than one day.[4] Always prepare fresh working solutions for your experiments.

Troubleshooting Guide

Problem: this compound precipitates out of solution during dilution or during the experiment.

This is the most frequent challenge. Follow this troubleshooting workflow to identify a solution.

G start Precipitation Observed q1 Is the final concentration as low as possible for the assay? start->q1 sol1 Decrease final concentration q1->sol1 No q2 Can the assay tolerate a higher co-solvent percentage? q1->q2 Yes sol1->q2 sol2 Slightly increase co-solvent % (e.g., DMSO) in the final solution. Validate solvent tolerance. q2->sol2 Yes q3 Have you tried a different organic solvent? q2->q3 No sol2->q3 sol3 Prepare stock in an alternative solvent (e.g., Ethanol instead of DMSO) q3->sol3 No q4 Is pH adjustment an option for your assay? q3->q4 Yes sol3->q4 sol4 Slightly lower the buffer pH. Validate compound stability and assay compatibility. q4->sol4 Yes sol5 Consider using a solubility enhancer like cyclodextrin. Validate compatibility. q4->sol5 No sol4->sol5

Caption: Troubleshooting workflow for this compound precipitation.

Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 837.1 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance and weighing paper

  • Vortex mixer

Procedure:

  • Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 837.1 g/mol = 0.008371 g = 8.371 mg

  • Carefully weigh out 8.37 mg of this compound powder and place it into a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile tubes.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date.

  • Store the aliquots at -20°C for up to one month.

G cluster_prep Stock Solution Preparation step_node step_node input_node input_node output_node output_node solid This compound (Solid) weigh 1. Weigh Compound solid->weigh solvent Organic Solvent (e.g., DMSO) dissolve 2. Add Solvent & Dissolve (Vortex) solvent->dissolve weigh->dissolve aliquot 3. Aliquot into Single-Use Tubes dissolve->aliquot store 4. Store at -20°C aliquot->store stock 10 mM Stock Solution store->stock

Caption: Workflow for preparing a this compound stock solution.

Relevant Biological Pathways

While this compound's primary mechanism is inhibiting bacterial protein synthesis, it also exhibits immunomodulatory effects relevant to in vitro assays using mammalian cells.[2][13] For example, it has been shown to suppress the production of inflammatory cytokines like Interleukin-8 (IL-8) from human bronchial epithelial cells stimulated with Interleukin-1 alpha (IL-1α).[14] This anti-inflammatory action is an important consideration when designing experiments.

G il1a Inflammatory Stimulus (e.g., IL-1α) receptor Cell Surface Receptor il1a->receptor pathway Intracellular Signaling Cascade (e.g., NF-κB) receptor->pathway nucleus Gene Transcription in Nucleus pathway->nucleus cytokines Increased Production of Pro-inflammatory Cytokines (IL-8, IL-6) nucleus->cytokines roxi This compound roxi->pathway Inhibition

Caption: this compound's potential immunomodulatory effect.

References

improving roxithromycin extraction recovery from plasma samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of roxithromycin from plasma samples.

Comparison of this compound Extraction Methods

The selection of an appropriate extraction method is critical for achieving high recovery and reproducible results. The following table summarizes the reported recovery rates for the three most common techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

Extraction MethodSub-Method/Sorbent/SolventReported Recovery RateReference
Solid-Phase Extraction (SPE) Automated on-line SPE with CN cartridges≥ 90%[1]
Magnetic Surface Molecularly Imprinted Polymers (MMIPs)86.5% - 91.5%[2]
Liquid-Liquid Extraction (LLE) Hexane (B92381):Isoamylalcohol (98:2)90% ± 3%[3]
tert-Butyl methyl etherUp to 112% (in rat plasma)[3]
Diethyl ether> 80%
Unspecified79.83% - 81.36%[3]
Unspecified72.5% - 76.9%[4]
Protein Precipitation (PPT) Acetonitrile (B52724)96.7%[5]

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the extraction of this compound from plasma.

Solid-Phase Extraction (SPE) Troubleshooting

Question: My this compound recovery is low and inconsistent. What are the possible causes and solutions?

Answer:

Low and variable recovery in SPE can stem from several factors. Here is a systematic approach to troubleshooting this issue:

  • Sorbent Selection: Ensure the sorbent chemistry is appropriate for this compound, which is a relatively nonpolar, basic compound. A C18 or a polymeric reversed-phase sorbent is often a good choice. If the analyte is too strongly retained, consider a sorbent with lower hydrophobicity.[6]

  • Sample pH: The pH of the sample and loading buffer should be adjusted to ensure this compound is in a neutral, non-ionized state to promote retention on a reversed-phase sorbent.

  • Conditioning and Equilibration: Improper wetting of the sorbent bed is a common cause of poor recovery. Ensure the cartridge is adequately conditioned with an organic solvent (e.g., methanol) and then equilibrated with the loading buffer. Do not let the sorbent bed dry out before loading the sample.[7]

  • Sample Loading Flow Rate: A high flow rate during sample application can prevent efficient partitioning of this compound onto the sorbent. A flow rate of approximately 1-2 mL/min is generally recommended.[6]

  • Wash Step: The wash solvent may be too strong, leading to premature elution of the analyte. Use a wash solvent that is strong enough to remove interferences but weak enough to leave this compound bound to the sorbent. You can try decreasing the organic content of the wash solvent.[8]

  • Elution Step: The elution solvent may not be strong enough to desorb this compound completely. Increase the strength of the organic solvent in the elution buffer or consider adding a small amount of a modifier (e.g., a volatile acid or base) to disrupt the interaction between the analyte and the sorbent. Also, ensure the elution volume is sufficient to elute the entire sample.[7]

  • Overloading: Exceeding the capacity of the SPE cartridge will result in analyte breakthrough during sample loading and washing. If you suspect overloading, reduce the sample volume or use a cartridge with a larger sorbent mass.[8]

Liquid-Liquid Extraction (LLE) Troubleshooting

Question: I am observing an emulsion at the interface of the aqueous and organic layers during LLE. How can I resolve this and improve my recovery?

Answer:

Emulsion formation is a frequent challenge in LLE, especially with plasma samples, and it can trap the analyte, leading to lower recovery. Here are several strategies to address this:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the extraction tube multiple times. This can reduce the formation of a stable emulsion while still allowing for sufficient mixing.[9]

  • "Salting Out": Add a small amount of a salt, such as sodium chloride or ammonium (B1175870) sulfate, to the aqueous phase. This increases the ionic strength of the aqueous layer and can help to break the emulsion.[9]

  • Change in pH: Adjusting the pH of the aqueous phase can alter the solubility of interfering substances and may help to resolve the emulsion.

  • Centrifugation: Centrifuging the sample can help to separate the layers and break up the emulsion.[9]

  • Addition of a Different Solvent: Adding a small volume of a different organic solvent can change the polarity of the organic phase and may help to dissolve the emulsion.[9]

  • Filtration: Passing the mixture through a glass wool plug or a phase separation filter can help to physically separate the layers.[9]

Question: My this compound recovery with LLE is still low even without a visible emulsion. What else could be the problem?

Answer:

  • Solvent Polarity: The polarity of the extraction solvent should be optimized for this compound. A solvent that is too polar may extract excessive matrix components, while a solvent that is too nonpolar may not efficiently extract the analyte. Consider trying different solvents or mixtures of solvents.

  • pH of the Aqueous Phase: this compound is a basic compound. Adjusting the pH of the plasma sample to a basic pH (e.g., pH 9-10) will ensure it is in its neutral, more organic-soluble form, thus improving its partitioning into the organic phase.

  • Insufficient Mixing: Ensure adequate mixing time and surface area between the two phases for efficient extraction.

  • Incomplete Phase Separation: After centrifugation, carefully aspirate the desired layer without disturbing the other layer or the protein pellet at the interface.

Protein Precipitation (PPT) Troubleshooting

Question: After protein precipitation with acetonitrile, my recovery of this compound is lower than expected. What could be the cause?

Answer:

While PPT is a simple method, several factors can affect recovery:

  • Incomplete Precipitation: Ensure a sufficient volume of cold acetonitrile is added to the plasma sample. A common ratio is 3:1 or 4:1 (acetonitrile:plasma). Acetonitrile is generally more efficient at precipitating plasma proteins than methanol (B129727).[10] Insufficient organic solvent will lead to incomplete protein precipitation and potential co-precipitation of the analyte.

  • Co-precipitation: this compound may become entrapped within the precipitated protein pellet. To minimize this, ensure rapid and thorough mixing immediately after adding the acetonitrile. Vortexing for an adequate amount of time is crucial.[11]

  • Precipitation Temperature: Performing the precipitation at a lower temperature (e.g., on ice or at 4°C) can enhance protein removal and may reduce analyte degradation if that is a concern.

  • Incubation Time: Allowing the sample to incubate at a low temperature after adding the acetonitrile can sometimes improve the completeness of the precipitation.

  • Centrifugation: Inadequate centrifugation speed or time may result in a loose protein pellet, making it difficult to collect the supernatant without aspirating some of the precipitate. Ensure centrifugation is sufficient to form a compact pellet.[11]

  • Analyte Adsorption: this compound may adsorb to the surface of the collection tubes. Using low-binding polypropylene (B1209903) tubes can help to mitigate this issue.

Question: I am concerned about the "matrix effect" in my LC-MS/MS analysis after protein precipitation. How can I address this?

Answer:

The matrix effect, which is the suppression or enhancement of the analyte signal due to co-eluting matrix components, is a common issue with PPT as this method is less clean than SPE or LLE.[12][13] Here's how to address it:

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

  • Optimize Chromatography: Develop a robust chromatographic method that separates this compound from the majority of the plasma matrix components, especially phospholipids.

  • Dilute the Sample: Diluting the supernatant after precipitation can reduce the concentration of interfering matrix components.

  • Further Cleanup: If the matrix effect is severe, consider a post-precipitation cleanup step, such as a simple pass-through SPE or a phospholipid removal plate.

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol

This protocol is a general guideline and should be optimized for your specific application.

  • Sorbent Selection: Choose a C18 or polymeric reversed-phase SPE cartridge (e.g., 100 mg, 3 mL).

  • Conditioning: Condition the cartridge by passing 3 mL of methanol through the sorbent bed, followed by 3 mL of purified water. Do not allow the sorbent to dry.

  • Sample Pre-treatment: To 500 µL of plasma, add an internal standard and 500 µL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5). Vortex to mix.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 3 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Drying: Dry the sorbent bed by applying a vacuum for 5-10 minutes to remove any remaining aqueous solvent.

  • Elution: Elute the this compound with 2 x 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile, possibly with a small percentage of a volatile acid or base).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume of the mobile phase for analysis.

Liquid-Liquid Extraction (LLE) Protocol
  • Sample Preparation: To a 500 µL plasma sample in a polypropylene tube, add the internal standard.

  • pH Adjustment: Add a small volume of a basic solution (e.g., 50 µL of 1M sodium hydroxide) to adjust the pH to approximately 9-10. Vortex briefly.

  • Extraction: Add 3 mL of an appropriate organic solvent (e.g., a mixture of hexane and isoamyl alcohol (98:2) or diethyl ether).

  • Mixing: Cap the tube and vortex for 2-5 minutes, or gently invert for 10-15 minutes.

  • Phase Separation: Centrifuge at approximately 4000 x g for 10 minutes to separate the aqueous and organic layers and pellet the precipitated proteins.

  • Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and the protein pellet.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume of the mobile phase for analysis.

Protein Precipitation (PPT) Protocol
  • Sample Preparation: In a polypropylene microcentrifuge tube, add 200 µL of plasma and the internal standard.

  • Precipitation: Add 600 µL of ice-cold acetonitrile to the plasma sample.

  • Mixing: Immediately vortex the mixture vigorously for at least 30 seconds to ensure thorough mixing and efficient protein precipitation.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the clear supernatant to a clean tube or a 96-well plate for analysis.

  • Analysis: The supernatant can often be directly injected into the LC-MS/MS system. If necessary, it can be evaporated and reconstituted in the mobile phase.

Experimental Workflow Diagrams

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Preparation plasma Plasma Sample add_is Add Internal Standard plasma->add_is add_buffer Add Buffer (pH 7.5) add_is->add_buffer vortex1 Vortex add_buffer->vortex1 load Load Sample vortex1->load condition Condition Cartridge (Methanol, Water) condition->load wash Wash (5% Methanol) load->wash dry Dry Sorbent wash->dry elute Elute (Methanol) dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Figure 1. Solid-Phase Extraction (SPE) Workflow.

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis Preparation plasma Plasma Sample add_is Add Internal Standard plasma->add_is adjust_ph Adjust pH (to ~9-10) add_is->adjust_ph vortex1 Vortex adjust_ph->vortex1 add_solvent Add Organic Solvent vortex1->add_solvent vortex2 Vortex/Mix add_solvent->vortex2 centrifuge Centrifuge vortex2->centrifuge collect Collect Organic Layer centrifuge->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Figure 2. Liquid-Liquid Extraction (LLE) Workflow.

PPT_Workflow cluster_prep Sample Preparation cluster_ppt Protein Precipitation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is add_acn Add Ice-Cold Acetonitrile add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge collect Collect Supernatant centrifuge->collect analyze Direct Injection for LC-MS/MS collect->analyze

Figure 3. Protein Precipitation (PPT) Workflow.

References

Technical Support Center: Minimizing Roxithromycin Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize roxithromycin degradation during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound is susceptible to degradation under several conditions. The primary factors include:

  • Acidic pH: this compound is unstable in acidic conditions, which can lead to the hydrolysis of the macrolide ring.[1]

  • Oxidation: The molecule can be degraded by oxidizing agents. Studies have shown sensitivity to hydrogen peroxide.[2][3]

  • Light: Exposure to UV light can cause photodegradation.[1][2] It is advisable to store this compound in amber vials or otherwise protected from light.[1]

  • Elevated Temperatures: Higher temperatures accelerate the rate of degradation from other factors, particularly in the presence of acids or bases.[1][3]

Q2: What are the common degradation products of this compound?

A2: Common degradation products can result from the hydrolysis of the cladinose (B132029) sugar, N-demethylation, and modifications to the oxime side chain. Under forced degradation conditions (acidic, basic, oxidative, and photolytic), various degradation products have been identified.[4] A key degradation pathway involves the attack on the oxygen linking the lactone ring and the cladinose moiety.[5]

Q3: What is the optimal pH range for handling and storing this compound samples?

A3: To ensure stability, this compound should be handled and stored in neutral or slightly basic conditions.[1] One study on the effect of pH showed that the degradation rate of this compound increases at lower pH values.[5] For analytical purposes, mobile phases are often buffered to a specific pH, for example, a mobile phase for HPLC analysis was adjusted to pH 4.5.[2][6]

Q4: How should I store this compound stock solutions and samples?

A4: For long-term storage, this compound and its solutions should be kept at low temperatures, typically -20°C, to minimize degradation.[1] It is also crucial to protect them from light by using amber vials or other light-blocking containers.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low recovery of this compound from biological samples (plasma, serum). Degradation due to sample matrix enzymes or pH.Keep samples on ice during processing. Adjust the pH of the biological matrix to neutral or slightly basic if possible.[7] Use a validated extraction method like liquid-liquid extraction with methyl t-butyl ether.[8]
Inconsistent results in HPLC analysis. On-column degradation or poor separation from degradation products.Ensure the mobile phase pH is optimized and stable; a pH of 4.5 has been used successfully.[2][6] Use a high-purity, end-capped C18 column to minimize secondary interactions that can cause peak tailing.[4]
Appearance of unknown peaks in the chromatogram. Sample degradation during preparation or storage.Review all sample handling steps. Minimize exposure to light and elevated temperatures. Prepare fresh samples and analyze them immediately. Use a stability-indicating method to separate the main peak from any degradation products.[2]
Poor peak shape (tailing) in HPLC. Secondary interactions between the basic this compound molecule and silanol (B1196071) groups on the column.Add a competing base like triethylamine (B128534) (TEA) to the mobile phase to mask silanol groups.[4] Alternatively, use a column with a different stationary phase, such as phenyl-hexyl.[4]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This protocol is designed to separate this compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: ODS C18 (150 x 4.6 mm, 5 µm particle size).[2]

    • Mobile Phase: A mixture of 0.03 M potassium dihydrogen phosphate (B84403) buffer and methanol (B129727) (40:60, v/v), with the pH adjusted to 4.5.[2][6]

    • Flow Rate: 1.0 mL/min.[2][6]

    • Detection: UV at 215 nm.[2][6]

    • Temperature: Ambient.[2]

  • Sample Preparation:

    • Standard Stock Solution: Prepare a stock solution of this compound in the mobile phase.

    • Working Standard Solutions: Prepare serial dilutions of the stock solution to create a calibration curve.

    • For Pharmaceutical Tablets: Weigh and powder a known number of tablets. Dissolve an amount of powder equivalent to a single dose in the mobile phase, filter through a 0.45 µm filter, and inject.[8]

Protocol 2: Sample Preparation for this compound Analysis in Human Plasma (LC-MS/MS)

This protocol is suitable for the quantification of this compound in a biological matrix.

  • Instrumentation: Liquid chromatography system coupled with a tandem mass spectrometer.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of human plasma, add an internal standard (e.g., Clarithromycin).

    • Perform liquid-liquid extraction using methyl t-butyl ether as the organic solvent.

    • Separate the organic layer and evaporate it to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase before injection.[8]

  • Chromatographic and Mass Spectrometric Conditions:

    • Chromatography: Use a reversed-phase column for separation.

    • Mass Spectrometry:

      • Ionization: Positive ion electrospray ionization (ESI+).

      • Detection: Use Multiple-Reaction Monitoring (MRM) for selective and sensitive detection of this compound and the internal standard.[8]

Quantitative Data Summary

Table 1: Reported Limits of Detection (LOD) and Quantification (LOQ) for this compound

MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
HPLC-UVPharmaceutical Tablets2.5 µg/mL8.4 µg/mL
HPLC-UVTopical Delivery System0.3 µg/mL0.5 µg/mL
SpectrophotometryBulk and Pharmaceuticals0.23 - 0.26 µg/mLNot Reported

(Data sourced from a comparative analysis of analytical methods)[8]

Visualizations

Workflow_HPLC_UV cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis start Start: This compound Sample (e.g., Tablet Powder) dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject hplc HPLC System (C18 Column) inject->hplc uv UV Detector (215 nm) hplc->uv data Data Acquisition & Processing uv->data

Caption: HPLC-UV workflow for this compound analysis.

Logical_Relationship_Degradation cluster_factors Degradation Factors cluster_prevention Preventative Measures rox This compound Stability acid Acidic pH rox->acid light Light (UV) rox->light temp High Temperature rox->temp oxidants Oxidizing Agents rox->oxidants ph_control pH Control (Neutral/Slightly Basic) acid->ph_control light_protect Light Protection (Amber Vials) light->light_protect cold_storage Cold Storage (-20°C) temp->cold_storage avoid_oxidants Avoid Strong Oxidants oxidants->avoid_oxidants

Caption: Factors influencing this compound degradation and preventative measures.

References

Technical Support Center: Stability-Indicating HPLC Method Development for Roxithromycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on stability-indicating HPLC method development for roxithromycin.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for developing a stability-indicating HPLC method for this compound?

A good starting point for method development is a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) with a mobile phase consisting of a mixture of an organic modifier (like acetonitrile (B52724) or methanol) and a phosphate (B84403) or acetate (B1210297) buffer, maintaining a pH between 3 and 7. Detection is typically performed at a low UV wavelength, such as 205 nm or 215 nm.[1]

Q2: What are the common degradation pathways for this compound under stress conditions?

This compound is known to degrade under various stress conditions. Forced degradation studies are essential to ensure the analytical method can separate the intact drug from its degradation products.[2] Common degradation pathways include:

  • Acidic Hydrolysis: this compound is relatively stable in acidic conditions due to its N-oxime side chain.[3]

  • Alkaline Hydrolysis: It is susceptible to degradation under basic conditions.[2]

  • Oxidative Degradation: Degradation occurs in the presence of oxidizing agents like hydrogen peroxide.[4][5]

  • Photolytic Degradation: Exposure to UV light can cause degradation.[4][5]

  • Thermal Degradation: High temperatures can lead to the breakdown of the molecule.[2]

Q3: How can I confirm the specificity of my HPLC method to ensure it is stability-indicating?

To confirm specificity, you must demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products. This is achieved by subjecting this compound to stress conditions (acid, base, oxidation, light, and heat) to generate degradation products.[2] The chromatograms of the stressed samples should show that the peaks of the degradation products are well-resolved from the peak of the intact this compound.[3] Peak purity analysis using a photodiode array (PDA) detector is also recommended to confirm that the this compound peak is spectrally pure and not co-eluting with any degradants.

Q4: What are the key validation parameters I need to assess for a stability-indicating HPLC method according to ICH guidelines?

According to ICH Q2(R1) guidelines, the key validation parameters for a stability-indicating HPLC method include:

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[3][4]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[6]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision and ruggedness).[6]

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3][4]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]

Troubleshooting Guide

Problem 1: Poor peak shape (tailing or fronting) for the this compound peak.

  • Potential Cause A: Secondary Interactions with Silanol (B1196071) Groups. The basic nitrogen atom in this compound can interact with residual silanol groups on the silica-based C18 column, leading to peak tailing.[8]

    • Solution:

      • Use a modern, end-capped C18 column to minimize silanol interactions.[8]

      • Add an amine modifier, such as triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA), to the mobile phase at a low concentration (e.g., 0.1%) to mask the active silanol sites.[1]

      • Optimize the pH of the mobile phase. Operating at a slightly acidic to neutral pH can improve peak shape.[1]

  • Potential Cause B: Column Overload. Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Reduce the concentration of the sample being injected.[8]

  • Potential Cause C: Inappropriate Sample Solvent. If the sample solvent is stronger than the mobile phase, it can cause peak distortion.

    • Solution: Dissolve the sample in the initial mobile phase composition or a weaker solvent.[1]

Problem 2: Difficulty in separating this compound from its degradation products or impurities.

  • Potential Cause A: Insufficient Chromatographic Resolution. The mobile phase composition may not be optimal for separating closely eluting peaks.

    • Solution:

      • Adjust Mobile Phase Composition: Systematically vary the ratio of the organic modifier to the aqueous buffer.

      • Change Organic Modifier: If using methanol (B129727), try acetonitrile, or vice versa, as they offer different selectivities.

      • Optimize pH: Adjusting the pH of the mobile phase can alter the ionization state of this compound and its impurities, thereby affecting their retention and improving separation.

      • Implement Gradient Elution: If isocratic elution is insufficient, a gradient elution method can improve the resolution of complex mixtures of the drug and its degradation products.[8]

  • Potential Cause B: Inadequate Column Efficiency. The column may not be providing enough theoretical plates for the separation.

    • Solution:

      • Use a Longer Column or Smaller Particle Size: A longer column or a column with a smaller particle size will provide higher efficiency and better resolution.[8]

      • Check Column Performance: Evaluate the column's performance with a standard to ensure it is functioning correctly. If the theoretical plates are low, the column may need to be replaced.[1]

Problem 3: Unstable or drifting retention times.

  • Potential Cause A: HPLC System Issues. Fluctuations in pump performance or leaks can cause retention time variability.

    • Solution:

      • System Check: Ensure the pump is delivering a consistent flow rate and check for any leaks in the system.[8]

      • Proper Degassing: Inadequate degassing of the mobile phase can lead to bubble formation in the pump. Use an online degasser or sonicate the mobile phase before use.[8]

  • Potential Cause B: Mobile Phase Preparation. Inconsistent preparation of the mobile phase can lead to shifts in retention times.

    • Solution: Ensure the mobile phase is prepared accurately and consistently for each run.

  • Potential Cause C: Temperature Fluctuations. Changes in column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature.[1]

Data Presentation

Table 1: Example Chromatographic Conditions for Stability-Indicating HPLC Method for this compound

ParameterCondition 1Condition 2Condition 3
Column ODS C18 (150 x 4.6 mm, 5 µm)[4][5]X'terra RP18 (250 x 4.6 mm, 5 µm)[9][10]BDS Hypersil C18 (150 x 4.6 mm, 5 µm)[7]
Mobile Phase 0.03 M KH2PO4 buffer:Methanol (40:60, v/v), pH 4.5[4][5]KH2PO4 buffer (pH 3):Acetonitrile (30:70, v/v)[9][10]0.05 M KH2PO4 buffer:Acetonitrile (50:50, v/v), pH 3[7]
Flow Rate 1.0 mL/min[4][5]1.0 mL/min[9][10]1.0 mL/min[7]
Detection Wavelength 215 nm[4][5]Not Specified254 nm[7]
Temperature Ambient[4][5]Not Specified25°C[7]

Table 2: Summary of Forced Degradation Conditions for this compound

Stress ConditionReagent/MethodDurationObservations
Alkaline Hydrolysis 1.0 M NaOH24 hours at room temperatureComplete degradation observed.[2]
Acidic Hydrolysis 1.0 M HCl24 hours at room temperatureMinimal to no degradation.[2][3]
Oxidative Degradation 3-15% H2O224 hours at room temperatureSignificant degradation.[2]
Thermal Degradation Dry heat at 100°C24 hoursDegradation observed.[2]
Photolytic Degradation UV radiation (254 nm and 360 nm)24 hoursDegradation observed.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase) to obtain a known concentration (e.g., 1 mg/mL).

  • Acid Degradation: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Keep the solution at room temperature for 24 hours.[2] Withdraw a sample, neutralize it with 1 M NaOH, and dilute it with the mobile phase to the desired concentration for HPLC analysis.

  • Alkaline Degradation: To an aliquot of the stock solution, add an equal volume of 1 M NaOH. Keep the solution at room temperature for 24 hours.[2] Withdraw a sample, neutralize it with 1 M HCl, and dilute it with the mobile phase.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 6% H2O2. Keep the solution at room temperature for 24 hours.[2] Withdraw a sample and dilute it with the mobile phase.

  • Thermal Degradation: Expose the solid this compound powder to dry heat at 100°C for 24 hours.[2] Also, expose the stock solution to heat at 75°C for 30 minutes.[2] Prepare samples for HPLC analysis by dissolving the solid in the mobile phase or diluting the heated solution.

  • Photolytic Degradation: Expose the solid this compound powder and the stock solution to UV radiation (e.g., 254 nm) for 24 hours.[2] Prepare samples for HPLC analysis.

  • Analysis: Analyze all the stressed samples, along with an unstressed control sample, using the developed HPLC method.

Protocol 2: HPLC Method Validation

  • Specificity: Analyze the stressed samples from the forced degradation study to ensure the separation of this compound from its degradation products.

  • Linearity: Prepare a series of at least five concentrations of this compound reference standard over the desired range.[3] Inject each concentration in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the correlation coefficient (r²), which should be close to 1.

  • Accuracy (Recovery): Perform recovery studies by spiking a placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[7] Calculate the percentage recovery for each level.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of the same sample on the same day and calculate the relative standard deviation (%RSD).[6]

    • Intermediate Precision (Inter-day precision and Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument to assess the method's ruggedness.[6] Calculate the %RSD.

  • Robustness: Deliberately introduce small variations to the method parameters (e.g., pH of the mobile phase ±0.2 units, flow rate ±0.1 mL/min, column temperature ±5°C) and assess the impact on the results.[7]

Visualizations

Stability_Indicating_HPLC_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Method Validation (ICH Q2) Start Define Analytical Target Profile LitReview Literature Review & Selection of Initial Conditions Start->LitReview Optimization Optimization of Chromatographic Parameters (Mobile Phase, pH, Column) LitReview->Optimization ForcedDeg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Optimization->ForcedDeg Optimized Method Specificity Specificity & Peak Purity Assessment ForcedDeg->Specificity Validation Linearity, Accuracy, Precision, Robustness, LOQ, LOD Specificity->Validation Method is Specific FinalMethod Finalized Stability-Indicating Method Validation->FinalMethod

Caption: Workflow for Stability-Indicating HPLC Method Development.

HPLC_Troubleshooting_Logic cluster_peak_shape Issue: Poor Peak Shape cluster_resolution Issue: Poor Resolution cluster_retention_time Issue: Retention Time Drift PoorPeak Poor Peak Shape (Tailing/Fronting) CheckColumn Check Column Type (End-capped?) PoorPeak->CheckColumn CheckMobilePhase Check Mobile Phase (pH, Amine Modifier?) PoorPeak->CheckMobilePhase CheckConcentration Check Sample Concentration PoorPeak->CheckConcentration Solution Problem Resolved CheckColumn->Solution CheckMobilePhase->Solution CheckConcentration->Solution PoorResolution Poor Resolution OptimizeMobilePhase Optimize Mobile Phase (Ratio, Solvent, pH) PoorResolution->OptimizeMobilePhase ConsiderGradient Consider Gradient Elution PoorResolution->ConsiderGradient CheckColumnEfficiency Check Column Efficiency PoorResolution->CheckColumnEfficiency OptimizeMobilePhase->Solution ConsiderGradient->Solution CheckColumnEfficiency->Solution RTDrift Retention Time Drift CheckSystem Check HPLC System (Pump, Degasser, Leaks) RTDrift->CheckSystem CheckTemp Check Column Temperature RTDrift->CheckTemp CheckMPPrep Check Mobile Phase Preparation RTDrift->CheckMPPrep CheckSystem->Solution CheckTemp->Solution CheckMPPrep->Solution

References

Technical Support Center: Overcoming Roxithromycin Resistance in Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome roxithromycin resistance in bacterial strains.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in bacteria?

A1: this compound, a macrolide antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] Bacterial resistance to this compound primarily develops through two main mechanisms:

  • Target Site Modification: This is one of the most common resistance mechanisms.[2] It involves alterations in the drug's target, the 23S rRNA component of the 50S ribosome, which prevents or reduces the binding affinity of this compound. This is often mediated by erythromycin (B1671065) ribosome methylase (erm) genes, which encode enzymes that methylate the ribosomal target.[2] Mutations in the 23S rRNA gene or in ribosomal proteins L4 and L22 can also confer resistance.

  • Active Efflux Pumps: Bacteria can acquire or upregulate genes encoding efflux pumps, which are membrane proteins that actively transport this compound out of the bacterial cell. This prevents the antibiotic from reaching its ribosomal target in sufficient concentrations to be effective.[1] Several families of efflux pumps are involved in macrolide resistance, including the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters.[3]

Q2: How can I overcome this compound resistance in my experiments?

A2: Several strategies can be employed to overcome this compound resistance:

  • Combination Therapy: Using this compound in combination with other antimicrobial agents can have a synergistic effect, restoring its efficacy against resistant strains.

  • Efflux Pump Inhibitors (EPIs): These compounds block the activity of efflux pumps, thereby increasing the intracellular concentration of this compound.

  • Natural Compounds: Certain phytochemicals and natural products have been shown to potentiate the activity of antibiotics like this compound.[4][5]

Q3: What are some common combination therapies that have been investigated to combat this compound resistance?

A3: Researchers have explored several combination therapies. Some examples include:

  • This compound and Doxycycline (B596269): This combination has been investigated, particularly for infections caused by methicillin-resistant Staphylococcus aureus (MRSA).[6][7]

  • This compound and Ethambutol (B1671381): This combination has shown synergistic effects against Mycobacterium avium complex.[8]

  • This compound and Levofloxacin (B1675101): This combination has also been studied for its potential to treat disseminated Mycobacterium avium infections.[8]

  • This compound and Natural Compounds: Various natural products are being explored for their ability to enhance the efficacy of this compound.[4][5][9]

Q4: How do I determine if a combination of this compound and another compound is synergistic?

A4: The synergistic effect of a drug combination is typically determined using a checkerboard assay to calculate the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 is generally considered synergistic. Time-kill curve assays can also be used to confirm synergy by observing a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.

Troubleshooting Guides

Checkerboard Assay

Issue: High variability in Minimum Inhibitory Concentration (MIC) values between replicates.

  • Possible Cause: Inconsistent pipetting, especially during serial dilutions.

  • Solution: Ensure thorough mixing of drug solutions at each dilution step. Use calibrated pipettes and practice consistent technique.

Issue: No clear endpoint for MIC determination (e.g., trailing growth).

  • Possible Cause: The bacterial inoculum may be too high or the incubation time too long. Some bacteria may exhibit partial resistance.

  • Solution: Standardize the inoculum to a 0.5 McFarland standard. Read the plates at a consistent time point (e.g., 18-24 hours). For trailing endpoints, the MIC can be defined as the lowest concentration that causes a significant reduction in growth (e.g., 80% inhibition) compared to the positive control.

Time-Kill Curve Assay

Issue: Bacterial regrowth after an initial period of killing.

  • Possible Cause: The antibiotic concentration may have fallen below the MIC due to degradation, or a resistant subpopulation may have been selected.

  • Solution: Ensure the stability of the antibiotics in the chosen media and incubation conditions. Consider a higher initial antibiotic concentration or the addition of an agent that inhibits the emergence of resistance.

Issue: Inconsistent colony counts between replicates.

  • Possible Cause: Inadequate mixing of the culture before sampling, or errors in serial dilutions and plating.

  • Solution: Vortex the culture tubes thoroughly before taking each sample. Use fresh dilution blanks and ensure proper mixing at each dilution step. Plate a consistent volume and spread evenly.

PCR for Resistance Gene Detection

Issue: No PCR product (amplicon) is visible on the gel.

  • Possible Cause: Poor DNA template quality, incorrect primer design, or suboptimal PCR conditions.

  • Solution:

    • DNA Quality: Ensure the extracted DNA is of high purity and concentration.

    • Primer Design: Verify that the primers are specific to the target gene and have appropriate melting temperatures.

    • PCR Conditions: Optimize the annealing temperature and extension time. Include a positive control to ensure the PCR reaction is working.

Issue: Non-specific bands on the gel.

  • Possible Cause: The annealing temperature is too low, or the primers are binding to non-target DNA sequences.

  • Solution: Increase the annealing temperature in increments of 1-2°C. Redesign primers for higher specificity if the problem persists.

Data Presentation

Table 1: Example of Synergistic Activity of this compound in Combination with Other Agents against Resistant Bacterial Strains.

Bacterial StrainAgentMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexInterpretation
S. pneumoniae (this compound-resistant)This compound≥256640.5Synergistic
Agent X164
M. avium complexThis compound328≤0.5Synergistic
Ethambutol41
MRSAThis compound128320.5Synergistic
Doxycycline82

Note: The data in this table is illustrative and based on findings from multiple sources. Actual values will vary depending on the specific bacterial isolates and experimental conditions.

Experimental Protocols

Checkerboard Assay for Synergy Testing

Objective: To determine the synergistic, additive, indifferent, or antagonistic effect of this compound in combination with another antimicrobial agent.

Methodology:

  • Prepare serial twofold dilutions of this compound and the second agent in a 96-well microtiter plate. The dilutions should span a range above and below the known MIC of each drug.

  • The dilutions of this compound are typically made along the rows, and the dilutions of the second agent are made along the columns.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the bacterial inoculum to all wells containing the drug combinations, as well as to control wells (no drug, each drug alone).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC of each drug alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible growth.

  • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Calculate the FIC index:

    • FIC Index = FIC of Drug A + FIC of Drug B

  • Interpret the results:

    • FIC Index ≤ 0.5: Synergy

    • 0.5 < FIC Index ≤ 4: Additive/Indifference

    • FIC Index > 4: Antagonism

Time-Kill Curve Assay

Objective: To assess the bactericidal activity of this compound alone and in combination over time.

Methodology:

  • Prepare flasks containing Mueller-Hinton broth with the desired concentrations of this compound, the second agent, and their combination. Include a growth control flask with no antibiotic.

  • Inoculate each flask with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Incubate the flasks at 37°C with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

  • Perform serial tenfold dilutions of each aliquot in sterile saline or broth.

  • Plate a specific volume of the appropriate dilutions onto agar (B569324) plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colonies on the plates and calculate the CFU/mL for each time point.

  • Plot the log10 CFU/mL versus time for each antibiotic condition.

  • Interpret the results:

    • Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.

    • Bactericidal activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

PCR for Detection of erm Genes

Objective: To detect the presence of erm genes, which confer resistance to this compound through target site modification.

Methodology:

  • DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial kit or a standard phenol-chloroform extraction method.

  • Primer Design: Use primers specific for the targeted erm gene subclass (e.g., ermA, ermB, ermC).

  • PCR Amplification:

    • Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and the specific forward and reverse primers.

    • Add the extracted bacterial DNA to the master mix.

    • Perform PCR using a thermal cycler with an optimized program (denaturation, annealing, and extension temperatures and times).

  • Gel Electrophoresis:

    • Run the PCR products on an agarose (B213101) gel containing a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).

    • Include a DNA ladder to determine the size of the amplicons.

  • Visualization: Visualize the DNA bands under UV light. The presence of a band of the expected size indicates a positive result for the erm gene.

Visualizations

experimental_workflow General Experimental Workflow for Investigating this compound Resistance cluster_0 Initial Characterization cluster_1 Mechanism Identification cluster_2 Overcoming Resistance cluster_3 Data Analysis & Interpretation start Bacterial Isolate with Suspected this compound Resistance mic_testing Determine this compound MIC (Broth Microdilution) start->mic_testing pcr PCR for Resistance Genes (e.g., erm, mef) mic_testing->pcr sequencing 23S rRNA Sequencing for Mutations mic_testing->sequencing checkerboard Checkerboard Assay (Synergy Testing with Combination Agents) pcr->checkerboard sequencing->checkerboard time_kill Time-Kill Curve Assay (Confirmation of Synergy) checkerboard->time_kill analysis Calculate FIC Index and Analyze Time-Kill Data time_kill->analysis conclusion Determine Efficacy of Combination Therapy analysis->conclusion

Caption: Workflow for investigating and overcoming this compound resistance.

efflux_pump_regulation Simplified Signaling Pathway for Efflux Pump Regulation antibiotic This compound (or other macrolide) sensor_kinase Sensor Kinase (e.g., AdeS) antibiotic->sensor_kinase senses antibiotic efflux_pump_protein Efflux Pump Protein Complex antibiotic->efflux_pump_protein is a substrate for response_regulator Response Regulator (e.g., AdeR) sensor_kinase->response_regulator phosphorylates promoter Efflux Pump Gene Promoter response_regulator->promoter binds to efflux_pump_gene Efflux Pump Genes (e.g., adeABC) promoter->efflux_pump_gene activates transcription efflux_pump_gene->efflux_pump_protein translation extrusion This compound Extrusion efflux_pump_protein->extrusion mediates

Caption: Regulation of a two-component efflux pump system.

erm_induction Mechanism of Inducible erm Gene Expression cluster_0 No Inducer Present cluster_1 Inducer (this compound) Present ribosome1 Ribosome leader_peptide1 Leader Peptide mRNA ribosome1->leader_peptide1 translates hairpin mRNA forms a hairpin structure, sequestering the erm gene's ribosome binding site (RBS) leader_peptide1->hairpin erm_gene1 erm Gene (not translated) hairpin->erm_gene1 This compound This compound ribosome2 Ribosome This compound->ribosome2 binds to leader_peptide2 Leader Peptide mRNA ribosome2->leader_peptide2 translates stalling Ribosome stalls during translation of the leader peptide leader_peptide2->stalling unfolding Hairpin unfolds, exposing the erm gene's RBS stalling->unfolding erm_gene2 erm Gene (translated) unfolding->erm_gene2 methylase Erm Methylase Protein erm_gene2->methylase

Caption: Translational attenuation model for erm gene induction.

References

Technical Support Center: Optimizing Roxithromycin Dosage in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing roxithromycin dosage in animal models for efficacy studies. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in rodent models?

A1: A general starting point for oral administration in mice is in the range of 2.5 to 10 mg/kg, once daily.[1] For rats, oral doses of 10 to 40 mg/kg have been used in studies evaluating its protective effects against respiratory injury.[2] It is crucial to perform a dose-ranging study to determine the optimal dose for your specific animal model, pathogen, and infection site.

Q2: How should I prepare this compound for oral administration in animals?

A2: this compound is poorly soluble in water. For oral gavage, it can be suspended in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option for poorly soluble drugs is a formulation with 10% DMSO and 90% corn oil for low-dose, short-term studies. It is essential to ensure the suspension is uniform before each administration. Alternatively, solid dispersion techniques using carriers like PEG 6000 or mannitol (B672) can be employed to improve solubility and bioavailability.[3][4]

Q3: What are the common adverse effects of this compound in animal models?

A3: The most frequently reported side effects are gastrointestinal, including nausea, vomiting, abdominal pain, and diarrhea.[5] In rats, at high doses (above 180 mg/kg/day), there is evidence of embryotoxicity and maternotoxicity.[6][7] It is important to monitor animals for these signs, especially during dose-escalation studies.

Q4: How does the pharmacokinetics of this compound differ between animal species?

A4: The pharmacokinetic profile of this compound can vary significantly between species. For example, protein binding is highly variable, with 86% binding in humans but only 10% in guinea pigs, which can affect the drug's activity.[8] The elimination half-life is approximately 12 hours in humans, while in broiler chickens, a different macrolide, clarithromycin, has an elimination half-life of 4.58 hours.[9][10] A study in dogs receiving a 20 mg/kg intravenous dose showed specific pharmacokinetic parameters that can be used for modeling.[11] Therefore, it is not recommended to directly extrapolate dosages between species without considering these differences.

Q5: How can I translate a dose from one animal species to another or to a human equivalent dose (HED)?

A5: Dose translation should be based on body surface area (BSA) rather than body weight alone. The Human Equivalent Dose (HED) can be calculated from an animal dose using the formula: HED (mg/kg) = Animal dose (mg/kg) x (Animal Km / Human Km), where Km is a conversion factor. This principle can be adapted to convert doses between different animal species by using their respective Km values.[12][13][14][15]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High variability in plasma concentrations Improper drug administration (e.g., incorrect gavage technique).Non-homogenous drug suspension.Saturated absorption at higher doses.[16]Ensure all personnel are properly trained in oral gavage techniques.Vortex the drug suspension thoroughly before each administration.Consider administering the total daily dose in two divided doses to avoid saturating absorption mechanisms.[16]
Gastrointestinal distress in animals (e.g., diarrhea, lethargy) Drug-related side effect.[5]High concentration of vehicle (e.g., DMSO).Reduce the dose or split the daily dose into two administrations.If symptoms persist, consider a different vehicle with lower intrinsic toxicity.Ensure the formulation is not hyperosmotic.
Lack of efficacy at previously reported doses Differences in experimental models (animal strain, pathogen virulence).Poor drug bioavailability due to formulation issues.Development of microbial resistance.Verify the susceptibility of your microbial strain to this compound.Optimize the drug formulation to improve solubility and absorption.[3]Perform a dose-escalation study to determine the effective dose in your specific model.
Precipitation of this compound in the formulation Poor solubility of the drug in the chosen vehicle.Incorrect pH or temperature during formulation.Use a co-solvent system (e.g., DMSO, PEG300).[4]Consider creating a solid dispersion to enhance solubility.[3]Prepare the formulation fresh before each use.

Data Presentation

Table 1: Reported Oral Dosages of this compound in Various Animal Models

Animal ModelDosageDosing RegimenIndicationReference
Mice (BALB/c)2.5 or 5.0 mg/kgOnce daily for 14 daysRespiratory infection (H. influenzae)[1]
Mice1.25 to 10 mg/kg/dayDaily for 3 days pre-infectionPneumonia (S. pneumoniae)[2]
Rats10, 20, or 40 mg/kgOnce dailySulfur mustard-induced respiratory injury[2]
Broiler Chickens20 mg/kgEvery 12 hoursComplicated avian mycoplasmosis[10][17]
CatsNot specifiedFour-week treatmentChlamydophila felis conjunctivitis[18]

Table 2: Comparative Pharmacokinetic Parameters of this compound

SpeciesDose & RouteCmax (µg/mL)Tmax (hours)Elimination Half-life (hours)Reference
Healthy Female Humans300 mg Oral10.13 ± 0.432.42 ± 0.3434.95 ± 22.51[19]
Broiler Chickens20 mg/kg OralNot specifiedNot specifiedNot specified[17]
Dogs (Beagle)20 mg/kg IVNot ApplicableNot ApplicableNot specified[11]

Note: Direct comparison is challenging due to different administration routes and methodologies across studies.

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage

  • Objective: To prepare a 10 mg/mL suspension of this compound in a vehicle suitable for oral gavage in rodents.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween-80

    • Saline (0.9% NaCl)

    • Sterile conical tubes

    • Vortex mixer

  • Procedure:

    • Calculate the required amount of this compound and vehicle components based on the number of animals and the target dose.

    • Prepare the vehicle by combining the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • In a sterile conical tube, add the calculated amount of this compound powder.

    • Add the DMSO to the powder and vortex until the powder is fully dissolved.

    • Add the PEG300 and Tween-80 to the solution and vortex until the mixture is homogenous.

    • Slowly add the saline while continuously vortexing to prevent precipitation.

    • Visually inspect the suspension for homogeneity. Keep the suspension on a rocker or vortex briefly before each administration to ensure uniform dosing.

Protocol 2: Dose-Ranging Efficacy Study in a Murine Infection Model

  • Objective: To determine the effective dose of this compound in a murine model of bacterial pneumonia.

  • Materials:

    • Appropriate mouse strain (e.g., BALB/c)

    • Pathogenic bacterial strain (e.g., Streptococcus pneumoniae)

    • This compound suspension (prepared as in Protocol 1)

    • Vehicle control

    • Infection apparatus (e.g., intranasal inoculation equipment)

  • Procedure:

    • Acclimatize animals for at least one week before the experiment.

    • Randomly assign animals to different treatment groups (e.g., Vehicle control, this compound 2.5 mg/kg, 5 mg/kg, 10 mg/kg). A minimum of 8-10 animals per group is recommended.

    • Induce pneumonia through a validated method (e.g., intranasal instillation of a specific bacterial load).

    • Initiate treatment at a predetermined time point post-infection (e.g., 2 hours). Administer the assigned treatment (this compound or vehicle) via oral gavage once daily for a specified duration (e.g., 5 days).

    • Monitor animals daily for clinical signs (e.g., weight loss, ruffled fur, hunched posture) and mortality for the duration of the study (e.g., 14 days).

    • At the end of the study, or at predetermined time points, euthanize a subset of animals from each group to determine bacterial load in the lungs and/or other relevant tissues.

    • Analyze the data (e.g., survival curves, bacterial counts, clinical scores) to determine the dose-response relationship and identify the optimal effective dose.

Mandatory Visualizations

Experimental_Workflow_for_Dosage_Optimization cluster_0 Phase 1: Preparation & Pilot Study cluster_1 Phase 2: Efficacy Study cluster_2 Phase 3: PK/PD Analysis & Refinement A Literature Review & Initial Dose Selection B Drug Formulation & Vehicle Selection A->B C Pilot Toxicity Study (Dose Escalation) B->C D Animal Model of Infection C->D Select Safe Doses E Dose-Ranging Efficacy Study D->E F Endpoint Analysis (e.g., Bacterial Load, Survival) E->F G Pharmacokinetic (PK) Study at Efficacious Doses F->G Identify Efficacious Doses H Pharmacodynamic (PD) Modeling G->H I Optimal Dosage Regimen Determination H->I

Caption: Workflow for optimizing this compound dosage in animal models.

Troubleshooting_Logic Start Experiment Shows Lack of Efficacy Q1 Is the microbial strain susceptible to this compound? Start->Q1 Action1 Verify Susceptibility (MIC Testing) Q1->Action1 Unsure End1 Select Different Antibiotic Q1->End1 No Q2 Is the drug formulation optimized for bioavailability? Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q1 Action2 Improve Formulation (e.g., Solid Dispersion, Co-solvents) Q2->Action2 No Q3 Is the dose sufficient for the model? Q2->Q3 Yes A2_Yes Yes A2_No No Action2->Q2 Action3 Perform Dose- Escalation Study Q3->Action3 No End2 Identify New Optimal Dose Action3->End2

Caption: Troubleshooting logic for lack of efficacy in this compound studies.

References

Validation & Comparative

A Comparative Analysis of the In Vitro Efficacy of Roxithromycin and Azithromycin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the in vitro performance of two prominent macrolide antibiotics: roxithromycin and azithromycin (B1666446). Intended for researchers, scientists, and drug development professionals, this document summarizes key experimental data regarding their antibacterial potency, bactericidal dynamics, and mechanism of action, supported by detailed experimental methodologies.

Mechanism of Action

Both this compound, a 14-membered macrolide, and azithromycin, a 15-membered azalide, function by inhibiting bacterial protein synthesis.[1][2] They bind to the 50S subunit of the bacterial ribosome, specifically targeting the 23S rRNA component.[1] This binding action blocks the polypeptide exit tunnel, thereby preventing the elongation of the protein chain and halting bacterial growth.[1] While primarily considered bacteriostatic, they can exhibit bactericidal properties at higher concentrations or against highly susceptible strains.[1]

cluster_drug Macrolide Antibiotic cluster_bacterium Bacterial Cell Drug Azithromycin or This compound Ribosome Bacterial Ribosome (50S Subunit) Drug->Ribosome Binds to 23S rRNA Protein Protein Synthesis Ribosome->Protein Prevents chain elongation Growth Bacterial Growth & Replication Protein->Growth Halts

Caption: Mechanism of action for azithromycin and this compound.

Comparative In Vitro Potency

The primary measure of in vitro potency is the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Minimum Inhibitory Concentration (MIC) Data

Azithromycin generally demonstrates superior in vitro potency against key Gram-negative respiratory pathogens like Haemophilus influenzae and Moraxella catarrhalis, where it can be four- to eight-fold more potent than this compound.[3] Their activity against Gram-positive organisms is often comparable.[3]

PathogenThis compound MIC (mg/L)Azithromycin MIC (mg/L)References
Streptococcus pyogenes0.150.12[4][5]
Streptococcus pneumoniae0.600.47[4][5]
Haemophilus influenzae8.0-[6]
Staphylococcus aureus-≤2 (Susceptible)[7]
Chlamydia trachomatis0.06-[6][8]
Mycoplasma pneumoniae--[8][9]
Legionella pneumophila--[8][10]
Mycobacterium avium complex4 - 32-[6]
Note: Direct comparative MIC values from a single study are limited. Data is compiled from multiple sources and susceptibility can vary by strain.
Time-Kill Curve Analysis

Time-kill assays provide insight into the pharmacodynamics of an antibiotic over time. Studies comparing azithromycin and this compound against S. pyogenes and S. pneumoniae have revealed more pronounced and sustained antistreptococcal effects with azithromycin.[4][5]

Assay ParameterThis compoundAzithromycinReferences
Bacterial Regrowth (S. pyogenes) Regrowth observed after 26 hoursNo regrowth within 48 hours[4][11]
Bacterial Regrowth (S. pneumoniae) Regrowth observed after 6 hoursNo regrowth within 48 hours[4][11]
Antimicrobial Effect (ABBC) Less efficient22-36% more efficient[5]
Bactericidal Activity -Bactericidal at 4x MIC[12]
ABBC (Area Between the Control Growth Curve and the Time-Kill Curve) is a measure of antimicrobial effect.
Anti-Biofilm Activity

The ability to inhibit or disrupt bacterial biofilms is a critical efficacy parameter. Azithromycin has demonstrated notable anti-biofilm activity against several pathogens.

OrganismAntibioticObservationReferences
Klebsiella pneumoniaeAzithromycinInhibits biofilm growth[13]
Porphyromonas gingivalisAzithromycinEffective against adherent cells and biofilms[14]
Stenotrophomonas maltophiliaAzithromycinCombination with fluoroquinolones significantly reduced biofilm[15]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

A Prepare serial two-fold dilutions of antibiotic in microtiter plate wells B Add standardized bacterial inoculum (e.g., 5x10^5 CFU/mL) to each well A->B C Incubate plates under appropriate conditions (e.g., 37°C for 18-24h) B->C D Visually inspect for turbidity (bacterial growth) C->D E Determine MIC: Lowest concentration with no visible growth D->E

Caption: Workflow for MIC determination via broth microdilution.

Protocol:

  • Preparation: A series of two-fold dilutions of the antibiotic (this compound or azithromycin) is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a 96-well microtiter plate.[16]

  • Inoculation: Each well is inoculated with a standardized concentration of the test bacterium, typically around 5 x 10^5 colony-forming units (CFU)/mL. Control wells containing only the medium (sterility control) and medium with bacteria (growth control) are included.

  • Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 18-24 hours).

  • Analysis: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[16]

Time-Kill Assay

This assay measures the rate of bacterial killing by an antimicrobial agent over time.

A Prepare bacterial culture in logarithmic growth phase B Add antibiotic at a specific concentration (e.g., 1x, 2x, 4x MIC) A->B C Incubate culture at 37°C with agitation B->C D Collect aliquots at pre-defined time points (e.g., 0, 2, 4, 8, 24h) C->D E Perform serial dilutions and plate on agar (B569324) to determine viable CFU/mL D->E F Plot log10 CFU/mL vs. time to generate kill curve E->F

Caption: General experimental workflow for a time-kill assay.

Protocol:

  • Inoculum Preparation: A bacterial culture is grown to a logarithmic phase and then diluted to a starting concentration of approximately 10^6 CFU/mL in fresh broth.[6]

  • Exposure: The antibiotic is added at a desired concentration (often a multiple of its predetermined MIC). A growth control tube with no antibiotic is also prepared.

  • Sampling: The cultures are incubated, and samples are withdrawn at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quantification: Each sample is serially diluted and plated onto agar. After incubation, the colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.

  • Analysis: The results are plotted as log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial bacterial count.

Conclusion

The in vitro evidence indicates distinct profiles for this compound and azithromycin. Azithromycin demonstrates superior potency against certain key Gram-negative pathogens and exhibits a more sustained bactericidal effect in pharmacodynamic models, preventing bacterial regrowth where this compound may not.[3][4][5] Furthermore, emerging data highlights azithromycin's significant anti-biofilm capabilities.[13] While both are effective macrolides, these in vitro differences, particularly azithromycin's enhanced Gram-negative spectrum and anti-biofilm action, are critical considerations for research and therapeutic development.

References

A Comparative Analysis of Roxithromycin and Clarithromycin for the Treatment of Community-Acquired Pneumonia

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of two widely used macrolide antibiotics, roxithromycin and clarithromycin (B1669154), for the treatment of community-acquired pneumonia (CAP). The following sections present a comprehensive overview of their clinical efficacy, safety profiles, microbiological activity, and pharmacokinetic properties, supported by data from comparative clinical trials and in vitro studies.

Clinical Efficacy

Multiple clinical trials have compared the efficacy of this compound and clarithromycin in adult patients with CAP. The primary endpoints in these studies typically include clinical cure rates and radiological improvement.

In an open, multicenter trial involving 77 inpatients with CAP, the clinical efficacy of clarithromycin (250 mg twice daily) was found to be comparable to this compound (150 mg twice daily).[1][2][3] In the clinically evaluable patient population, the clinical cure rate was 76% for the clarithromycin group and 81% for the this compound group.[1][2][3] Radiological improvement or resolution was observed in 76% of patients treated with clarithromycin and 87% of those who received this compound.[1][2][3]

Another open, randomized study comparing this compound (300 mg once daily) with clarithromycin (500 mg twice daily) for lower respiratory tract infections (LRTI), including pneumonia, found a satisfactory clinical response in 88% of patients treated with this compound and 80% of those treated with clarithromycin.[4][5][6]

A separate comparative study in patients with mild pneumonia showed a clinical cure rate of 64% for this compound and 75% for clarithromycin.[7] The clinical success rates (cure or improvement) were 82% for this compound and 89% for clarithromycin in the same study.[7]

Clinical Outcome This compound Clarithromycin Reference
Clinical Cure Rate (Study 1) 81% (25/31)76% (26/34)[1][2][3]
Radiological Improvement (Study 1) 87%76%[1][2][3]
Satisfactory Clinical Response (Study 2) 88% (22/25)80% (20/25)[4][5][6]
Clinical Cure Rate (Study 3) 64%75%[7]
Clinical Success Rate (Cure or Improvement) (Study 3) 82%89%[7]

Bacteriological Eradication

The in vivo bacteriological efficacy of this compound and clarithromycin has been assessed in clinical trials by evaluating the eradication of pathogens from sputum cultures.

In the multicenter trial on CAP, bacteriological eradication rates for key respiratory pathogens (Streptococcus pneumoniae, Haemophilus influenzae, H. parainfluenzae, and Moraxella catarrhalis) were 83% (5 out of 6 patients) for the this compound group and 57% (4 out of 7 patients) for the clarithromycin group.[1][2]

A study on LRTI reported a satisfactory bacteriological and clinical response in 60% of patients treated with this compound and 50% of those who received clarithromycin.[4]

Bacteriological Outcome This compound Clarithromycin Reference
Pathogen Eradication Rate (CAP Study) 83% (5/6)57% (4/7)[1][2]
Satisfactory Bacteriological & Clinical Response (LRTI Study) 60%50%[4]

In Vitro Microbiological Activity

The in vitro activity of macrolides against common respiratory pathogens is a key determinant of their clinical utility. Clarithromycin generally demonstrates greater potency against gram-positive bacteria, while azithromycin (B1666446) (another macrolide) is more active against Haemophilus influenzae.[8][9]

Clarithromycin is reported to be more active against Streptococcus pneumoniae, Streptococcus pyogenes, and Staphylococcus aureus compared to this compound.[8] Both macrolides exhibit good bactericidal activity against S. pneumoniae and S. pyogenes.[8]

Pathogen This compound Activity Clarithromycin Activity Reference
Streptococcus pneumoniae Good bactericidal activityMore active than this compound, good bactericidal activity[8][9]
Haemophilus influenzae Less activeIneffective in some studies[8][10]
Moraxella catarrhalis Weak bactericidal activityWeak bactericidal activity[8]
Staphylococcus aureus Weak bactericidal activityMore active than this compound, weak bactericidal activity[8]
Streptococcus pyogenes Good bactericidal activityMore active than this compound, good bactericidal activity[8]

Safety and Tolerability

The adverse event profiles of this compound and clarithromycin have been compared in several clinical trials.

In one CAP study, adverse events were reported in 21.6% of patients receiving this compound and 12.5% of patients receiving clarithromycin, though this difference was not statistically significant.[1][2] The most common adverse events were transient increases in liver enzymes.[1][2]

Conversely, a study on LRTI reported a significantly lower incidence of adverse events with this compound (3.3%) compared to clarithromycin (23.3%), with the adverse events being primarily gastrointestinal.[4][5][6] Another study on mild pneumonia found that treatment was discontinued (B1498344) due to adverse events (mostly gastrointestinal) in 6.6% of patients in the this compound group and 3.4% in the clarithromycin group.[7]

A large nationwide cohort study in Denmark investigated the risk of cardiac death associated with these macrolides.[11][12] The study found a significantly increased risk of cardiac death associated with clarithromycin use compared to penicillin V, while no such increased risk was observed with this compound.[11][12]

Adverse Event This compound Clarithromycin Reference
Incidence of Adverse Events (CAP Study) 21.6%12.5%[1][2]
Incidence of Adverse Events (LRTI Study) 3.3%23.3%[4][5][6]
Treatment Discontinuation due to Adverse Events (Mild Pneumonia Study) 6.6%3.4%[7]
Risk of Cardiac Death (Cohort Study) No significant increaseSignificantly increased risk[11][12]

Pharmacokinetic Properties

This compound and clarithromycin exhibit different pharmacokinetic profiles, which may influence dosing frequency and clinical outcomes. This compound has a notably longer elimination half-life compared to clarithromycin.[13]

Pharmacokinetic Parameter This compound Clarithromycin Reference
Peak Serum Level (150 mg dose) 6.7 +/- 2.6 µg/ml-[13]
Peak Serum Level (250 mg dose) -1.2 +/- 0.6 µg/ml[13]
Elimination Half-life 14.6 hours3.5 hours[13]

Experimental Protocols

Clinical Trial for Community-Acquired Pneumonia

The methodologies of the cited clinical trials comparing this compound and clarithromycin for CAP generally follow a similar structure:

  • Study Design: Open-label, randomized, multicenter, comparative clinical trial.

  • Patient Population: Adult inpatients diagnosed with community-acquired pneumonia, confirmed by clinical symptoms and radiological findings.

  • Inclusion Criteria: Patients with signs and symptoms of CAP, such as fever, cough, purulent sputum, and new infiltrate on chest X-ray.

  • Exclusion Criteria: History of hypersensitivity to macrolides, severe underlying disease, pregnancy, or recent antibiotic use.

  • Treatment Arms:

    • This compound: 150 mg administered orally twice daily.

    • Clarithromycin: 250 mg administered orally twice daily.

  • Duration of Treatment: Typically 7 to 14 days.

  • Efficacy Assessment:

    • Clinical Evaluation: Assessment of signs and symptoms (fever, cough, sputum characteristics) at baseline, during treatment, and at the end of therapy. Clinical cure is defined as the resolution of signs and symptoms.

    • Radiological Evaluation: Chest X-rays performed at baseline and at the end of treatment to assess for resolution or improvement of pulmonary infiltrates.

    • Bacteriological Evaluation: Sputum samples collected at baseline for culture and sensitivity testing to identify the causative pathogens. Follow-up cultures are performed to assess bacteriological eradication.

  • Safety Assessment: Monitoring and recording of all adverse events. Laboratory tests, including liver function tests, are performed at baseline and at the end of treatment.

Signaling Pathways and Mechanisms of Action

Macrolide antibiotics, including this compound and clarithromycin, exert their antibacterial effects by inhibiting protein synthesis. They bind to the 50S subunit of the bacterial ribosome, thereby blocking the translocation of peptides.[14] The overall dissociation constant (K) for this interaction is reported to be 20 nM for this compound and 8 nM for clarithromycin, suggesting a tighter binding for clarithromycin.[15][16]

Beyond their antimicrobial activity, macrolides possess immunomodulatory effects.[17] These effects are mediated through the inhibition of various signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, leading to a reduction in the production of pro-inflammatory cytokines.[18][19]

Macrolide_Mechanism_of_Action cluster_bacterium Bacterial Cell Bacterial_Ribosome_50S 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis Bacterial_Ribosome_50S->Protein_Synthesis essential for Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth Macrolide This compound / Clarithromycin Macrolide->Bacterial_Ribosome_50S binds to Macrolide->Protein_Synthesis inhibits

Diagram 1: Macrolide Antibacterial Mechanism of Action.

Immunomodulatory_Pathway cluster_host_cell Host Immune Cell MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Proinflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) MAPK_Pathway->Proinflammatory_Cytokines activates NFkB_Pathway NF-κB Pathway NFkB_Pathway->Proinflammatory_Cytokines activates Inflammation Inflammation Proinflammatory_Cytokines->Inflammation Macrolide This compound / Clarithromycin Macrolide->MAPK_Pathway inhibits Macrolide->NFkB_Pathway inhibits

Diagram 2: Immunomodulatory Signaling Pathway of Macrolides.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Roxithromycin_Arm This compound Treatment Arm Randomization->Roxithromycin_Arm Clarithromycin_Arm Clarithromycin Treatment Arm Randomization->Clarithromycin_Arm Treatment_Period Treatment Period (e.g., 7-14 days) Roxithromycin_Arm->Treatment_Period Clarithromycin_Arm->Treatment_Period Efficacy_Assessment Efficacy Assessment (Clinical, Radiological, Bacteriological) Treatment_Period->Efficacy_Assessment Safety_Assessment Safety Assessment (Adverse Events, Labs) Treatment_Period->Safety_Assessment Data_Analysis Data Analysis & Comparison Efficacy_Assessment->Data_Analysis Safety_Assessment->Data_Analysis Conclusion Conclusion on Comparative Efficacy and Safety Data_Analysis->Conclusion

Diagram 3: Experimental Workflow for a Comparative Clinical Trial.

References

A Head-to-Head Comparison of Side Effects Among Roxithromycin and Other Macrolides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Macrolide antibiotics are a cornerstone in the treatment of a wide array of bacterial infections. However, their clinical utility is often weighed against their side effect profiles. This guide provides an objective, data-driven comparison of the adverse effects associated with roxithromycin and other prominent macrolides, including azithromycin (B1666446), clarithromycin (B1669154), and erythromycin (B1671065). The following analysis is based on a comprehensive review of clinical trial data and experimental studies.

Comparative Analysis of Adverse Event Incidence

The incidence and nature of side effects vary among different macrolide antibiotics. Newer agents have generally been developed to improve upon the tolerability of the class prototype, erythromycin.

Gastrointestinal Side Effects

Gastrointestinal disturbances are the most frequently reported adverse events associated with macrolide use.[1][2][3] These effects are largely attributed to the agonist activity of macrolides on motilin receptors in the gastrointestinal tract, which stimulates gastric motility.[4][5]

A major Cochrane review of 183 studies found that, as a class, macrolides significantly increase the risk of gastrointestinal side effects compared to placebo.[1][2][3] However, the review also noted that there was "no clear consistent difference in gastrointestinal adverse events between different types of macrolides".[1][2][3] Despite this, individual comparative trials suggest a hierarchy of tolerability.

Adverse Event TypeThis compoundClarithromycinAzithromycinErythromycin
Overall Adverse Events 21.6%[6]12.5%[6]Generally better tolerated than clarithromycin and this compound[7]Higher incidence than newer macrolides[7][8][9]
Discontinuation due to Adverse Events 6.6%[6]3.4%[6]N/A18.5% (stearate)[6]
Gastrointestinal Distress Higher incidence of adverse events noted[7]Lower incidence than erythromycin[7]Fewer GI side effects than clarithromycin and this compound[7]Highest incidence[7][8][9]

Note: The data presented is compiled from various head-to-head and comparative studies. Direct comparison of percentages across different studies should be done with caution due to variations in study design and patient populations.

Cardiac Side Effects: QT Prolongation

A significant concern with macrolide use is the potential for QT interval prolongation, which can increase the risk of life-threatening cardiac arrhythmias such as Torsades de Pointes (TdP).[10][11][12] The risk is not uniform across the class.

A pharmacovigilance analysis of the FDA Adverse Drug Reporting Database provided the following reporting odds ratios (ROR) for TdP and QT abnormalities:[10]

  • Clarithromycin: 6.23 (95% CI 5.01–7.74)[10]

  • Azithromycin: 5.69 (95% CI 4.43–7.31)[10]

  • Erythromycin: 5.28 (95% CI 3.35–8.32)[10]

Experimental studies have established a rank order of risk for QT prolongation:

Erythromycin > Clarithromycin > this compound > Azithromycin [13][14]

While azithromycin also prolongs the QT interval, some research suggests it may have a more favorable cardiac safety profile, as it does not appear to induce early afterdepolarizations (EADs) or TdP in the same manner as erythromycin and clarithromycin.[11]

Hepatotoxicity

Drug-induced liver injury is a rare but serious adverse effect of macrolide antibiotics. In vitro studies comparing the cytotoxicity of macrolides in human liver cell lines have provided insights into their relative hepatotoxic potential. One study ranked the cytotoxicity as follows:

Erythromycin estolate > Erythromycin-11,12-cyclic carbonate > this compound > Clarithromycin > Erythromycin base / Azithromycin [15][16][17]

Another study, based on affinity, suggested a different order of hepatotoxicity: azithromycin > erythromycin > ... > this compound > ... > clarithromycin.[18] However, the same study noted that their experimental data indicated similar liver toxicity across seven different macrolides.[18] These conflicting findings highlight the complexity of predicting clinical hepatotoxicity from in vitro models.

Signaling Pathways and Experimental Workflows

Macrolide-Induced Gastrointestinal Motility Signaling Pathway

The primary mechanism for macrolide-induced gastrointestinal side effects is the activation of the motilin receptor, a G protein-coupled receptor (GPCR). This activation triggers a downstream signaling cascade leading to smooth muscle contraction.

Macrolide-Induced GI Motility cluster_0 Macrolide Antibiotic cluster_1 Enteric Smooth Muscle Cell Macrolide Macrolide (e.g., Erythromycin, this compound) MLN_R Motilin Receptor (MLN-R / GPR38) Macrolide->MLN_R Binds to & Activates Gq_G13 Gq / G13 Proteins MLN_R->Gq_G13 Activates PLC Phospholipase C (PLC) Gq_G13->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Catalyzes formation of Ca_release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to

Caption: Signaling cascade of macrolide-induced gastrointestinal motility.

Experimental Workflow for Assessing Adverse Events in Clinical Trials

The monitoring and assessment of adverse events (AEs) in clinical trials for new antibiotics follow a rigorous and systematic process to ensure patient safety and gather accurate data on the drug's tolerability profile.

Adverse_Event_Workflow cluster_workflow Adverse Event Assessment Workflow Start Patient Enrolled in Trial Screening Baseline Assessment (Physical Exam, ECG, Labs) Start->Screening Dosing Drug Administration (Macrolide or Comparator) Screening->Dosing Monitoring Continuous Monitoring Dosing->Monitoring AE_Identified Adverse Event (AE) Identified Monitoring->AE_Identified End End of Trial Monitoring->End No AEs SelfReport Patient Self-Reporting (Diaries, Questionnaires) SelfReport->Monitoring ClinicianObs Clinician Observation & Scheduled Assessments ClinicianObs->Monitoring Assessment AE Assessment (Severity, Causality, Expectedness) AE_Identified->Assessment Yes Reporting Reporting to Sponsor & Regulatory Authorities Assessment->Reporting Analysis Data Analysis (Incidence, Comparison) Reporting->Analysis Analysis->End

Caption: Workflow for adverse event assessment in clinical trials.

Experimental Protocols

Assessment of Gastrointestinal Adverse Events

Methodology: In clinical trials comparing macrolide antibiotics, gastrointestinal adverse events are typically assessed through a combination of patient-reported outcomes and clinician evaluation.

  • Patient Diaries/Questionnaires: Participants are provided with daily diaries or structured questionnaires to record the incidence, severity (e.g., mild, moderate, severe), and duration of specific symptoms such as nausea, vomiting, diarrhea, and abdominal pain.

  • Scheduled Follow-up Visits: At regular intervals, investigators conduct interviews with participants to systematically inquire about gastrointestinal symptoms.

  • Causality Assessment: For each reported adverse event, the investigator assesses the likelihood of its relationship to the study drug (e.g., definite, probable, possible, unlikely, unrelated).

  • Data Analysis: The incidence of each gastrointestinal adverse event is calculated as a percentage of the total number of patients in each treatment arm. Statistical comparisons are then made between the different macrolide groups.

Monitoring for Cardiac Side Effects (QTc Interval Prolongation)

Methodology: The protocol for monitoring drug-induced QTc interval prolongation is standardized to ensure accurate and consistent data collection.

  • Baseline Electrocardiogram (ECG): A 12-lead ECG is performed on all participants at screening or baseline, prior to the first dose of the study drug, to establish their baseline QTc interval.[19] Patients with a pre-existing prolonged QTc interval may be excluded.[19]

  • On-Treatment ECGs: ECGs are repeated at specific time points during the treatment period. This often includes measurements at the time of expected peak plasma concentration of the drug and at the end of the treatment course.[20]

  • QT Interval Correction: The measured QT interval is corrected for heart rate using a standard formula, most commonly Bazett's (QTcB) or Fridericia's (QTcF) correction, to yield the QTc interval.[19]

  • Data Analysis: The change in QTc interval from baseline is calculated for each patient. The number of patients exceeding predefined thresholds of concern (e.g., a QTc > 500 ms (B15284909) or an increase from baseline of > 60 ms) is compared between treatment groups.[19]

  • Safety Monitoring: An independent Data and Safety Monitoring Board (DSMB) reviews the ECG data periodically to identify any safety signals that might warrant modification or cessation of the trial.

Conclusion

The selection of a macrolide antibiotic requires a careful consideration of its efficacy against the target pathogen and its potential for adverse effects. While newer macrolides like this compound, clarithromycin, and azithromycin generally offer improved gastrointestinal tolerability compared to erythromycin, they are not without risks. Azithromycin appears to have the most favorable cardiac safety profile concerning QT prolongation. The potential for hepatotoxicity, although rare, exists across the class. The data presented in this guide, derived from comparative clinical and experimental studies, provides a framework for informed decision-making in research and drug development.

References

A Comparative Guide to Roxithromycin Quantification: Electrochemical Assays vs. Chromatographic and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) like roxithromycin is paramount for ensuring drug efficacy and safety. This guide provides a comprehensive comparison of electrochemical assays with established methods such as High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry for the quantification of this compound. The information presented herein is supported by experimental data from various studies to aid in the selection of the most suitable analytical technique for your research and quality control needs.

The determination of this compound, a macrolide antibiotic, is critical in pharmaceutical formulations and biological matrices. While HPLC and UV-Vis spectrophotometry are conventional methods, electrochemical sensors are emerging as a rapid, cost-effective, and sensitive alternative. This guide delves into the performance of these methods, presenting key validation parameters to facilitate an objective comparison.

Performance Comparison

The choice of an analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of electrochemical assays, HPLC, and UV-Vis spectrophotometry based on published literature.

ParameterElectrochemical AssayHigh-Performance Liquid Chromatography (HPLC)UV-Visible Spectrophotometry
Linear Range 4.19 - 83.70 µg/mL[1]10 - 50 µg/mL[2], 10 - 2000 µg/mL[3]20 - 70 µg/mL[4], 2.5 - 40 µg/mL[5]
Limit of Detection (LOD) Not explicitly stated0.172 µg/mL[3]0.165 µg/mL, 0.23 - 0.26 µg/mL[6]
Limit of Quantification (LOQ) Not explicitly stated0.461 µg/mL[3]0.500 µg/mL
Recovery (%) 96.0 - 105.1%98.8 - 101.2%98.94 - 101.01%[6]
Precision (%RSD) < 5.0%[1]< 2.0%< 3.5%[6]

Experimental Workflow for Method Validation

The validation of any analytical method is crucial to ensure its reliability and accuracy. The following diagram illustrates a typical experimental workflow for the validation of a this compound quantification method.

This compound Quantification Validation Workflow Workflow for this compound Quantification Method Validation cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Sample Analysis & Data Reporting A Method Selection (Electrochemical, HPLC, UV-Vis) B Optimization of Experimental Parameters A->B C Specificity/Selectivity B->C D Linearity & Range C->D E Accuracy (% Recovery) D->E F Precision (Repeatability & Intermediate Precision) E->F G Limit of Detection (LOD) F->G H Limit of Quantification (LOQ) G->H I Robustness H->I J Analysis of Pharmaceutical Formulations/Biological Samples I->J K Data Analysis & Statistical Evaluation J->K L Reporting of Results K->L

Workflow for validating a this compound quantification method.

Detailed Experimental Protocols

Electrochemical Assay

This protocol is based on the use of a graphene-modified screen-printed electrode for the determination of this compound.

  • Apparatus: A potentiostat/galvanostat with a three-electrode system (graphene-modified screen-printed electrode as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the counter electrode).

  • Reagents: 0.03 mol L⁻¹ phosphate (B84403) buffer solution (pH 7.0), this compound standard solutions.

  • Procedure:

    • The electrochemical behavior of this compound is studied using cyclic voltammetry and differential pulse voltammetry.

    • For quantification, differential pulse voltammetry is performed in the potential range of +0.2 V to +1.0 V.

    • The peak current of the oxidative peak for this compound is measured at approximately 0.65 V.

    • A calibration curve is constructed by plotting the peak current against the concentration of this compound standards.

    • The concentration of this compound in the sample is determined from the calibration curve.[1]

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

  • Apparatus: An HPLC system equipped with a UV detector, a C18 column (e.g., 4.6 x 150mm, 5µm), and data acquisition software.

  • Reagents: Acetonitrile, Methanol, Phosphate buffer (pH 4.6), this compound standard solutions.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile, methanol, and phosphate buffer (pH 4.6) in a ratio of 10:25:65 (v/v/v).[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Detection Wavelength: 215 nm.[2]

    • Injection Volume: 20 µL.

  • Procedure:

    • Standard solutions of this compound are prepared in the mobile phase.

    • The sample containing this compound is dissolved in the mobile phase and filtered.

    • The standard and sample solutions are injected into the HPLC system.

    • The peak area of this compound is recorded. The retention time for this compound is approximately 2.344 min.[2]

    • A calibration curve is prepared by plotting the peak area against the concentration of the standards.

    • The concentration of this compound in the sample is calculated from the calibration curve.

UV-Visible Spectrophotometry

This protocol outlines a simple and cost-effective UV-Vis spectrophotometric method for this compound estimation.

  • Apparatus: A UV-Visible spectrophotometer with 1 cm matched quartz cells.

  • Reagents: Deionized water, phosphate buffer (pH 7.4), this compound standard solutions.

  • Procedure:

    • A standard stock solution of this compound (e.g., 100 µg/mL) is prepared in deionized water.

    • A series of dilutions are made from the stock solution to prepare working standards in the desired concentration range (e.g., 20-70 µg/mL).[4]

    • The absorbance of the standard solutions is measured at the wavelength of maximum absorbance (λmax), which is approximately 420 nm in the presence of deionized water and phosphate buffer (pH 7.4).[4]

    • A calibration curve is constructed by plotting the absorbance against the concentration of the standards.

    • The sample solution is prepared by dissolving the this compound formulation in deionized water, followed by appropriate dilution.

    • The absorbance of the sample solution is measured, and the concentration of this compound is determined using the calibration curve.

Conclusion

Electrochemical assays present a promising alternative to traditional methods for this compound quantification, offering advantages in terms of speed, cost, and portability. While HPLC provides excellent separation and sensitivity, and UV-Vis spectrophotometry offers simplicity and affordability, electrochemical sensors can provide a balance of these attributes. The choice of the most appropriate method will ultimately depend on the specific application, required validation parameters, and the resources available in the laboratory. The data and protocols provided in this guide serve as a valuable resource for making an informed decision.

References

A Comparative Guide to HPLC and Microbiological Assays for Roxithromycin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and microbiological assays for the quantitative analysis of the macrolide antibiotic, roxithromycin. The objective is to offer researchers, scientists, and drug development professionals a detailed overview of the methodologies, performance characteristics, and experimental data to facilitate informed decisions in the cross-validation and selection of appropriate analytical techniques for this compound.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly specific, precise, and accurate physicochemical method for the quantification of this compound. It is widely used in quality control and pharmacokinetic studies.

Experimental Protocol: HPLC-UV Method

This protocol is a representative example of a validated HPLC method for this compound analysis.[1][2][3]

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., Phenomenex® Luna C18, 5 μm, 150 x 4.6 mm).[2]

  • Mobile Phase: A mixture of 0.06 M potassium dihydrogen orthophosphate buffer (pH adjusted to 7.4 with sodium hydroxide) and acetonitrile (B52724) in a 50:50 (v/v) ratio.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection Wavelength: 205 nm.[1][2]

  • Injection Volume: 10 µL.[2]

  • Elution Mode: Isocratic.[1][2]

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.

  • Calibration Standards: Prepare a series of working standard solutions by diluting the stock solution to concentrations covering the desired analytical range (e.g., 5 - 1000 µg/mL).[1][2]

  • Sample Solution: For pharmaceutical formulations, an amount of powdered tablet equivalent to a specific dose of this compound is dissolved in a suitable solvent like methanol, sonicated, and diluted with the mobile phase to fall within the calibration range.

Microbiological Assay

The microbiological assay is a functional method that determines the potency of an antibiotic based on its inhibitory effect on a susceptible microorganism. It is a cost-effective alternative to HPLC for routine quality control.[4]

Experimental Protocol: Agar (B569324) Diffusion Method (Cylinder-Plate Assay)

This protocol is based on a validated one-level agar diffusion (5+1) bioassay for this compound.[4]

1. Test Organism:

  • Streptococcus pneumoniae (MTCC-1935) has been identified as a highly susceptible strain.[4] Alternatively, Micrococcus luteus ATCC 9341 or Bacillus subtilis ATCC 9372 can be used.[5][6]

2. Culture Medium and Inoculum Preparation:

  • Use a suitable culture medium, adjusting the pH to between 7.8 and 8.0 after sterilization.[5]

  • Prepare an inoculum of the test organism and standardize its concentration to ensure a uniform lawn of growth on the agar plates.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound reference standard of known potency.

  • Calibration Standards: Dilute the stock solution to obtain a series of standard solutions with concentrations in the desired range (e.g., 2.0 - 6.0 µg/mL).[4]

  • Sample Solution: Prepare the sample solution containing this compound to achieve a concentration within the range of the standard solutions.

4. Assay Procedure:

  • Pour the inoculated agar medium into petri dishes and allow it to solidify.

  • Place sterile stainless steel or porcelain cylinders on the agar surface.

  • Fill the cylinders with the standard and sample solutions.

  • Incubate the plates under appropriate conditions (e.g., temperature and time).

  • Measure the diameter of the zones of inhibition around each cylinder.

  • The potency of the sample is calculated by comparing the size of the inhibition zone produced by the sample to the zones produced by the standard solutions.

Head-to-Head Comparison of HPLC and Microbiological Assay

A comparative study has shown that there is no significant difference between the results obtained by a validated HPLC method and a validated microbiological assay for the quantification of this compound in pharmaceutical preparations.[4]

Quantitative Data Summary
ParameterHPLC MethodMicrobiological Assay
Linearity Range 5 - 1000 µg/mL[1][2]2.0 - 6.0 µg/mL[4]
Correlation Coefficient (r²) 0.9999[1][2]0.9957[4]
Accuracy (% Recovery) 101.78%[1][2]100.68%[4]
Precision (RSD) Inter-day RSD: 1.3%[2]Intra-assay RSD: < 1.5%[4]
Intermediate precision between-day RSD: 0.39%[4]
Limit of Detection (LOD) 0.3 µg/mL[1][2]Not explicitly stated
Lower Limit of Quantification (LLOQ) 0.5 µg/mL[1][2]Not explicitly stated

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the cross-validation of HPLC and microbiological assays for this compound.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_bioassay Microbiological Assay cluster_analysis Data Analysis and Comparison Start This compound Sample (e.g., Pharmaceutical Formulation) Prep Prepare Stock Solution Start->Prep HPLC_Dilution Prepare Calibration Standards and Sample Dilutions for HPLC Prep->HPLC_Dilution Bio_Dilution Prepare Calibration Standards and Sample Dilutions for Bioassay Prep->Bio_Dilution HPLC_Analysis Inject into HPLC System (C18 Column, UV Detection) HPLC_Dilution->HPLC_Analysis HPLC_Data Record Chromatograms and Peak Areas HPLC_Analysis->HPLC_Data HPLC_Calc Calculate Concentration using HPLC Calibration Curve HPLC_Data->HPLC_Calc Assay Apply Standards and Samples to Cylinders Bio_Dilution->Assay Plate_Prep Prepare Inoculated Agar Plates (e.g., with S. pneumoniae) Plate_Prep->Assay Incubate Incubate Plates Assay->Incubate Measure Measure Zones of Inhibition Incubate->Measure Bio_Calc Calculate Potency using Bioassay Calibration Curve Measure->Bio_Calc Compare Statistically Compare Results (e.g., t-test, F-test) HPLC_Calc->Compare Bio_Calc->Compare Conclusion Conclusion on Method Equivalence Compare->Conclusion

Caption: Workflow for cross-validation of HPLC and microbiological assays.

Conclusion

Both HPLC and microbiological assays are suitable for the quantification of this compound. The HPLC method offers higher specificity and is the preferred method for stability-indicating assays and analysis in complex matrices. The microbiological assay, on the other hand, provides a measure of the biological activity and can be a more cost-effective option for routine quality control of pharmaceutical formulations. The choice of method will depend on the specific application, available resources, and regulatory requirements. Cross-validation between the two methods is recommended to ensure consistency and reliability of results.

References

A Comparative Analysis of the Pharmacodynamics of Roxithromycin and Azithromycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacodynamic properties of two widely used macrolide antibiotics: roxithromycin and azithromycin (B1666446). The information presented herein is supported by experimental data to assist researchers and professionals in drug development in making informed decisions.

Pharmacodynamic Profile: A Head-to-Head Comparison

This compound and azithromycin are both macrolide antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. While their primary mechanism of action is similar, they exhibit notable differences in their pharmacodynamic profiles, including their potency, spectrum of activity, and immunomodulatory effects.

Antimicrobial Activity

Azithromycin generally demonstrates greater potency against certain Gram-negative bacteria compared to this compound.[1] In vitro studies have shown that azithromycin is four- to eight-fold more potent against Haemophilus influenzae and Moraxella catarrhalis while maintaining comparable activity against Gram-positive organisms.[1]

A study simulating the pharmacokinetic profiles in human tonsil tissue revealed that azithromycin exerted more pronounced antistreptococcal effects against Streptococcus pyogenes and Streptococcus pneumoniae than this compound.[2][3] Despite similar initial rates of killing, azithromycin led to a greater overall reduction in bacterial viability and prevented regrowth for at least 48 hours, whereas regrowth was observed with this compound.[2][3]

ParameterThis compoundAzithromycinReference Organism(s)
Mechanism of Action Inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunitInhibition of bacterial protein synthesis by binding to the 50S ribosomal subunitGeneral
Minimum Inhibitory Concentration (MIC) for S. pyogenes 0.15 mg/L0.12 mg/LClinical isolates[2][3][4]
Minimum Inhibitory Concentration (MIC) for S. pneumoniae 0.60 mg/L0.47 mg/LClinical isolates[2][3][4]
Bactericidal Activity Initial rapid reduction followed by regrowth for S. pyogenes (26h) and S. pneumoniae (6h)[2][3]Rapid killing with no regrowth for at least 48h[2][3]S. pyogenes, S. pneumoniae
Spectrum of Activity Primarily active against Gram-positive cocci and atypical pathogens.[5]Broader spectrum including enhanced activity against some Gram-negative organisms like H. influenzae.[1][5]Various
Immunomodulatory and Anti-inflammatory Effects

Beyond their direct antimicrobial actions, both this compound and azithromycin possess immunomodulatory properties.[6][7] However, studies suggest differences in their anti-inflammatory potency. In a rat paw edema model, this compound exhibited a more potent anti-inflammatory effect compared to azithromycin.[6][7][] Conversely, ex vivo studies on neutrophils indicate that azithromycin has a more pronounced inhibitory effect on phagocytosis and the generation of reactive oxygen species.[6]

Experimental Methodologies

The following are detailed protocols for key experiments used to evaluate the pharmacodynamics of antimicrobial agents.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method determines the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and azithromycin are prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. pneumoniae) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is read as the lowest concentration of the antibiotic at which there is no visible turbidity (growth).

Time-Kill Curve Assay

This assay assesses the rate and extent of bactericidal activity of an antibiotic over time.

  • Preparation: Test tubes containing broth with and without the antibiotic at various concentrations (e.g., 1x, 2x, 4x MIC) are prepared.

  • Inoculation: A standardized bacterial suspension is added to each tube to achieve a starting concentration of approximately 5 x 10^5 CFU/mL.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from each tube.

  • Quantification: The aliquots are serially diluted and plated on agar (B569324) plates. After incubation, the number of viable colonies is counted to determine the CFU/mL at each time point.

  • Analysis: The log10 CFU/mL is plotted against time to generate the time-kill curve.

Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

This assay evaluates the effect of the antibiotics on the migration of neutrophils towards a chemoattractant.

  • Neutrophil Isolation: Neutrophils are isolated from fresh human blood.

  • Assay Setup: A Boyden chamber with a porous membrane is used. The lower chamber contains a chemoattractant (e.g., interleukin-8), and the upper chamber contains the isolated neutrophils pre-incubated with or without this compound or azithromycin.

  • Incubation: The chamber is incubated to allow neutrophils to migrate through the membrane towards the chemoattractant.

  • Quantification: The number of neutrophils that have migrated to the lower chamber is quantified by microscopy or flow cytometry.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action and a typical experimental workflow.

macrolide_mechanism cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit Protein_Synthesis Protein Synthesis Inhibition Inhibition 50S->Inhibition 30S 30S Subunit Macrolide This compound / Azithromycin Macrolide->50S Binds to P-site Inhibition->Protein_Synthesis

Caption: Mechanism of action of macrolide antibiotics.

time_kill_assay Start Start: Prepare Bacterial Inoculum Antibiotic_Prep Prepare Antibiotic Concentrations (this compound & Azithromycin) Start->Antibiotic_Prep Inoculation Inoculate Broth with Bacteria and Antibiotics Antibiotic_Prep->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Sampling Collect Samples at Time Points (0, 2, 4, 8, 24h) Incubation->Sampling Plating Serial Dilution and Plating Sampling->Plating Colony_Count Incubate Plates and Count Colonies (CFU) Plating->Colony_Count Analysis Plot Time-Kill Curve (log CFU/mL vs. Time) Colony_Count->Analysis End End: Compare Bactericidal Activity Analysis->End

Caption: Experimental workflow for a time-kill curve assay.

References

A Comparative Analysis of Roxithromycin and Azithromycin's Anti-Inflammatory Effects on Neutrophils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of two macrolide antibiotics, roxithromycin and azithromycin (B1666446), with a specific focus on their effects on neutrophil function. Neutrophils are key mediators of the inflammatory response, and understanding how these drugs modulate their activity is crucial for the development of novel anti-inflammatory therapies. This document synthesizes experimental data on their impact on neutrophil chemotaxis, oxidative burst, apoptosis, and cytokine production, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

Executive Summary

Both this compound and azithromycin, beyond their antimicrobial capabilities, exhibit significant immunomodulatory effects on neutrophils. In vivo studies suggest that this compound may possess more potent anti-inflammatory activity in certain models.[1][2][3][4][5] Conversely, ex vivo analyses indicate that azithromycin has a more pronounced inhibitory effect on phagocytosis and the generation of reactive oxygen species by neutrophils.[1] Both macrolides are known to influence critical neutrophil functions such as migration and programmed cell death, though direct quantitative comparisons in the literature remain limited.[1][2][4][5]

Data Presentation: Quantitative Comparison of Neutrophil Function

The following tables summarize the available quantitative data comparing the effects of this compound and azithromycin on various neutrophil functions.

Table 1: In Vivo Anti-Inflammatory Effects

FunctionDrugModel SystemKey Findings
Anti-inflammatory Effect This compoundRat Carrageenan Paw EdemaMarked reduction in edema (0.25 mL increase in paw volume vs. 0.83 mL in control), demonstrating a significantly stronger anti-inflammatory effect than azithromycin.[1][5]
AzithromycinRat Carrageenan Paw EdemaSlight reduction in edema (0.56 mL increase in paw volume vs. 0.83 mL in control).[1][5]

Table 2: Ex Vivo/In Vitro Effects on Neutrophil Function

FunctionDrugConcentrationEffect
Superoxide (B77818) (O₂⁻) Production This compound50-100 mg/LStrongly impaired.[6]
Azithromycin50 µg/mLSignificant concentration-dependent decrease in ROS release.[7]
Chemotaxis This compound100 mg/LImpaired.[6]
Azithromycin4 µg/mLSubstantially attenuated neutrophil recruitment.[8]
Apoptosis This compound10 µg/mLIncreased neutrophil apoptosis.[9][10]
AzithromycinNot specifiedIncreased apoptosis of neutrophils.[11][12]
Phagocytosis This compoundUp to 100 mg/LUnaltered.[6]
AzithromycinNot specifiedMore pronounced inhibitory effect than this compound.[1]
Cytokine Production (IL-8) This compoundNot specifiedSuppressed production.[13]
Azithromycin500 mg/day (in vivo)Transient decrease in serum interleukin-8.[14]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Neutrophil Chemotaxis Assay (Transwell Assay)
  • Neutrophil Isolation: Isolate human neutrophils from peripheral blood of healthy volunteers using dextran (B179266) sedimentation and Ficoll-Paque density gradient centrifugation.

  • Cell Preparation: Resuspend the purified neutrophils in a suitable buffer (e.g., HBSS with Ca²⁺/Mg²⁺) at a concentration of 2 x 10⁵ cells/100 µL.

  • Drug Incubation: Pre-incubate the neutrophils with desired concentrations of this compound, azithromycin, or a vehicle control for a specified time (e.g., 30-60 minutes) at 37°C.[1]

  • Assay Setup: Add 600 µL of a chemoattractant solution (e.g., 100 nM fMLP or conditioned medium from stimulated cells) to the lower wells of a 24-well plate.[1] Place Transwell inserts with a 3 µm pore size into the wells.

  • Cell Migration: Add 100 µL of the pre-incubated neutrophil suspension to the top of each Transwell insert.[1]

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period that allows for optimal migration (e.g., 60-90 minutes).

  • Quantification: Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by lysing the cells and measuring the activity of a neutrophil-specific enzyme like myeloperoxidase or by direct cell counting using a flow cytometer.[1]

Neutrophil Oxidative Burst Assay (Luminol-Amplified Chemiluminescence)
  • Neutrophil Preparation: Isolate and prepare neutrophils as described for the chemotaxis assay.

  • Drug Incubation: Pre-incubate neutrophils with this compound, azithromycin, or vehicle control.

  • Assay Reaction: In a 96-well plate, mix the pre-incubated neutrophils with luminol (B1675438) and a stimulus such as phorbol (B1677699) myristate acetate (B1210297) (PMA) or opsonized zymosan.

  • Measurement: Immediately measure the light emission (chemiluminescence) over time using a luminometer. The intensity of the light is proportional to the amount of reactive oxygen species (ROS) produced.

Neutrophil Apoptosis Assay (Flow Cytometry with Annexin V/Propidium (B1200493) Iodide Staining)
  • Neutrophil Culture: Culture isolated neutrophils in the presence of this compound, azithromycin, or vehicle control for a specified duration (e.g., 12-24 hours).

  • Staining: Harvest the cells and wash them with binding buffer. Stain the cells with FITC-conjugated Annexin V and propidium iodide (PI).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

Signaling Pathways and Mechanisms of Action

Azithromycin and this compound exert their effects on neutrophils by modulating key intracellular signaling pathways.

This compound has been shown to inhibit fMLP-induced superoxide production and Ca²⁺ influx in human neutrophils. This inhibitory effect is suggested to be mediated through the action of cyclic AMP-dependent protein kinase (PKA).[15]

G This compound's Proposed Mechanism of Action on Superoxide Production This compound This compound pka PKA Activation This compound->pka ca_influx Ca²⁺ Influx Inhibition pka->ca_influx leads to o2_production Superoxide (O₂⁻) Production Inhibition pka->o2_production leads to

Caption: Proposed pathway for this compound's inhibition of neutrophil superoxide production.

Azithromycin has been demonstrated to inhibit the activation of the Extracellular signal-regulated kinases 1 and 2 (ERK-1/2) pathway, which is a part of the mitogen-activated protein kinase (MAPK) family.[1] This inhibition is thought to contribute to its inhibitory effect on neutrophil migration.[1]

G Azithromycin's Proposed Mechanism of Action on Chemotaxis azithromycin Azithromycin erk12 ERK-1/2 Pathway Inhibition azithromycin->erk12 chemotaxis Neutrophil Chemotaxis Inhibition erk12->chemotaxis contributes to

Caption: Proposed pathway for azithromycin's inhibition of neutrophil chemotaxis.

Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental assays.

G Neutrophil Chemotaxis Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis isolate Isolate Neutrophils prepare Prepare Cell Suspension isolate->prepare incubate Pre-incubate with Drug prepare->incubate setup Setup Transwell Plate incubate->setup add_cells Add Cells to Insert setup->add_cells incubate_migration Incubate for Migration add_cells->incubate_migration quantify Quantify Migrated Cells incubate_migration->quantify

Caption: General workflow for a neutrophil chemotaxis assay.

G Neutrophil Oxidative Burst Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis isolate Isolate Neutrophils incubate Pre-incubate with Drug isolate->incubate mix Mix Cells, Luminol, & Stimulus incubate->mix measure Measure Chemiluminescence mix->measure analyze Analyze ROS Production measure->analyze

Caption: General workflow for a neutrophil oxidative burst assay.

References

A Comparative Guide to Roxithromycin and Pyrimethamine Combination Therapy for Toxoplasma gondii

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of roxithromycin and pyrimethamine (B1678524) combination therapy against Toxoplasma gondii, supported by experimental data. We delve into the efficacy of this combination, its proposed mechanism of action, and how it compares to other therapeutic alternatives. Detailed experimental protocols are provided to aid in the replication and advancement of research in this field.

Executive Summary

The combination of this compound and pyrimethamine presents a noteworthy synergistic effect in vivo against acute toxoplasmosis, despite showing no such synergy in vitro. This suggests a complex interaction that may involve modulation of the host immune response. While the standard therapy of pyrimethamine and sulfadiazine (B1682646) remains a potent treatment, its association with significant side effects necessitates the exploration of alternative regimens. The this compound-pyrimethamine combination offers a promising avenue, particularly due to the observed marked reduction in parasite burden in animal models.

In Vitro Efficacy

In vitro studies have demonstrated that this compound possesses inhibitory activity against Toxoplasma gondii. However, when combined with pyrimethamine in cell cultures, a synergistic effect is not observed.

Table 1: In Vitro Efficacy of this compound and Pyrimethamine Against T. gondii

Drug/CombinationHost CellsParasite StrainKey FindingsReference
This compoundMRC5 fibroblastsRHInhibited parasite growth at ≥0.02 mg/L; IC50 estimated at 1.34 mg/L.[1]
This compound + PyrimethamineMRC5 fibroblastsRHNo synergistic effect observed.[1]
This compoundMurine peritoneal macrophagesRHNo significant killing effect at 4x IC90. Incomplete killing effect at 8x IC90.[2][3]

In Vivo Efficacy

In stark contrast to the in vitro findings, in vivo studies in murine models of acute toxoplasmosis reveal a potent synergistic effect between this compound and pyrimethamine. This combination leads to a significant reduction in parasite load and increased survival rates compared to treatment with either drug alone.

Table 2: In Vivo Efficacy of this compound and Pyrimethamine Combination Therapy in a Murine Model of Acute Toxoplasmosis

Treatment GroupDosage (mg/kg/day)Survival OutcomeParasite BurdenReference
Untreated Control--High in blood, brain, and lungs[1]
This compound50 or 200Slightly prolonged survival-[1]
Pyrimethamine (subtherapeutic)12.5--[1]
This compound + Pyrimethamine50 + 12.5Striking synergistic effect on survivalMarked reduction in blood and tissue[1]
This compound + Pyrimethamine200 + 12.5Striking synergistic effect on survivalMarked reduction in blood and tissue[1]

Comparison with Alternative Therapies

The standard of care for toxoplasmosis is the combination of pyrimethamine and sulfadiazine. While highly effective, this regimen is associated with a high incidence of adverse effects. Other macrolides, such as azithromycin (B1666446), have also shown in vivo synergy with pyrimethamine.

Table 3: Comparison of this compound-Pyrimethamine with Other Combination Therapies

Combination TherapyMechanism of ActionKey AdvantagesKey Disadvantages
This compound + Pyrimethamine Inhibition of protein synthesis (this compound); Inhibition of dihydrofolate reductase (Pyrimethamine)Striking in vivo synergy; potential for lower toxicity than standard therapy.Lack of in vitro synergy; mechanism of synergy not fully elucidated.
Pyrimethamine + Sulfadiazine Inhibition of dihydrofolate reductase (Pyrimethamine); Inhibition of dihydropteroate (B1496061) synthase (Sulfadiazine)Gold standard treatment; highly effective against tachyzoites.High incidence of side effects, including bone marrow suppression.[4]
Azithromycin + Pyrimethamine Inhibition of protein synthesis (Azithromycin); Inhibition of dihydrofolate reductase (Pyrimethamine)Remarkable synergistic effect in vivo; effective against pulmonary infection.-
Pyrimethamine + Clindamycin Inhibition of dihydrofolate reductase (Pyrimethamine); Inhibition of protein synthesis (Clindamycin)An alternative for patients intolerant to sulfonamides.-

Mechanisms of Action and Synergy

Pyrimethamine acts as a folic acid antagonist by selectively inhibiting the dihydrofolate reductase (DHFR) enzyme in Toxoplasma gondii.[5][6] This enzyme is crucial for the synthesis of nucleic acids, and its blockage disrupts parasite replication.

This compound , a macrolide antibiotic, is believed to inhibit protein synthesis in the parasite.[7] The potential target for this action is the ribosomes encoded by the plastid-like ribosomal genes of T. gondii.[7]

The synergistic effect observed in vivo is not fully understood but is hypothesized to be multifactorial. One prominent theory is that this compound may modulate the host's immune response, enhancing its ability to clear the parasite, thereby potentiating the direct antiparasitic action of pyrimethamine. This could explain the discrepancy between the in vitro and in vivo results, as the host immune system is absent in cell culture models.

Synergy_Mechanism cluster_parasite Toxoplasma gondii cluster_host Host Pyrimethamine Pyrimethamine DHFR Dihydrofolate Reductase (DHFR) Pyrimethamine->DHFR Inhibits Folic_Acid Folic Acid Synthesis DNA_Synthesis DNA Synthesis & Replication Folic_Acid->DNA_Synthesis Synergy Synergistic Effect (In Vivo) DNA_Synthesis->Synergy Reduced Parasite Replication This compound This compound Ribosome Parasite Ribosome (Plastid-like) This compound->Ribosome Inhibits Host_Immune Host Immune Response This compound->Host_Immune Modulates Protein_Synthesis Protein Synthesis Protein_Synthesis->Synergy Inhibition of Parasite Growth Host_Immune->Synergy Enhanced Parasite Clearance

Caption: Proposed synergistic mechanism of this compound and pyrimethamine against T. gondii.

Experimental Protocols

In Vitro Susceptibility Assay
  • Cell Culture: Human foreskin fibroblasts (MRC5) are cultured in RPMI 1640 medium supplemented with 10% fetal calf serum, 2 mM L-glutamine, and antibiotics.

  • Parasite Culture: Tachyzoites of the Toxoplasma gondii RH strain are maintained by serial passage in MRC5 cell monolayers.

  • Drug Susceptibility Assay:

    • MRC5 cells are seeded in 96-well microtiter plates and grown to confluence.

    • The cell monolayers are infected with T. gondii tachyzoites.

    • Serial dilutions of this compound, pyrimethamine, and their combination are added to the wells.

    • The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Quantification of Parasite Growth: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the parasite antigen, providing a measure of parasite proliferation. The 50% inhibitory concentration (IC50) is then determined.

In_Vitro_Workflow Start Start Cell_Culture Culture MRC5 Fibroblasts Start->Cell_Culture Infection Infect Cells with T. gondii Tachyzoites Cell_Culture->Infection Drug_Addition Add Drug Dilutions (this compound, Pyrimethamine, Combination) Infection->Drug_Addition Incubation Incubate for 72h at 37°C Drug_Addition->Incubation ELISA Quantify Parasite Growth via ELISA Incubation->ELISA Analysis Determine IC50 ELISA->Analysis End End Analysis->End

Caption: Workflow for the in vitro drug susceptibility assay.

In Vivo Murine Model of Acute Toxoplasmosis
  • Animal Model: Female Swiss albino mice are used for the study.

  • Infection: Mice are infected intraperitoneally with 10^4 tachyzoites of the virulent RH strain of T. gondii.

  • Treatment:

    • Treatment is initiated 24 hours post-infection and continued for 10 days.

    • Drugs (this compound, pyrimethamine, or their combination) are administered orally.

    • A control group receives no treatment.

  • Efficacy Assessment:

    • Survival Rate: The survival of the mice in each group is monitored daily.

    • Parasite Burden: At different time points, blood, brain, and lung tissues are collected. The number of viable parasites in these tissues is determined by a tissue culture method.

In_Vivo_Workflow Start Start Infection Infect Mice with T. gondii Tachyzoites Start->Infection Treatment Initiate Oral Drug Treatment (10 days) Infection->Treatment Monitoring Daily Monitoring of Survival Treatment->Monitoring Tissue_Collection Collect Blood, Brain, and Lung Tissues Treatment->Tissue_Collection At various time points Analysis Analyze Survival Rates and Parasite Load Monitoring->Analysis Parasite_Quantification Quantify Parasite Burden in Tissues Tissue_Collection->Parasite_Quantification Parasite_Quantification->Analysis End End Analysis->End

References

Comparative Efficacy of Roxithromycin and Penicillin in the Treatment of Erythema Migrans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of roxithromycin and penicillin in the treatment of erythema migrans, the characteristic skin lesion of early Lyme disease. The information is supported by data from clinical trials and experimental studies.

Executive Summary

While in vitro studies have demonstrated the susceptibility of Borrelia burgdorferi, the causative agent of Lyme disease, to this compound, clinical evidence raises significant concerns about its efficacy in treating erythema migrans. A key comparative clinical trial was terminated prematurely due to a high rate of treatment failure in the this compound arm. In contrast, penicillin and other beta-lactam antibiotics have a long-standing history of successful use and are recommended as first-line treatments for early Lyme disease. Current treatment guidelines from major health organizations prioritize doxycycline (B596269), amoxicillin, and cefuroxime (B34974) axetil for erythema migrans.[1][2] Macrolides, such as azithromycin (B1666446) (a related drug to this compound), are generally considered second-line agents for patients with contraindications to the primary recommendations.[1][2]

Quantitative Data Comparison

A single-blind, randomized multicenter study directly compared the efficacy of this compound and phenoxymethylpenicillin in patients with uncomplicated erythema migrans.[3][4] The study was halted after enrolling 19 patients due to a significant number of treatment failures in the this compound group.[3][4]

Treatment GroupNumber of PatientsTreatment FailuresSuccess Rate
This compound9544.4%
Phenoxymethylpenicillin100100%

Table 1: Clinical Efficacy of this compound vs. Phenoxymethylpenicillin in Erythema Migrans.[3][4]

Of the five treatment failures in the this compound group, three experienced persisting or recurrent erythema migrans, one developed a secondary erythema migrans-like lesion and severe joint pain, and one progressed to neuroborreliosis.[3][4] Notably, B. burgdorferi was isolated from skin biopsies of two patients with persistent erythema migrans after this compound therapy, and these isolates remained highly susceptible to this compound in vitro, suggesting that the in vivo environment may impact the drug's effectiveness.[3][4]

Experimental Protocols

Clinical Trial: this compound vs. Phenoxymethylpenicillin for Erythema Migrans[3][4]

  • Study Design: A single-blind, randomized, multicenter clinical trial.

  • Patient Population: Patients with uncomplicated erythema migrans.

  • Inclusion Criteria: Presence of a typical erythema migrans lesion.

  • Treatment Arms:

    • This compound: 150 mg administered twice daily (b.i.d.) for 10 days.

    • Phenoxymethylpenicillin: 1 g administered twice daily (b.i.d.) for 10 days.

  • Primary Outcome: Resolution of erythema migrans without the development of later-stage Lyme disease manifestations.

  • Follow-up: Patients were monitored for clinical signs of treatment failure, including persistent or recurrent erythema migrans, or the development of new symptoms such as arthralgia or neurological complications.

Visualizations

G cluster_screening Patient Screening and Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms (10 Days) cluster_followup Follow-up and Outcome Assessment p Patients with Erythema Migrans i Inclusion Criteria Met p->i Screening c Informed Consent i->c r Randomization c->r rox This compound 150 mg b.i.d. r->rox pen Phenoxymethylpenicillin 1 g b.i.d. r->pen f_rox Follow-up rox->f_rox f_pen Follow-up pen->f_pen o_rox Outcome Assessment f_rox->o_rox o_pen Outcome Assessment f_pen->o_pen

Caption: Experimental workflow for a comparative clinical trial of this compound and penicillin.

G cluster_rox This compound (Macrolide) cluster_pen Penicillin (Beta-Lactam) rox_drug This compound ribosome_50s Bacterial 50S Ribosomal Subunit rox_drug->ribosome_50s Binds to protein_synthesis Protein Synthesis (Elongation) ribosome_50s->protein_synthesis Blocks bacterial_growth Bacterial Growth Inhibition (Bacteriostatic) protein_synthesis->bacterial_growth Leads to pen_drug Penicillin pbp Penicillin-Binding Proteins (PBPs) pen_drug->pbp Binds to and inhibits cell_wall Cell Wall Synthesis (Peptidoglycan cross-linking) pbp->cell_wall Disrupts cell_lysis Cell Lysis (Bactericidal) cell_wall->cell_lysis Leads to

Caption: Comparative mechanisms of action for this compound and penicillin.

Discussion of Mechanisms of Action

This compound is a macrolide antibiotic that functions by inhibiting bacterial protein synthesis.[5] It binds to the 50S subunit of the bacterial ribosome, thereby preventing the elongation of polypeptide chains.[5] This action is primarily bacteriostatic, meaning it inhibits the growth and replication of bacteria rather than directly killing them.[5]

Penicillin, a beta-lactam antibiotic, has a bactericidal mechanism of action. It works by inhibiting the synthesis of the bacterial cell wall. Specifically, penicillin binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan in the cell wall. This disruption of cell wall integrity leads to cell lysis and bacterial death.

The discrepancy between this compound's in vitro efficacy and its poor clinical performance in the treatment of erythema migrans may be attributable to several factors. These could include suboptimal drug concentrations at the site of infection in the skin, or the bacteriostatic nature of macrolides being less effective at eradicating B. burgdorferi in the early stages of infection compared to the bactericidal action of penicillins.

Conclusion

Based on the available clinical trial data, this compound is not recommended for the treatment of erythema migrans due to a high risk of treatment failure and the potential for progression to later stages of Lyme disease.[3][4] Penicillin, along with other recommended first-line antibiotics such as doxycycline and amoxicillin, remains a more effective and reliable treatment option.[1][2] The findings underscore the importance of robust clinical trials in validating in vitro susceptibility data for the treatment of Lyme disease.

References

Safety Operating Guide

Safeguarding Health and the Environment: Proper Disposal of Roxithromycin

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of roxithromycin, a macrolide antibiotic, is a critical aspect of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, adherence to established disposal protocols is paramount to prevent environmental contamination, ensure a safe working environment, and maintain regulatory compliance. This compound is recognized for its potential to cause long-lasting toxic effects on aquatic life, making its correct handling and disposal a matter of professional responsibility.[1]

This guide provides detailed procedures for the proper disposal of this compound in both laboratory and non-laboratory settings, ensuring that this potent pharmaceutical does not become an environmental hazard.

Environmental Impact of this compound

The ecotoxicity of this compound highlights the importance of preventing its release into the environment. The following table summarizes key data on its potential environmental impact.

OrganismTest TypeDurationEndpointResult
Pseudokirchneriella subcapitata (Green Alga)Growth Inhibition72 hoursIC5047 µg/L
Daphnia magna (Crustacean)Swimming Inhibition48 hoursEC5074,300 µg/L
Oryzias latipes (Medaka Fish)Acute Toxicity96 hoursLC50288,300 µg/L
Lemna gibba (Duckweed)Growth Inhibition7 daysEC50> 1,000 µg/L
IC50: The concentration of a substance that causes a 50% inhibition of a given biological process.[1]
EC50: The concentration of a substance that produces a 50% response of a particular endpoint after a specified exposure time.[1]
LC50: The concentration of a substance that is lethal to 50% of the test organisms within a specified period.[1]

Disposal Procedures for Laboratory Settings

In a laboratory environment, this compound and any materials contaminated with it should be treated as hazardous chemical waste.[2] This includes unused stock solutions, experimental residues, and contaminated labware such as pipette tips and vials.[1]

Experimental Protocol for Inactivation of this compound Waste

A recommended method for rendering this compound inactive is through alkaline hydrolysis. This procedure should be performed in a certified fume hood while wearing appropriate personal protective equipment (PPE).

Step 1: Segregation of Waste Collect all waste containing this compound in a designated, clearly labeled, and sealed container.[1] To prevent unintended reactions, do not mix it with other chemical waste streams.[1]

Step 2: Alkaline Hydrolysis

  • For liquid waste: While stirring, slowly add a 1 M sodium hydroxide (B78521) solution to the this compound waste.[1]

  • For solid waste: First, dissolve the solid waste in a minimal amount of a suitable solvent like ethanol (B145695) before adding the sodium hydroxide solution.[1]

  • Monitor the pH of the solution using indicator strips until it reaches a pH of ≥ 12.[1]

Step 3: Neutralization

  • After the alkaline hydrolysis is complete, neutralize the solution.

  • Continuously monitor the pH with indicator strips until the solution reaches a neutral pH (approximately 7.0).[1]

Step 4: Final Disposal

  • Ensure the container is properly labeled with its contents (e.g., "Neutralized this compound waste") and any appropriate hazard warnings.[1]

  • Arrange for the disposal of the hazardous waste container through your institution's licensed environmental health and safety (EHS) office or a certified hazardous waste disposal company.[1]

Disposal Procedures for Non-Laboratory/Household Settings

For unused or expired this compound outside of a laboratory setting, the primary goal is to prevent its entry into the water supply and to avoid accidental ingestion.

Priority: Drug Take-Back Programs

The most highly recommended method for disposing of unwanted medications is through drug take-back programs.[3][4] These programs provide a safe and environmentally sound way to dispose of pharmaceuticals.

  • DEA Take-Back Days: The U.S. Drug Enforcement Administration (DEA) holds National Prescription Drug Take-Back Days twice a year.[3]

  • Year-Round Kiosks: Many pharmacies and law enforcement agencies have kiosks for year-round disposal.[3]

If a Take-Back Program is Unavailable

If you do not have access to a drug take-back program, you can dispose of this compound in the household trash by following these steps:

  • Do Not Flush: Do not flush this compound down the toilet or drain unless specifically instructed to do so by the medication's labeling, which is highly unlikely for antibiotics.[3][4]

  • Mix with an Undesirable Substance: Take the this compound out of its original container and mix it with an unpalatable substance such as used coffee grounds, dirt, or cat litter.[3][5] This makes the medication less appealing to children and pets and unrecognizable to anyone who might go through the trash.

  • Seal in a Container: Place the mixture in a sealed plastic bag or a disposable container with a lid, such as an empty margarine tub.[3]

  • Dispose of in Trash: Throw the sealed container in your household trash.

  • Remove Personal Information: Before disposing of the original prescription bottle, scratch out all personal information on the label to protect your privacy.[3][4]

Decision-Making Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal is_lab Is the waste from a laboratory setting? start->is_lab lab_disposal Treat as Hazardous Chemical Waste: - Segregate waste - Perform alkaline hydrolysis - Neutralize the solution - Dispose via certified EHS is_lab->lab_disposal  Yes non_lab_disposal Is a drug take-back program available? is_lab->non_lab_disposal  No end_lab End: Responsible Laboratory Disposal lab_disposal->end_lab take_back Utilize Drug Take-Back Program: - DEA Take-Back Day - Pharmacy/Law Enforcement Kiosk non_lab_disposal->take_back  Yes trash_disposal Household Trash Disposal: 1. Mix with undesirable substance 2. Seal in a bag/container 3. Place in trash 4. Remove personal info from bottle non_lab_disposal->trash_disposal  No end_home End: Responsible Household Disposal take_back->end_home trash_disposal->end_home

References

Safeguarding Your Research: A Comprehensive Guide to Handling Roxithromycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling roxithromycin, a macrolide antibiotic. Adherence to these procedures is critical for personal safety and to prevent environmental contamination.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure. The following table summarizes the required PPE and safety protocols.

Equipment/ProcedureSpecificationRationale
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] A face shield may be required for splash hazards.Protects against accidental splashes and airborne particles of this compound.
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1] A complete suit protecting against chemicals may be necessary depending on the concentration and amount of the substance.[2]Prevents direct contact with the skin, which can cause irritation.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended.[2]Avoids inhalation of this compound dust or aerosols, which can cause respiratory irritation.
Ventilation Ensure adequate ventilation, especially in confined areas.[1] Appropriate exhaust ventilation should be provided where dust is formed.[2]Maintains a safe air quality in the laboratory and minimizes the concentration of airborne this compound.
Hygiene Measures Handle in accordance with good industrial hygiene and safety practice.[1] Wash hands before breaks and at the end of the workday.[2]Prevents accidental ingestion and cross-contamination.
First Aid Procedures

In the event of exposure to this compound, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[2]
Eye Contact Flush eyes with water as a precaution.[2]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]
Operational and Disposal Plan

A clear, step-by-step plan for the handling and disposal of this compound ensures both safety and regulatory compliance.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated place in a tightly closed container.[1]

  • Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.[1]

Handling and Use:

  • Work in a designated area, preferably in a chemical fume hood, to minimize exposure.

  • Wear all required personal protective equipment as detailed in the table above.

  • Avoid the formation of dust and aerosols.[2]

  • Do not eat, drink, or smoke in the handling area.[3]

Spill Management:

  • In case of a spill, evacuate the area.

  • Wear appropriate PPE before attempting to clean up.

  • For minor spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1][3]

  • For major spills, alert the appropriate emergency response team.[3]

Disposal:

  • All this compound waste, including unused product and contaminated materials, should be collected in a designated, labeled, and sealed container.[4]

  • Do not mix with other chemical waste streams.[4]

  • A recommended method for inactivation is alkaline hydrolysis. This involves slowly adding a 1 M sodium hydroxide (B78521) solution to the this compound waste to reach a pH of ≥ 12, followed by a 24-hour degradation period and subsequent neutralization with 1 M hydrochloric acid to a pH of approximately 7.0.[4] This procedure should be performed in a certified fume hood.[4]

  • Dispose of the neutralized waste through your institution's licensed environmental health and safety (EHS) office or a certified hazardous waste disposal company.[4]

  • Contaminated packaging should also be disposed of in accordance with local, state, and federal regulations.[5]

Experimental Workflows

To provide clear, visual guidance, the following diagrams illustrate key procedures for handling this compound.

Spill_Workflow Workflow for Handling a this compound Spill spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) evacuate->ppe contain Contain the Spill ppe->contain minor_spill Minor Spill? contain->minor_spill major_spill Major Spill minor_spill->major_spill No cleanup_minor Sweep up solid material Avoid creating dust minor_spill->cleanup_minor Yes notify_ehs Notify Environmental Health & Safety (EHS) major_spill->notify_ehs containerize Place in a sealed, labeled container for disposal cleanup_minor->containerize decontaminate Decontaminate the area containerize->decontaminate follow_ehs Follow EHS Instructions notify_ehs->follow_ehs

Caption: Workflow for handling a this compound spill.

SOP_Roxithromycin_Handling Standard Operating Procedure for this compound Use start Start: Prepare for Experiment ppe Wear Required PPE (Lab coat, gloves, safety goggles) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood weigh Weigh this compound fume_hood->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment waste_collection Collect all this compound Waste experiment->waste_collection decontamination Decontaminate Glassware and Surfaces waste_collection->decontamination waste_disposal Dispose of Waste via EHS decontamination->waste_disposal end End of Procedure waste_disposal->end

Caption: Standard operating procedure for using this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
roxithromycin
Reactant of Route 2
roxithromycin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.